molecular formula C15H20O5 B3118919 (-)-Phaseic acid CAS No. 24394-14-7

(-)-Phaseic acid

Katalognummer: B3118919
CAS-Nummer: 24394-14-7
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: IZGYIFFQBZWOLJ-UUZREKTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This specific stereoisomer, 5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid, is a potent and selective chemical tool for the investigation of programmed cell death pathways, particularly necroptosis. It functions as a highly effective necroptosis inhibitor by targeting key molecular players in the pathway. Its primary research value lies in its ability to help scientists dissect the complex roles of necroptosis in various pathological conditions. Researchers utilize this compound in model systems to elucidate the interplay between apoptosis, necroptosis, and inflammation , providing critical insights into diseases such as ischemic injury, neurodegenerative disorders, and viral infections. The defined stereochemistry is crucial for its bioactivity, making it an essential reagent for studies requiring high specificity to ensure accurate and reproducible results in mechanistic biology. This compound is for research use only and is a vital asset for advancing our understanding of cell death mechanisms and their therapeutic implications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

24394-14-7

Molekularformel

C15H20O5

Molekulargewicht

280.32 g/mol

IUPAC-Name

(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1

InChI-Schlüssel

IZGYIFFQBZWOLJ-UUZREKTLSA-N

Isomerische SMILES

CC(=CC(=O)O)C=C[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O

Kanonische SMILES

CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O

Synonyme

phaseic acid

Herkunft des Produkts

United States

Foundational & Exploratory

(-)-Phaseic Acid: A Technical Guide to its Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaseic acid (PA), once considered an inactive catabolite of the phytohormone abscisic acid (ABA), is now recognized as a significant signaling molecule in its own right, with diverse roles in both plant and animal physiology. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of this compound. It details its physicochemical properties, spectroscopic data for identification, and robust experimental protocols for its extraction, purification, and quantification. Furthermore, this guide elucidates the signaling pathways in which (-)-PA participates, including its interaction with ABA receptors in plants and its recently discovered role as a modulator of glutamate (B1630785) receptors in the mammalian brain. This document is intended to be a valuable resource for researchers and professionals in the fields of plant science, pharmacology, and drug development.

Discovery and Historical Context

The discovery of phaseic acid is intrinsically linked to the study of abscisic acid (ABA), a key plant hormone identified in the 1960s for its role in regulating plant growth, development, and stress responses. Early research into the metabolic fate of ABA in plants led to the isolation of its various metabolites. Phaseic acid was identified as a major oxidative product of ABA. For a considerable period, it was categorized primarily as an inactive breakdown product, with its presence in plant tissues seen merely as an indicator of ABA turnover. However, subsequent research has revealed that this compound possesses its own distinct biological activities, prompting a re-evaluation of its significance.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its unambiguous identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₂₀O₅[1]
Molar Mass 280.32 g/mol [1]
IUPAC Name (2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid[1]
CAS Number 24394-14-7[1]
Appearance Colorless crystals
Melting Point 207–209 °C
Water Solubility Approximately 70 mg/L (estimated)
Table 2: Spectroscopic Data for the Characterization of this compound
Spectroscopic TechniqueKey Features and Observations
¹H-NMR The ¹H-NMR spectrum of phaseic acid and its methyl ester reveals characteristic signals for the β-methyl group on the dienoic acid side chain, as well as signals for the α-proton and the γ- and δ-protons. The presence of two sharp methyl signals indicates a gem-dimethyl grouping.
¹³C-NMR The ¹³C-NMR spectrum provides detailed information about the carbon skeleton, confirming the presence of the carboxylic acid, ketone, and various methyl, methylene, and quaternary carbons.
Mass Spectrometry (MS) Electron Ionization (EI-MS) of methyl phaseate typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is complex, with characteristic ions resulting from the loss of the methoxycarbonyl group, water, and fragmentation of the bicyclic ring system. Prominent peaks are often observed at m/e 111 and 125, corresponding to rearrangement ions.
Infrared (IR) Spectroscopy The IR spectrum of phaseic acid shows a broad absorption band for the hydroxyl group (O-H stretch) around 3400-3500 cm⁻¹. A strong absorption for the carboxylic acid carbonyl (C=O) is observed around 1700 cm⁻¹, and the ketone carbonyl stretch appears at a similar wavenumber. The conjugated diene system also gives rise to characteristic C=C stretching vibrations.
Ultraviolet (UV) Spectroscopy The UV spectrum in methanol (B129727) exhibits an absorption maximum (λmax) around 258 nm, which is characteristic of the conjugated dienoic acid chromophore.

Experimental Protocols

Extraction and Purification of this compound from Plant Tissues

This protocol outlines a general procedure for the extraction and purification of this compound from plant material using solid-phase extraction (SPE).

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction solvent: 80% methanol (v/v) in water

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Methanol

  • Ethyl acetate

  • Formic acid

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a homogenizer.

  • Extraction: To the powdered tissue, add the pre-chilled extraction solvent (80% methanol) and vortex or shake vigorously. Incubate the mixture at 4°C for several hours or overnight in the dark to ensure complete extraction.

  • Centrifugation: Centrifuge the extract to pellet the solid debris. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by equilibration with water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the this compound and other less polar compounds from the cartridge using methanol or ethyl acetate. The addition of a small percentage of formic acid to the elution solvent can improve the recovery of acidic compounds.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a suitable solvent (e.g., methanol) for subsequent analysis.

dot

ABA_Metabolism_and_Signaling ABA Abscisic Acid (ABA) CYP707A ABA 8'-hydroxylase (CYP707A) ABA->CYP707A PYL PYL Receptors ABA->PYL Binds PA This compound PAR Phaseic Acid Reductase (PAR) PA->PAR PA->PYL Binds (lower affinity) DPA Dihydrophaseic Acid (DPA) CYP707A->PA PAR->DPA PP2C PP2C PYL->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits Downstream Downstream Responses (Gene Expression, Stomatal Closure) SnRK2->Downstream Activates PA_Neuroprotection Ischemic_Stress Ischemic Stress Glutamate_Release Excessive Glutamate Release Ischemic_Stress->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Ca²⁺ Influx NMDA_Activation->Ca_Influx Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage PA This compound PA->NMDA_Activation Inhibits

References

(-)-Phaseic Acid: A Key Catabolite in Abscisic Acid Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stresses such as drought, salinity, and cold. The cellular concentration of ABA is meticulously regulated through a dynamic equilibrium between its biosynthesis and catabolism. A primary route of ABA inactivation is its conversion to (-)-phaseic acid (PA), a process that plays a crucial role in attenuating ABA signaling and maintaining hormonal homeostasis. This technical guide provides a comprehensive overview of the catabolism of ABA to this compound, detailing the enzymatic pathways, experimental protocols for their study, and the current understanding of the physiological and signaling roles of this important catabolite.

The Catabolic Pathway: From Abscisic Acid to Dihydrophaseic Acid

The conversion of ABA to this compound is a two-step process initiated by the hydroxylation of ABA, followed by a spontaneous molecular rearrangement. This pathway is the predominant route for ABA catabolism in higher plants.[1][2]

1. Hydroxylation of Abscisic Acid

The first and rate-limiting step in ABA catabolism is the hydroxylation of the 8'-methyl group of (+)-ABA to form the unstable intermediate, 8'-hydroxy-abscisic acid (8'-OH ABA).[3][4] This reaction is catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases.[3]

  • Enzymes: In the model plant Arabidopsis thaliana, these enzymes are encoded by the CYP707A gene family, which consists of four members (CYP707A1, CYP707A2, CYP707A3, and CYP707A4).[5] These enzymes exhibit differential expression patterns in various tissues and in response to different environmental cues, allowing for precise spatial and temporal regulation of ABA levels.[6]

  • Reaction: The hydroxylation reaction requires molecular oxygen and NADPH as a cofactor.[7]

2. Isomerization to this compound

The 8'-OH ABA intermediate is unstable and spontaneously cyclizes to form this compound. This intramolecular rearrangement involves the attack of the hydroxyl group on the side chain's double bond.[3]

3. Reduction to Dihydrophaseic Acid

Phaseic acid can be further metabolized through reduction of its 4'-keto group to form dihydrophaseic acid (DPA).[8] This reaction is catalyzed by phaseic acid reductase (PAR). DPA is generally considered to be a biologically inactive catabolite.[7]

Alternative Catabolic Pathways

While 8'-hydroxylation is the major pathway, ABA can also be catabolized through hydroxylation at the 7' and 9' positions, although these are generally considered minor routes.[2]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the enzymes involved in ABA catabolism are crucial for understanding the efficiency and regulation of this pathway.

Enzyme FamilySpecific EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)Plant SpeciesReference
ABA 8'-Hydroxylase CYP707A3(+)-Abscisic Acid1.315Arabidopsis thaliana[5]
Phaseic Acid Reductase CRL1Phaseic AcidData not availableData not availableArabidopsis thaliana[8]

Table 1: Kinetic Parameters of Key Enzymes in ABA Catabolism. Currently, specific kinetic data for phaseic acid reductase is not well documented in the literature.

Experimental Protocols

A variety of experimental techniques are employed to study the catabolism of ABA to phaseic acid, from in vitro enzyme assays to in planta quantification of metabolites.

1. Heterologous Expression of ABA 8'-Hydroxylase (CYP707A)

To study the enzymatic properties of ABA 8'-hydroxylases in isolation, they are often expressed in heterologous systems such as insect cells or E. coli.[3]

  • Protocol Outline (Baculovirus-Insect Cell System):

    • Clone the full-length cDNA of the desired CYP707A gene into a baculovirus transfer vector.

    • Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus.

    • Amplify the recombinant virus stock.

    • Infect a larger culture of insect cells with the high-titer virus stock.

    • After an appropriate incubation period (e.g., 48-72 hours), harvest the cells.

    • Prepare microsomes from the insect cells by differential centrifugation. These microsomes will contain the recombinant CYP707A enzyme.

2. In Vitro ABA 8'-Hydroxylase Activity Assay

This assay measures the activity of the heterologously expressed or plant-extracted ABA 8'-hydroxylase.

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.25)

    • Microsomal protein containing the ABA 8'-hydroxylase

    • NADPH (e.g., 200 µM)

    • (+)-Abscisic acid (substrate, e.g., 200 µM)

  • Procedure:

    • Pre-warm the reaction buffer and microsomes to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding NADPH and ABA.

    • Incubate for a specific time (e.g., 10-60 minutes).

    • Stop the reaction by acidification with an acid such as HCl to pH 2.[3]

    • Extract the reaction products with an organic solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

    • Analyze the products by HPLC or LC-MS/MS to quantify the formation of 8'-OH ABA and phaseic acid.[3]

3. In Vitro Phaseic Acid Reductase Activity Assay

This assay is designed to measure the conversion of phaseic acid to dihydrophaseic acid.

  • Reaction Mixture:

    • Tris-HCl buffer (e.g., 100 mM, pH 7.0)

    • Purified recombinant phaseic acid reductase or a crude protein extract from plant tissue

    • NADPH (e.g., 500 µM)

    • Phaseic acid (substrate, e.g., 50 µM)

  • Procedure:

    • Combine the buffer, enzyme, and NADPH in a reaction vessel.

    • Initiate the reaction by adding phaseic acid.

    • Incubate at a controlled temperature (e.g., 22°C) for a set duration (e.g., up to 12 hours for in vitro assays with recombinant protein).[4]

    • Terminate the reaction, for example, by adding glacial acetic acid.[4]

    • Extract the products with ethyl acetate.

    • Dry the extract and resuspend for LC-MS/MS analysis to quantify the amount of dihydrophaseic acid produced.[4]

4. Quantification of ABA and its Catabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ABA, phaseic acid, and other catabolites in plant tissues.[9]

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the hormones with a suitable solvent, often a mixture of methanol, water, and acetic acid.

    • Include deuterated internal standards for each analyte to correct for losses during sample preparation and to account for matrix effects.

    • Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

    • Dry the purified extract and reconstitute it in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Separate the compounds using reverse-phase liquid chromatography.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each compound, which provides high selectivity.

Signaling Pathways and Logical Relationships

The catabolism of ABA to phaseic acid is a critical component of the overall ABA signaling network. The levels of the active hormone are tightly controlled to ensure an appropriate physiological response.

ABA_Catabolism ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy ABA ABA->OH_ABA CYP707A (ABA 8'-hydroxylase) PA This compound (PA) OH_ABA->PA Spontaneous Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Figure 1: The primary catabolic pathway of abscisic acid to this compound and dihydrophaseic acid.

The regulation of ABA catabolism is intertwined with ABA biosynthesis and signaling. For instance, the expression of CYP707A genes can be induced by ABA itself, creating a negative feedback loop.

Experimental_Workflow cluster_plant Plant System cluster_extraction Extraction and Quantification cluster_enzyme Enzyme Characterization plant_tissue Plant Tissue (e.g., leaves, seeds) extraction Hormone Extraction plant_tissue->extraction stress Abiotic Stress (e.g., drought) stress->plant_tissue spe Solid-Phase Extraction (SPE) extraction->spe lcms LC-MS/MS Analysis spe->lcms expression Heterologous Expression of Enzymes assay In Vitro Enzyme Assay expression->assay kinetics Kinetic Parameter Determination assay->kinetics

Figure 2: A general experimental workflow for studying ABA catabolism.

The Signaling Role of this compound

While long considered just an inactive breakdown product, recent evidence suggests that this compound may have its own biological activities, in some cases mimicking ABA. For example, PA has been shown to selectively activate a subset of ABA receptors (PYL family) and can influence seed germination and drought tolerance.[8][9] However, a distinct and complete signaling pathway for phaseic acid has not yet been fully elucidated. The current understanding is that the ABA signaling pathway, involving the core components PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases, is the primary mediator of stress responses.[10][11][12] Phaseic acid's activity may be due to its structural similarity to ABA, allowing it to interact with some of the same signaling components, albeit with different affinities and downstream consequences.

ABA_Signaling ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor PA This compound (PA) PA->Receptor Partial Agonist? PP2C PP2C Phosphatases Receptor->PP2C Inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibition Downstream Downstream Responses (Gene Expression, Stomatal Closure) SnRK2->Downstream Activation

Figure 3: A simplified model of the core ABA signaling pathway and the potential interaction of this compound.

Conclusion

The catabolism of abscisic acid to this compound is a fundamental process in plants for regulating their response to environmental stresses and controlling various aspects of growth and development. The ABA 8'-hydroxylases of the CYP707A family are the key enzymes initiating this pathway. While this compound has historically been viewed as an inactive metabolite, emerging evidence points to a more nuanced role, potentially as a signaling molecule in its own right. A deeper understanding of the enzymes, their regulation, and the biological activities of the catabolites will be crucial for developing novel strategies to enhance crop resilience and productivity in the face of a changing climate. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the precise signaling mechanisms of this compound.

References

Endogenous Occurrence and Neuroprotective Role of (-)-Phaseic Acid in Mammalian Brains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaseic acid (PA), a catabolite of the plant hormone abscisic acid (ABA), has been identified as an endogenous molecule in the mammalian brain.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the presence, quantification, and neuroprotective functions of (-)-PA in the brains of mice and rats. It details the experimental protocols for its extraction and analysis, summarizes quantitative data, and visualizes its proposed signaling pathway and the experimental workflow for assessing its neuroprotective effects. The evidence presented suggests that (-)-PA plays a significant role in protecting neurons from excitotoxicity, particularly during ischemic events, by acting as a reversible inhibitor of glutamate (B1630785) receptors.[1]

Endogenous Occurrence and Localization

Recent studies have unequivocally demonstrated the presence of naturally occurring this compound in the brains of mice and rats.[1] This discovery challenges the previous assumption that PA and other ABA-related compounds in mammals are solely of dietary origin. Evidence suggests that (-)-PA is endogenously produced within the brain, as its levels in brain tissue are significantly higher than in peripheral blood and are not correlated with the low levels found in standard rodent chow.[1]

This compound is not ubiquitously distributed throughout the brain. Immunohistochemical staining has revealed its exclusive presence in the choroid plexus and cerebral vascular endothelial cells .[1] This specific localization points towards a potential role in the blood-brain barrier and the production of cerebrospinal fluid (CSF).

Quantitative Data

The concentration of this compound and its precursor, Abscisic acid, has been quantified in various tissues of mice and rats using Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS).[1] The data highlights the significantly higher concentration of (-)-PA in the brain compared to ABA and its levels in the blood.

AnalyteMatrixSpeciesConcentration (ng/g Dry Weight)Reference
This compound BrainMouse2245.20 ± 573.20[1]
BloodMouse232.20 ± 90.68[1]
Abscisic acid BrainMouse74.9 ± 45.2[1]
This compound CSFRatComparable to brain levels[1]

Table 1: Quantitative analysis of this compound and Abscisic acid in mammalian tissues.

Furthermore, in a model of focal occlusion of the middle cerebral artery (MCAO), a significant induction of (-)-PA was observed in the cerebrospinal fluid and specifically in the penumbra region of the ischemic brain, further supporting its role in the brain's response to injury.[1]

Experimental Protocols

Extraction and Quantification of this compound from Brain Tissue

The following protocol outlines the methodology for the extraction and quantification of (-)-PA from brain tissue, based on the procedures described in the literature.[1]

Objective: To extract and accurately measure the concentration of this compound in brain tissue samples.

Methodology: Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS).

Materials and Reagents:

  • Brain tissue samples

  • Deuterium-labeled internal standards for (-)-PA

  • Acetonitrile (ACN)

  • Formic acid

  • Water (UPLC/MS grade)

  • Solid Phase Extraction (SPE) cartridges

  • Homogenizer

  • Centrifuge

  • UPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Tissue Homogenization:

    • Excise brain tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue.

    • Homogenize the tissue in a suitable extraction solvent (e.g., an acidified acetonitrile/water mixture).

  • Internal Standard Spiking:

    • Add a known concentration of deuterium-labeled this compound internal standard to the homogenate. This is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the extracted small molecules.

  • Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest, this compound, using a suitable solvent.

  • UPLC/MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample into a UPLC system equipped with a C18 column.

      • Employ a gradient elution program with a mobile phase consisting of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). The gradient will separate (-)-PA from other components in the extract.

    • Mass Spectrometric Detection:

      • Introduce the eluent from the UPLC into the ESI source of the tandem mass spectrometer.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for (-)-PA and its corresponding product ion, as well as the precursor and product ions for the deuterium-labeled internal standard. This highly selective detection method ensures accurate quantification even in complex biological matrices.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of (-)-PA in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final concentration is typically expressed as ng per gram of dry weight of the tissue.[1]

In Vitro Neuroprotection Assay

This protocol describes a general workflow to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in cultured neurons.

Objective: To determine if this compound can protect cultured neurons from cell death induced by glutamate.

Materials and Reagents:

  • Primary cortical neurons or a suitable neuronal cell line

  • Neuronal cell culture medium and supplements

  • This compound

  • Glutamate

  • Cell viability assay reagents (e.g., MTT, Alamar Blue, or a lactate (B86563) dehydrogenase (LDH) release assay kit)

  • Multi-well culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons or a neuronal cell line in multi-well plates at an appropriate density.

    • Culture the cells under standard conditions (37°C, 5% CO2) until they form a healthy neuronal network.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium).

    • Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle-only control group.

  • Induction of Excitotoxicity:

    • Expose the pre-treated neurons to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes). Include a control group that is not exposed to glutamate.

  • Washout and Recovery:

    • After glutamate exposure, gently wash the cells with fresh culture medium to remove the glutamate and treatment compounds.

    • Return the cells to the incubator for a recovery period (e.g., 24 hours).

  • Assessment of Neuronal Viability:

    • After the recovery period, assess cell viability using a chosen method:

      • MTT or Alamar Blue Assay: These assays measure metabolic activity, which is an indicator of cell viability. Add the reagent to the cells, incubate, and then measure the absorbance or fluorescence using a microplate reader.

      • LDH Release Assay: This assay measures the amount of lactate dehydrogenase released into the culture medium from damaged cells. Collect the medium and measure LDH activity using a kit and a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Compare the viability of neurons treated with glutamate alone to those pre-treated with this compound before glutamate exposure. A significant increase in viability in the (-)-PA treated groups indicates a neuroprotective effect.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by acting as a reversible inhibitor of glutamate receptors.[1] During an ischemic event, excessive glutamate is released into the synaptic cleft, leading to the overactivation of glutamate receptors, particularly NMDA receptors. This results in a massive influx of Ca²⁺ into the neuron, triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal cell death. By reversibly inhibiting these receptors, (-)-PA reduces the Ca²⁺ influx and mitigates the downstream neurotoxic cascade.

G Proposed Signaling Pathway of this compound Neuroprotection cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Receptor Glutamate Receptor (e.g., NMDA Receptor) Glutamate_Vesicle->Glutamate_Receptor Excessive Release (Ischemia) Ca_Channel Ca²⁺ Channel Glutamate_Receptor->Ca_Channel Activation Neurotoxic_Cascade Neurotoxic Cascade (Protease Activation, Mitochondrial Dysfunction) Ca_Channel->Neurotoxic_Cascade Ca²⁺ Influx Cell_Death Neuronal Cell Death Neurotoxic_Cascade->Cell_Death Phaseic_Acid This compound Phaseic_Acid->Glutamate_Receptor Reversible Inhibition

Caption: Signaling pathway of (-)-PA neuroprotection.

Experimental Workflow for Demonstrating Neuroprotection

The following diagram illustrates the logical flow of experiments to demonstrate the neuroprotective effects of this compound.

G Experimental Workflow for Demonstrating Neuroprotection cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_toxicity 3. Induction of Toxicity cluster_assessment 4. Assessment cluster_analysis 5. Data Analysis Start Plate Primary Neurons or Neuronal Cell Line Pretreat Pre-treat with this compound (or Vehicle Control) Start->Pretreat Induce Expose to Glutamate Pretreat->Induce Washout Washout and Recover (24h) Induce->Washout Viability Assess Neuronal Viability (MTT, LDH, etc.) Washout->Viability Analyze Compare Viability between Control and Treated Groups Viability->Analyze

Caption: Experimental workflow for neuroprotection assay.

Conclusion and Future Directions

The discovery of endogenous this compound in the mammalian brain opens up new avenues for research in neuroscience and drug development.[1] Its specific localization and its role as a neuroprotective agent against glutamate-induced excitotoxicity suggest that it may be a part of the brain's intrinsic defense mechanisms against ischemic injury and other neurological disorders characterized by excitotoxicity.[1]

Future research should focus on elucidating the biosynthetic pathway of this compound in the brain, identifying the specific subtypes of glutamate receptors it interacts with, and exploring its therapeutic potential in animal models of stroke and other neurodegenerative diseases. A deeper understanding of the regulation and function of this endogenous neuromodulator could lead to the development of novel therapeutic strategies for a range of debilitating neurological conditions.

References

The Role of (-)-Phaseic Acid in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaseic acid (PA) is a primary catabolite of the phytohormone abscisic acid (ABA), a central regulator of plant development and stress responses. While ABA's role in mediating tolerance to abiotic stresses such as drought, salinity, and cold is well-established, the function of its derivatives, particularly this compound, remains less defined. This technical guide provides an in-depth analysis of the current understanding of this compound's function in plant stress responses. It consolidates quantitative data on the relative abundance of ABA and PA under various stress conditions, details experimental protocols for their quantification and functional analysis, and illustrates the pertinent signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating plant stress physiology and for professionals in drug development exploring new avenues for enhancing crop resilience.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental challenges. Abscisic acid (ABA) is a key phytohormone that orchestrates a wide range of adaptive responses to abiotic stresses, including drought, high salinity, and low temperatures.[1][2] The cellular concentration of ABA is tightly regulated through a dynamic balance of biosynthesis, catabolism, transport, and conjugation.[3][4] A major pathway for ABA catabolism involves its hydroxylation at the 8'-position to form 8'-hydroxy-ABA, which spontaneously isomerizes to this compound (PA).[3][5]

For many years, PA was largely considered an inactive degradation product of ABA. However, emerging evidence suggests that it may possess some residual biological activity and could play a role in modulating the overall ABA-dependent stress response. Understanding the function of this compound is therefore crucial for a complete picture of ABA signaling and for developing strategies to enhance stress tolerance in crops. This guide synthesizes the current knowledge on this compound's role in plant stress, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Biosynthesis and Catabolism of this compound

This compound is not synthesized de novo but is a direct catabolite of (+)-abscisic acid. The metabolic pathway is a critical component of regulating the active ABA pool within the plant.

ABA Biosynthesis and Catabolism Pathway

The biosynthesis of ABA originates from the cleavage of carotenoids in plastids, leading to the production of xanthoxin, which is then converted to ABA in the cytoplasm.[6] The catabolism of ABA to PA is a key regulatory step, primarily catalyzed by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (CYP707A).[3][6] This enzyme converts ABA to 8'-hydroxy-ABA, which is unstable and spontaneously rearranges to form this compound.[3] PA can be further metabolized to dihydrophaseic acid (DPA), which is generally considered to be biologically inactive.[7]

ABA_Metabolism Carotenoids Carotenoids Xanthoxin Xanthoxin Carotenoids->Xanthoxin NCED Abscisic Aldehyde Abscisic Aldehyde Xanthoxin->Abscisic Aldehyde Abscisic Acid (ABA) Abscisic Acid (ABA) Abscisic Aldehyde->Abscisic Acid (ABA) AAO 8'-hydroxy-ABA 8'-hydroxy-ABA Abscisic Acid (ABA)->8'-hydroxy-ABA CYP707A (ABA 8'-hydroxylase) This compound (PA) This compound (PA) 8'-hydroxy-ABA->this compound (PA) Spontaneous isomerization Dihydrophaseic Acid (DPA) Dihydrophaseic Acid (DPA) This compound (PA)->Dihydrophaseic Acid (DPA) PAR

Figure 1: Simplified pathway of ABA biosynthesis and catabolism to this compound.

Quantitative Analysis of this compound and ABA under Stress

The relative levels of ABA and its catabolites, including PA, change dynamically in response to environmental stresses. This section presents available quantitative data from studies on different plant species subjected to drought, cold, and salt stress.

Drought Stress

Under drought conditions, there is a significant accumulation of ABA, which is followed by an increase in its catabolites as the plant attempts to fine-tune its response.

Table 1: Endogenous Levels of ABA and its Catabolites in Scots Pine (Pinus sylvestris) Needles under Drought Stress (PEG-induced)

TreatmentABA (ng/g DW)PA (ng/g DW)DPA (ng/g DW)
Control~200~50~100
-0.15 MPa PEG (10d)~400~100~150
-0.5 MPa PEG (10d)~1200~250~300
Data adapted from a study on Scots pine seedlings.
Cold Stress

Cold stress also induces changes in the ABA metabolic profile, although the dynamics may differ from drought stress.

Table 2: Endogenous Levels of ABA and its Catabolites in Rice (Oryza sativa L.) Seedlings under Cold Stress

TreatmentABA (ng/g FW)PA (ng/g FW)DPA (ng/g FW)
25°C (Control)~1.5~0.5~1.0
15°C (24h)~3.0~1.0~1.5
8°C (24h)~5.0~1.5~2.0
4°C (24h)~8.0~2.0~2.5
Data adapted from a study on rice seedlings.[8]
Salt Stress

While it is well-documented that salt stress leads to an accumulation of ABA, comprehensive quantitative data directly comparing ABA and PA levels in a tabulated format is less readily available in the literature.[9] Generally, studies indicate a significant increase in ABA content, which would presumably be followed by a corresponding, though perhaps delayed, increase in PA and DPA as part of the homeostatic regulation of the ABA signal.[9] Further research is needed to provide precise quantitative comparisons under various salinity levels and durations.

Signaling Pathway

This compound is intricately linked to the ABA signaling pathway. The core of this pathway consists of three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) negative regulators, and SNF1-related protein kinase 2 (SnRK2) positive regulators.[4]

ABA_Signaling cluster_stress Abiotic Stress (Drought, Salt, Cold) cluster_no_stress No Stress cluster_with_stress Stress Condition ABA_biosynthesis ABA Biosynthesis Stress->ABA_biosynthesis PP2C_active PP2C SnRK2_inactive SnRK2 (inactive) PP2C_active->SnRK2_inactive inhibition AREB_ABF_inactive AREB/ABF (inactive) Stress_Response_Genes_off Stress Response Genes (OFF) AREB_ABF_inactive->Stress_Response_Genes_off no transcription ABA ABA ABA_biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptor ABA->PYR_PYL_RCAR Phaseic_Acid This compound (Reduced Activity) ABA->Phaseic_Acid Catabolism (CYP707A) ABA_Receptor_Complex ABA-Receptor Complex PYR_PYL_RCAR->ABA_Receptor_Complex binds PP2C_inhibited PP2C (inhibited) ABA_Receptor_Complex->PP2C_inhibited inhibits SnRK2_active SnRK2 (active) PP2C_inhibited->SnRK2_active releases inhibition AREB_ABF_active AREB/ABF (active) SnRK2_active->AREB_ABF_active phosphorylates Stress_Response_Genes_on Stress Response Genes (ON) AREB_ABF_active->Stress_Response_Genes_on activates transcription

Figure 2: The core ABA signaling pathway and the position of this compound.

In the absence of stress, PP2Cs are active and inhibit SnRK2s, keeping the signaling pathway in an "off" state. Under stress, ABA is synthesized and binds to the PYR/PYL/RCAR receptors. This ABA-receptor complex then binds to and inhibits PP2Cs. The inhibition of PP2Cs releases SnRK2s, which then phosphorylate and activate downstream transcription factors, such as AREB/ABFs (ABA-responsive element binding factors), leading to the expression of stress-responsive genes.

This compound's primary role in this pathway is as a product of ABA catabolism, which reduces the amount of active ABA that can bind to the receptors. This serves as a negative feedback loop to attenuate the stress signal.

Biological Activity of this compound

While generally considered to have significantly reduced biological activity compared to ABA, some studies have investigated the direct effects of exogenously applied phaseic acid.

Stomatal Closure

Stomatal closure is a classic ABA-induced response to reduce water loss during drought. Studies have shown that this compound can induce stomatal closure in some species, but its effect is generally less potent and slower than that of ABA. In some species, it has no effect at all.[10]

Table 3: Comparative Effect of ABA and this compound on Stomatal Closure in Different Plant Species

Plant SpeciesResponse to 10 µM this compound
Commelina communisStomatal closure initiated after 4 minutes (similar to 20 µM ABA)
Amaranthus powelliSlower stomatal closure compared to 10 µM ABA
Hordeum vulgareSlower stomatal closure compared to 10 µM ABA
Xanthium strumariumSlower stomatal closure compared to 10 µM ABA
Zea maysSlower stomatal closure compared to 10 µM ABA
Vicia fabaNo response
Data adapted from a study on the effects of PA and DPA on stomata.[10]
Seed Germination and Root Growth

The effects of exogenous this compound on seed germination and root growth are not as well-documented as its effects on stomata. Given its reduced activity in other bioassays, it is hypothesized that PA would have a significantly weaker inhibitory effect on these processes compared to ABA. Further research is required to fully elucidate its role in these developmental processes.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the assessment of its biological activity.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for ABA and its metabolites.

LCMS_Workflow Start Start Sample_Collection 1. Sample Collection (Flash-freeze in liquid N2) Start->Sample_Collection Homogenization 2. Homogenization (Grind to a fine powder) Sample_Collection->Homogenization Extraction 3. Extraction (Acidified methanol (B129727)/isopropanol, internal standards) Homogenization->Extraction Centrifugation 4. Centrifugation (Pellet debris) Extraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) (Reversed-phase C18) Centrifugation->SPE Elution 6. Elution SPE->Elution Drying 7. Drying (Under vacuum or N2) Elution->Drying Reconstitution 8. Reconstitution (In mobile phase) Drying->Reconstitution LCMSMS 9. LC-MS/MS Analysis (MRM mode) Reconstitution->LCMSMS Data_Analysis 10. Data Analysis (Quantification against standard curve) LCMSMS->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the extraction and quantification of this compound.

Materials:

  • Plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • Mortar and pestle or tissue lyser

  • Extraction solvent: e.g., 80% methanol with 1% acetic acid

  • Internal standards (e.g., deuterated ABA and PA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

  • Extraction: To approximately 100 mg of powdered tissue, add 1 mL of pre-chilled extraction solvent containing internal standards. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Purification: Centrifuge the extract to pellet debris. Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash the cartridge with a non-eluting solvent (e.g., water with 1% acetic acid) and then elute the hormones with a suitable solvent (e.g., 80% methanol).

  • Analysis: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). Suggested transitions for this compound are m/z 279 -> 139 and m/z 279 -> 205. The transition for ABA is typically m/z 263 -> 153. These should be optimized for the specific instrument used.

Stomatal Aperture Bioassay

This bioassay assesses the effect of this compound on stomatal closure.

Materials:

  • Epidermal peels from a suitable plant species (e.g., Commelina communis or Vicia faba)

  • Microscope slides and coverslips

  • Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • This compound and (+)-Abscisic acid stock solutions

  • Microscope with a camera and image analysis software

Procedure:

  • Epidermal Peels: Prepare epidermal peels from the abaxial surface of young, fully expanded leaves.

  • Incubation: Float the peels on the incubation buffer under light for at least 2 hours to ensure stomata are open.

  • Treatment: Replace the incubation buffer with a fresh buffer containing the desired concentration of this compound or ABA (and a solvent control).

  • Measurement: At various time points after treatment, mount the peels on a microscope slide and capture images.

  • Analysis: Measure the stomatal aperture (the width of the stomatal pore) of a large number of stomata for each treatment using image analysis software.

Seed Germination Assay

This assay evaluates the inhibitory effect of this compound on seed germination.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana)

  • Petri dishes with germination medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar)

  • This compound and (+)-Abscisic acid stock solutions

Procedure:

  • Plating: Surface-sterilize the seeds and plate them on Petri dishes containing germination medium supplemented with different concentrations of this compound, ABA, or a solvent control.

  • Stratification: If required for the species, stratify the seeds (e.g., 4°C for 3 days in the dark).

  • Germination: Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • Scoring: Score germination daily for several days. Germination is typically defined as the emergence of the radicle.

  • Analysis: Calculate the germination percentage for each treatment over time.

Root Elongation Assay

This assay determines the effect of this compound on primary root growth.

Materials:

  • Seedlings of a model plant (e.g., Arabidopsis thaliana)

  • Square Petri dishes with growth medium

  • This compound and (+)-Abscisic acid stock solutions

Procedure:

  • Pre-growth: Germinate seeds on a control medium and grow them vertically for a few days until the primary root is established.

  • Transfer: Transfer seedlings of uniform size to new plates containing the growth medium supplemented with different concentrations of this compound, ABA, or a solvent control.

  • Growth: Place the plates vertically in a growth chamber.

  • Measurement: Mark the position of the root tip at the time of transfer and then measure the new root growth after a set number of days.

  • Analysis: Calculate the percentage of root growth inhibition for each treatment compared to the control.

Conclusion and Future Perspectives

This compound, the major catabolite of ABA, appears to play a more complex role in plant stress responses than simply being an inactive byproduct. While its biological activity is demonstrably lower than that of ABA in assays such as stomatal closure, its accumulation under stress suggests a function in fine-tuning the magnitude and duration of the ABA signal. The quantitative data presented here highlight the dynamic interplay between ABA and PA during abiotic stress.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Independent Signaling: Does this compound have its own signaling pathway or receptor, or does it act solely by modulating ABA levels?

  • Synergistic/Antagonistic Effects: Does PA interact with other phytohormone signaling pathways to modulate stress responses?

  • Pharmacological Applications: Could synthetic analogs of PA be developed to modulate plant stress responses in a more controlled manner than applying ABA directly?

A deeper understanding of the function of this compound will undoubtedly contribute to the development of novel strategies for enhancing crop resilience in the face of a changing climate. The experimental protocols and data provided in this guide offer a solid foundation for pursuing these and other important research questions.

References

Spontaneous Formation of (-)-Phaseic Acid from 8'-Hydroxy-Abscisic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the plant hormone abscisic acid (ABA) is a critical process in regulating plant growth, development, and stress responses. A key step in this pathway is the conversion of (+)-ABA to 8'-hydroxy-ABA, which is then transformed into (-)-phaseic acid (PA). While the initial hydroxylation is an enzymatic process, the subsequent cyclization of 8'-hydroxy-ABA to PA is a spontaneous, non-enzymatic intramolecular reaction. This technical guide provides an in-depth overview of this spontaneous conversion, including the underlying chemical mechanism, factors influencing the reaction rate, detailed experimental protocols for its study, and its context within the broader ABA signaling pathway. This information is crucial for researchers in plant biology, agrochemistry, and drug development who are interested in modulating ABA metabolism for agricultural or therapeutic purposes.

Introduction

Abscisic acid (ABA) is a central regulator of various physiological processes in plants, including seed dormancy, germination, and responses to environmental stresses such as drought and salinity. The cellular concentration of active ABA is tightly controlled through a balance of biosynthesis and catabolism. The primary catabolic pathway for ABA involves the oxidation of the 8'-methyl group to form 8'-hydroxy-abscisic acid (8'-hydroxy-ABA).[1][2][3] This reaction is catalyzed by the enzyme (+)-abscisic acid 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family.[1][4][5][6]

The resulting product, 8'-hydroxy-ABA, is an unstable intermediate that spontaneously and non-enzymatically cyclizes to form this compound (PA).[1][3][5] This isomerization is a key step in the inactivation of ABA, as PA exhibits significantly reduced biological activity compared to ABA.[5] Understanding the kinetics and influencing factors of this spontaneous conversion is essential for accurately studying ABA metabolism and for developing strategies to manipulate endogenous ABA levels.

The Spontaneous Conversion of 8'-Hydroxy-ABA to this compound

The conversion of 8'-hydroxy-ABA to this compound is an intramolecular cyclization reaction. This process involves the nucleophilic attack of the hydroxyl group at the 8'-position on the α,β-unsaturated ketone system of the cyclohexenone ring. This leads to the formation of a stable six-membered ether ring characteristic of phaseic acid.

Influence of pH

The rate of this spontaneous conversion is highly dependent on the pH of the surrounding medium. The reaction proceeds more rapidly under neutral to alkaline conditions. This is because deprotonation of the 8'-hydroxyl group under more alkaline conditions increases its nucleophilicity, thereby facilitating the intramolecular cyclization. Conversely, under acidic conditions, the hydroxyl group is protonated, which slows down the reaction rate.

Quantitative Data

The stability of 8'-hydroxy-ABA is a critical factor in experimental design. The following table summarizes the reported half-life of 8'-hydroxy-ABA at various pH values at 25°C.

pHHalf-life of 8'-hydroxy-ABA (hours)
330
74
10< 0.017 (< 1 minute)

Data sourced from Todoroki et al., 2000, as cited in[4].

Experimental Protocols

The study of the spontaneous conversion of 8'-hydroxy-ABA to phaseic acid typically involves the in vitro generation of 8'-hydroxy-ABA using ABA 8'-hydroxylase, followed by the analysis of the reaction mixture over time.

Preparation of 8'-Hydroxy-ABA

Since 8'-hydroxy-ABA is unstable, it is often generated in situ from (+)-ABA using a microsomal fraction containing ABA 8'-hydroxylase.

Protocol for Microsome Isolation and ABA 8'-Hydroxylase Assay (Adapted from Cutler et al., 2000)

  • Plant Material: Use plant tissues with high ABA 8'-hydroxylase activity, such as suspension-cultured maize cells induced with (+)-ABA.

  • Microsome Extraction:

    • Homogenize the plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.33 M sucrose, 40 mM ascorbate, and 0.1% BSA).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable assay buffer.

  • Enzymatic Reaction to Produce 8'-hydroxy-ABA:

    • Set up a reaction mixture containing the microsomal preparation, (+)-ABA (substrate), and NADPH (cofactor) in an appropriate buffer (e.g., 100 mM HEPES-NaOH, pH 7.4).

    • Incubate the reaction at a controlled temperature (e.g., 28-30°C).

Analysis of Spontaneous Conversion

To study the spontaneous conversion, the enzymatic reaction is stopped, and the product mixture is analyzed at different time points.

Protocol for Monitoring the Conversion:

  • Reaction Termination: At various time points, terminate the enzymatic reaction by adding acid (e.g., HCl to a final pH of 2-3). This will quench the enzyme activity and stabilize the 8'-hydroxy-ABA for analysis.

  • Sample Extraction: Extract the ABA metabolites from the reaction mixture using a non-polar solvent such as ethyl acetate.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed for separation.

    • Detection: UV detection at a wavelength of approximately 254 nm is suitable for quantifying ABA, 8'-hydroxy-ABA, and phaseic acid.

    • Quantification: The amounts of 8'-hydroxy-ABA and phaseic acid are determined by comparing the peak areas to those of authentic standards.

Visualization of Pathways and Workflows

ABA Catabolic Pathway

The following diagram illustrates the initial steps of the major ABA catabolic pathway.

ABA_Catabolism ABA (+)-Abscisic Acid Hydroxy_ABA 8'-hydroxy-ABA (unstable intermediate) ABA->Hydroxy_ABA   ABA 8'-hydroxylase   (CYP707A) PA This compound Hydroxy_ABA->PA Spontaneous (non-enzymatic) cyclization DPA Dihydrophaseic Acid PA->DPA   Phaseic Acid   Reductase

Caption: Major ABA catabolic pathway to Dihydrophaseic Acid.

Experimental Workflow for Studying Spontaneous Conversion

The diagram below outlines the key steps in an experimental workflow to investigate the spontaneous formation of phaseic acid from 8'-hydroxy-ABA.

Experimental_Workflow cluster_Enzymatic In Vitro Enzymatic Reaction cluster_Analysis Analysis of Spontaneous Conversion Microsomes Microsomal Fraction (containing ABA 8'-hydroxylase) Incubation Incubation (e.g., 28-30°C) Microsomes->Incubation Substrates (+)-ABA + NADPH Substrates->Incubation Quenching Reaction Quenching (Acidification) Incubation->Quenching Time Points Extraction Solvent Extraction (Ethyl Acetate) Quenching->Extraction HPLC HPLC Analysis (Quantification of 8'-OH-ABA and PA) Extraction->HPLC

Caption: Experimental workflow for analyzing 8'-hydroxy-ABA conversion.

Conclusion

The spontaneous, pH-dependent conversion of 8'-hydroxy-ABA to this compound is a fundamental step in abscisic acid catabolism. For researchers in plant science and related fields, a thorough understanding of this non-enzymatic reaction is crucial for the accurate interpretation of experimental data on ABA metabolism. The protocols and data presented in this guide provide a framework for investigating this process. Further research into the temperature dependence and the influence of the cellular microenvironment on this reaction will provide a more complete picture of ABA regulation in plants. This knowledge can be leveraged for the development of novel strategies to enhance crop resilience and for the design of compounds that modulate ABA signaling for therapeutic applications.

References

A Historical Perspective on (-)-Phaseic Acid Research: From Inactive Metabolite to Key Phytohormone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, (-)-Phaseic acid (PA) was relegated to the footnotes of plant hormone research, largely considered an inactive catabolite of the stress hormone abscisic acid (ABA). However, a paradigm shift in recent years has repositioned PA as a significant player in plant physiology, exhibiting its own hormonal activities and intricate regulatory mechanisms. This technical guide provides a comprehensive historical perspective on PA research, detailing its discovery, the evolution of our understanding of its function, and the key experimental methodologies that have been instrumental in this journey. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to serve as a valuable resource for researchers in plant biology and drug development.

Introduction: The Shifting Identity of this compound

The story of this compound is intrinsically linked to that of its precursor, abscisic acid (ABA), a key phytohormone regulating crucial processes such as seed dormancy, stomatal closure, and stress responses. Initial investigations into ABA metabolism in the 1960s and 1970s led to the isolation and characterization of PA as a major oxidative metabolite.[1] For a considerable period, the scientific consensus held that PA was a biologically inert byproduct of ABA degradation, a marker of ABA turnover within plant tissues.

This view began to change with accumulating evidence suggesting that PA could elicit biological responses, albeit often weaker than those of ABA.[2] The true turning point came with the discovery that PA can selectively activate a subset of the PYR/PYL/RCAR family of ABA receptors, effectively mimicking and, in some cases, prolonging the effects of ABA.[3][4][5] This finding has spurred a renaissance in PA research, with studies now focusing on its specific roles in processes like drought resistance and seed germination, and its potential for agricultural applications.[3]

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its study. The following tables summarize key quantitative data related to its physical characteristics, binding affinities to ABA receptors, and the kinetics of enzymes involved in its metabolism.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₅[6]
Molar Mass280.32 g/mol [4][6]
IUPAC Name(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid[4][6]
CAS Registry Number24394-14-7[7]
AppearanceColorless crystals[8]
Melting Point207–209 °C[8]
Water Solubility~70 mg/L (estimated)[8]

Table 2: Binding Affinities of ABA Enantiomers to PYL Receptors (IC₅₀ values for HAB1 inhibition)

Receptor(+)-ABA (μM)(-)-ABA (μM)Reference
PYR1Not specified4.5[5]
PYL1Not specified3.1[5]
PYL2Not specified2.5[5]
PYL3Not specified0.51[5]
PYL4Not specified0.48[5]
PYL5Not specified0.17[5]
PYL6Not specified0.47[5]
PYL8Not specified1.6[5]
PYL9Not specified>10 (no inhibition)[5]
PYL10Not specified15[5]

Note: While direct binding affinities for this compound are not extensively reported in a comparative table, its ability to activate a subset of these receptors suggests it would have varying affinities for different PYLs.

Table 3: Enzyme Kinetics of Key Enzymes in this compound Metabolism

EnzymeSubstrateKₘ (μM)kcat (min⁻¹)Reference
CYP707A3 (Arabidopsis)(+)-ABA1.315[9]
CYP707A3 (Arabidopsis)(+)-ABAKₛ = 3.5Not specified[9]

Note: Kinetic data for Phaseic Acid Reductase is less commonly reported in literature.

Biosynthesis and Metabolism

This compound is not synthesized de novo but is a direct catabolite of (+)-abscisic acid. The metabolic pathway is a crucial control point for regulating the levels of both active ABA and PA.

The formation of PA is initiated by the hydroxylation of the 8'-methyl group of (+)-ABA, a reaction catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases, encoded by the CYP707A gene family.[9][10][11] This enzymatic step produces an unstable intermediate, 8'-hydroxy-ABA, which then spontaneously and non-enzymatically cyclizes to form this compound.[8]

PA itself is further metabolized through reduction to form dihydrophaseic acid (DPA) and its epimer, epi-dihydrophaseic acid.[1] This reduction is catalyzed by an enzyme identified as Phaseic Acid Reductase (PAR).[1]

Phaseic_Acid_Metabolism ABA (+)-Abscisic Acid HydroxyABA 8'-hydroxy-ABA (unstable intermediate) ABA->HydroxyABA CYP707A (ABA 8'-hydroxylase) PA This compound HydroxyABA->PA Spontaneous cyclization DPA Dihydrophaseic Acid PA->DPA Phaseic Acid Reductase

Caption: Metabolic pathway of this compound from (+)-Abscisic acid.

Signaling Pathway

The signaling cascade of this compound mirrors that of ABA, utilizing the same core components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) negative regulators, and SNF1-related protein kinase 2 (SnRK2) positive regulators.[3][12][13]

In the absence of a ligand, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state.[13] When this compound binds to a subset of PYL receptors, it induces a conformational change in the receptor.[3] This ligand-receptor complex can then bind to and inhibit the activity of PP2Cs.[3] The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s.[13] Activated SnRK2s then phosphorylate downstream targets, including transcription factors (such as ABFs/AREBs) and ion channels, leading to the regulation of gene expression and physiological responses like stomatal closure.[12]

Phaseic_Acid_Signaling cluster_core Core Signaling Module cluster_downstream Downstream Responses PA This compound PYL PYL Receptor PA->PYL Binds to PP2C PP2C PYL->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Dephosphorylates (Inactivates) Active_SnRK2 Active SnRK2 (P) SnRK2->Active_SnRK2 Autophosphorylation TF Transcription Factors (e.g., ABFs) Active_SnRK2->TF Phosphorylates Ion_Channels Ion Channels Active_SnRK2->Ion_Channels Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates Physiological_Response Physiological Response (e.g., Stomatal Closure) Ion_Channels->Physiological_Response Modulates Gene_Expression->Physiological_Response Leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in this compound research. These protocols are based on established methods in the field and can be adapted for specific research questions.

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines a general procedure for the extraction and quantification of PA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: 80% acetonitrile (B52724) (ACN) with 1% acetic acid

  • Internal standards (e.g., deuterated PA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of ice-cold extraction solvent.

  • Extraction: Vortex the mixture and incubate at 4°C for 30 minutes with shaking.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cleanup:

    • Condition the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the phytohormones with 1 mL of 80% ACN.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) mode for quantification, with specific precursor-to-product ion transitions for PA and the internal standard.

In Vitro ABA 8'-Hydroxylase (CYP707A) Activity Assay

This assay measures the enzymatic conversion of ABA to 8'-hydroxy-ABA by CYP707A enzymes.

Materials:

  • Microsomes from yeast or insect cells expressing the CYP707A of interest

  • Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.25)

  • (+)-ABA

  • NADPH

  • Stop solution: 1 M HCl

  • Ethyl acetate (B1210297)

  • HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 2 µg of microsomal protein with the reaction buffer.

  • Substrate Addition: Add (+)-ABA to a final concentration of 10 µM.

  • Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Extraction: Extract the products with an equal volume of ethyl acetate.

  • Analysis: Evaporate the ethyl acetate layer and reconstitute the residue in a suitable solvent for HPLC analysis. The formation of 8'-hydroxy-ABA and its spontaneous conversion product, PA, is monitored by UV detection.

In Vitro Phaseic Acid Reductase Activity Assay

This protocol details the measurement of PA reduction to DPA.

Materials:

  • Purified recombinant phaseic acid reductase or plant protein extract

  • Assay buffer: 100 mM Tris-HCl (pH 7.0)

  • This compound

  • NADPH

  • Stop solution: Acetic acid

  • Ethyl acetate

  • LC-MS system

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, 5 µg of purified enzyme or protein extract, and 50 µM this compound.

  • Reaction Initiation: Start the reaction by adding 500 µM NADPH.

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a small volume of glacial acetic acid.

  • Extraction: Extract the reaction products with ethyl acetate.

  • Analysis: Dry the organic phase, reconstitute the residue, and analyze the formation of DPA by LC-MS.

Receptor-Ligand Binding Assay

This assay determines the binding affinity of this compound to PYL receptors using a competitive binding approach with a radiolabeled ligand (e.g., ³H-(+)-ABA).

Materials:

  • Purified PYL receptor protein

  • Binding buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA

  • Radiolabeled (+)-ABA (e.g., ³H-(+)-ABA)

  • Unlabeled this compound at various concentrations

  • 96-well filter plates (e.g., with glass fiber filters)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In each well of the filter plate, add the purified PYL receptor, a fixed concentration of ³H-(+)-ABA, and varying concentrations of unlabeled this compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor (this compound). The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can then be calculated and used to determine the binding affinity (Ki) of this compound for the receptor.

Experimental Workflow for Functional Analysis

Studying the function of this compound in a specific physiological process requires a systematic approach. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / In Planta Analysis Hypothesis Hypothesis: (-)-PA is involved in [Physiological Process] Binding_Assay Receptor Binding Assays (PA vs. PYLs) Hypothesis->Binding_Assay Enzyme_Assay Enzyme Activity Assays (CYP707A, PAR) Hypothesis->Enzyme_Assay Quantification Quantification of PA levels (LC-MS/MS) Hypothesis->Quantification Genetic_Analysis Genetic Analysis (mutants, overexpression lines) Hypothesis->Genetic_Analysis Data_Analysis Data Analysis and Integration Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Quantification->Data_Analysis Phenotypic_Analysis Phenotypic Analysis (e.g., drought stress, germination assay) Genetic_Analysis->Phenotypic_Analysis Transcriptomics Transcriptomic Analysis (RNA-seq) Phenotypic_Analysis->Transcriptomics Transcriptomics->Data_Analysis Conclusion Conclusion: Elucidation of PA's role in [Physiological Process] Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying the function of this compound.

Conclusion and Future Directions

The journey of this compound from a seemingly insignificant metabolite to a recognized phytohormone underscores the dynamic nature of scientific discovery. The research landscape has evolved from basic metabolic studies to intricate analyses of its signaling and physiological roles. The tools and protocols outlined in this guide provide a foundation for future investigations.

Key areas for future research include:

  • Receptor Specificity: A comprehensive analysis of the binding affinities of this compound to all members of the PYL receptor family is needed to understand its specific signaling outputs.

  • Crosstalk with other Hormones: The interaction of PA signaling with other phytohormone pathways remains largely unexplored.

  • Translational Research: Leveraging the role of PA in stress tolerance for the development of crops with enhanced resilience to environmental challenges holds significant promise for agriculture.

The continued exploration of this compound's biology will undoubtedly reveal further complexities in the intricate network of plant hormone signaling and open new avenues for both fundamental and applied plant science.

References

The Biosynthesis of (-)-Phaseic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the biosynthetic pathway of (-)-phaseic acid from its carotenoid precursors. The document outlines the core enzymatic steps, presents available quantitative data, provides detailed experimental protocols for key assays, and visualizes the pathway and associated workflows using logical diagrams.

Introduction

This compound is a critical catabolite of the plant hormone abscisic acid (ABA). The regulation of ABA levels, essential for processes such as seed dormancy, germination, and stress responses, is tightly controlled through a balance of biosynthesis and catabolism. The conversion of ABA to phaseic acid represents a major inactivation pathway. Understanding the biosynthesis of phaseic acid, beginning from carotenoid precursors, is therefore fundamental to comprehending the intricate network of plant hormone regulation. This guide provides a technical overview of this pathway, intended to support research and development in plant science and related fields.

The Biosynthetic Pathway from Carotenoids to this compound

The biosynthesis of this compound is an indirect pathway that commences in the plastids with C40 carotenoids and culminates in the cytoplasm with the formation of phaseic acid. The key stages are outlined below.

Plastidial Phase: Formation of Xanthoxin (B146791)

The initial steps of the pathway occur within the plastids and involve the conversion of C40 carotenoids to the C15 precursor, xanthoxin.

  • From Zeaxanthin (B1683548) to Violaxanthin and Neoxanthin: The pathway begins with the C40 carotenoid, zeaxanthin. The enzyme zeaxanthin epoxidase (ZEP) catalyzes the epoxidation of zeaxanthin to violaxanthin. Violaxanthin can then be converted to neoxanthin.[1][2] Both 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin can serve as precursors for the subsequent cleavage step.[3]

  • Cleavage to Xanthoxin: The first committed and rate-limiting step in ABA biosynthesis is the oxidative cleavage of 9-cis-epoxycarotenoids (either 9-cis-violaxanthin or 9'-cis-neoxanthin) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).[2][4][5] This reaction yields the C15 intermediate, xanthoxin.[6][7]

Cytosolic Phase: Conversion of Xanthoxin to this compound

Xanthoxin is exported from the plastid to the cytosol for the final steps of the pathway.

  • Xanthoxin to Abscisic Aldehyde: In the cytosol, xanthoxin is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR), also known as ABA2 in Arabidopsis.[8]

  • Abscisic Aldehyde to Abscisic Acid (ABA): Abscisic aldehyde is then oxidized to form the active plant hormone, (+)-abscisic acid. This reaction is catalyzed by abscisic aldehyde oxidase (AAO).[8][9]

  • Hydroxylation of ABA: The final stage in the formation of phaseic acid is the hydroxylation of ABA at the 8'-methyl group. This is a crucial step in ABA catabolism and is catalyzed by a cytochrome P450 monooxygenase of the CYP707A family, specifically ABA 8'-hydroxylase.[2][10] This reaction produces an unstable intermediate, 8'-hydroxy ABA.[11][12]

  • Spontaneous Cyclization to this compound: The 8'-hydroxy ABA intermediate spontaneously and non-enzymatically rearranges to form this compound.[10][11]

Quantitative Data

The following table summarizes the available kinetic and binding parameters for the key enzyme involved in the conversion of abscisic acid to phaseic acid, CYP707A3 from Arabidopsis thaliana.

EnzymeSubstrateK_m_ (μM)k_cat_ (min⁻¹)K_s_ (μM)OrganismReference
CYP707A3(+)-Abscisic Acid1.3 ± 0.3153.5Arabidopsis thaliana[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of CYP707A Enzymes

Objective: To produce recombinant CYP707A enzymes for in vitro characterization. This protocol is adapted from studies on Arabidopsis CYP707A proteins.[1][6]

Methodology:

  • Cloning: The full-length cDNA of the target CYP707A gene is cloned into a suitable expression vector for a baculovirus-insect cell system (e.g., pFastBac).

  • Recombinant Baculovirus Production: The recombinant plasmid is used to generate recombinant bacmids in E. coli DH10Bac cells. The bacmids are then transfected into insect cells (e.g., Sf9) to produce recombinant baculovirus.

  • Protein Expression: Suspension cultures of Sf9 insect cells are infected with the recombinant baculovirus and incubated for 72 hours at 27°C on a rotary shaker.

  • Microsome Preparation: The infected cells are harvested by centrifugation, and microsomes are prepared by differential centrifugation. The final microsomal pellet is resuspended in a buffer containing glycerol (B35011) and stored at -80°C.

  • Solubilization and Purification (Optional): For further purification, the microsomal fraction can be solubilized with a detergent (e.g., 1% w/v Emulgen 913 or sodium cholate). The solubilized protein can then be purified using chromatographic techniques.

In Vitro Assay of ABA 8'-Hydroxylase (CYP707A) Activity

Objective: To determine the enzymatic activity of recombinant CYP707A. This protocol is based on assays performed with Arabidopsis CYP707A3.[1][6]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the recombinant CYP707A (either as microsomes or purified protein), a source of NADPH (e.g., an NADPH-generating system), and the substrate, (+)-abscisic acid, in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

  • Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl). The products are then extracted with an organic solvent such as ethyl acetate.

  • Analysis: The extracted products are dried, redissolved, and analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, phaseic acid (formed from the spontaneous rearrangement of 8'-hydroxy ABA). The identity of the product can be confirmed by mass spectrometry (MS).

Quantification of Abscisic Acid and Phaseic Acid in Plant Tissues

Objective: To measure the endogenous levels of ABA and phaseic acid in plant material. This protocol is a generalized method based on established techniques.[5][13]

Methodology:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent mixture (e.g., methanol/water/acetic acid). An internal standard, such as deuterated ABA (d6-ABA), should be added at the beginning of the extraction to account for losses during sample preparation.

  • Purification: The crude extract is purified to remove interfering compounds. This can be achieved through solid-phase extraction (SPE) using a reverse-phase C18 cartridge.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl groups of ABA and phaseic acid are often methylated with diazomethane (B1218177) to increase their volatility.

  • Quantification: The purified and derivatized samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS. The hormones are identified based on their retention times and mass fragmentation patterns compared to authentic standards. Quantification is achieved by comparing the peak area of the endogenous compound to that of the internal standard.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin (C40) Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin Xanthoxin Xanthoxin (C15) Violaxanthin->Xanthoxin NCED Neoxanthin->Xanthoxin NCED Xanthoxin_cyto Xanthoxin Xanthoxin->Xanthoxin_cyto Export ABA_aldehyde Abscisic Aldehyde Xanthoxin_cyto->ABA_aldehyde SDR/ABA2 ABA (+)-Abscisic Acid ABA_aldehyde->ABA AAO Hydroxy_ABA 8'-Hydroxy ABA (unstable) ABA->Hydroxy_ABA CYP707A (ABA 8'-hydroxylase) Phaseic_acid This compound Hydroxy_ABA->Phaseic_acid Spontaneous rearrangement Experimental_Workflow cluster_expression Recombinant Protein Expression cluster_assay Enzyme Activity Assay Cloning Clone CYP707A cDNA into expression vector Transfection Transfect insect cells with recombinant baculovirus Cloning->Transfection Expression Incubate for protein expression Transfection->Expression Microsome_prep Prepare microsomes by centrifugation Expression->Microsome_prep Reaction_setup Set up reaction with microsomes, ABA, and NADPH Microsome_prep->Reaction_setup Input Incubation Incubate at 30°C Reaction_setup->Incubation Extraction Terminate reaction and extract products Incubation->Extraction Analysis Analyze by HPLC-MS Extraction->Analysis

References

Re-evaluation of (-)-Phaseic Acid: From Inactive Metabolite to Bioactive Phytohormone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

For decades, Abscisic Acid (ABA) has been recognized as a primary phytohormone, a key regulator of plant development and stress responses, including seed dormancy, stomatal closure, and adaptation to environmental challenges.[1][2][3] Within the established metabolic pathway, (-)-Phaseic Acid (PA) has been traditionally classified as a major catabolite of ABA, often considered to possess significantly reduced or no biological activity.[1] This perspective has largely relegated PA to the endpoint of ABA's functional lifecycle.

However, emerging research has begun to challenge this dogma. A growing body of evidence suggests that this compound is not merely an inactive degradation product but a bioactive molecule in its own right, capable of eliciting specific physiological responses and participating in signaling cascades. This whitepaper provides a comprehensive re-evaluation of this compound, summarizing the quantitative data, experimental protocols, and signaling pathways that support its emerging role as a bioactive phytohormone. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced world of plant signaling and the potential for developing novel chemical regulators for agriculture and beyond.

Metabolic Context: The Journey from ABA to Phaseic Acid

Understanding the bioactivity of this compound requires an appreciation of its metabolic origin. ABA levels in plants are meticulously controlled through a balance of biosynthesis and catabolism.[4]

The primary catabolic pathway for ABA is oxidation, primarily initiated by the hydroxylation of the 8'-methyl group, a reaction catalyzed by the CYP707A family of cytochrome P450 monooxygenases.[5][6][7] This step produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously and non-enzymatically cyclizes to form this compound.[1][8] PA is then further metabolized, typically through reduction by a phaseic acid reductase, to form dihydrophaseic acid (DPA), which is considered biologically inactive.[1]

ABA_Metabolism cluster_synthesis ABA Biosynthesis cluster_catabolism ABA Catabolism Carotenoids β-Carotenoids Xanthoxin Xanthoxin Carotenoids->Xanthoxin NCED ABA Abscisic Acid (ABA) Xanthoxin->ABA Multi-step enzymatic conversion ABA_cat Abscisic Acid (ABA) Hydroxy_ABA 8'-hydroxy-ABA (unstable) ABA_cat->Hydroxy_ABA CYP707A (8'-hydroxylation) PA This compound (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) (inactive) PA->DPA PA Reductase

Caption: ABA Biosynthesis and Catabolism Pathway.

Evidence for the Bioactivity of this compound

While long considered a simple degradation product, several lines of evidence now indicate that PA retains biological function. Studies have shown that ABA metabolites, including phaseic acid, can still activate some physiological responses.[9]

The most compelling evidence for PA's bioactivity comes from its interaction with the core ABA signaling machinery. Research has revealed that PA can selectively activate a subset of the Pyrabactin Resistance/PYR-Like/Regulatory Component of ABA Receptors (PYR/PYL/RCAR) family.[10] This selective activation suggests that PA may regulate a specific branch of the ABA signaling network, rather than simply acting as a weaker version of ABA. For instance, PA has been observed to have ABA-like effects in barley aleurone layers.[11] Although its overall effect might be less potent than ABA in many assays, its ability to induce responses like impeding stomatal closure highlights its inherent activity.[8]

Intriguingly, the bioactivity of PA is not confined to the plant kingdom. Studies have identified naturally occurring (-)-PA in the brains of rodents, where it acts as a reversible inhibitor of glutamate (B1630785) receptors and exhibits neuroprotective properties against ischemic injury.[12] This cross-kingdom activity underscores the potential for PA to function as a significant bioactive molecule.

The ABA Signaling Pathway and the Role of this compound

The canonical ABA signaling pathway provides a framework for understanding how both ABA and PA can exert their effects. The core signaling module consists of three main components:

  • PYR/PYL/RCAR Receptors: These are the soluble proteins that directly bind ABA.[13]

  • Type 2C Protein Phosphatases (PP2Cs): These act as negative regulators of the signaling pathway. In the absence of ABA, PP2Cs bind to and inactivate SnRK2 kinases.[13]

  • SNF1-related Protein Kinases 2 (SnRK2s): These are positive regulators. Once activated, they phosphorylate downstream targets, such as transcription factors, to initiate physiological responses.[13]

In the presence of ABA, the hormone binds to a PYL receptor, inducing a conformational change that allows the receptor to bind to and inhibit a PP2C. This inhibition releases the SnRK2 kinase, which can then auto-phosphorylate and activate downstream signaling.

This compound integrates into this pathway by also binding to PYL receptors.[10] However, its binding affinity and selectivity for different PYL isoforms may differ from that of ABA. This differential activation of PYL receptors could lead to the fine-tuning of stress responses, where PA modulates a subset of ABA-regulated processes.

Signaling_Pathway cluster_ligands Phytohormones cluster_core Core Signaling Module cluster_response Downstream Response ABA ABA PYL PYL Receptor ABA->PYL Binds PA This compound PA->PYL Selectively Binds PP2C PP2C (Negative Regulator) PYL->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABFs) SnRK2->TF Activates Gene Stress-Responsive Gene Expression TF->Gene Regulates Physiology Physiological Responses (e.g., Stomatal Closure) Gene->Physiology

Caption: ABA and (-)-PA Signaling Pathway.

Quantitative Data on Phytohormone Bioactivity

Direct comparative quantitative data for this compound's activity as a phytohormone is often embedded within broader studies on ABA metabolism. The tables below structure the type of data essential for a thorough re-evaluation.

Table 1: Receptor Binding and Activity

Compound Target Receptor/System Metric Value Source
(+)-Abscisic Acid T2R4 Bitter Taste Receptor IC₅₀ (Antagonist) 34.4 ± 1.1 µM [14]
This compound Subset of PYL Receptors Activity Selective Activation [10]
This compound Glutamate Receptors (Mouse) Activity Reversible Inhibition [12]

| Xanthoxin | T2R4 Bitter Taste Receptor | Activity | Agonist |[14] |

Note: The IC₅₀ value for ABA on a human taste receptor is included to illustrate a quantified biological activity, though it is not directly related to its plant hormone function. Data on PA's specific binding affinities (Kd) to various PYL receptors remains a key area for future research.

Table 2: Physiological Response Comparison

Compound Plant/Tissue Physiological Response Relative Potency Source
Abscisic Acid General Stomatal Closure High [15]
This compound Arabidopsis Stomatal Closure Lower than ABA [8]
Abscisic Acid General Seed Germination Inhibition High [9]

| this compound | Barley Aleurone | ABA-like Effects | Active |[11] |

Experimental Protocols

Re-evaluating the bioactivity of this compound requires robust and reproducible experimental methodologies. The following sections detail key protocols.

Protocol 1: Extraction and Quantification of Phaseic Acid from Plant Tissue

This protocol outlines the extraction and analysis of PA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a standard method for phytohormone quantification.[16][17]

1. Sample Preparation:

  • Flash-freeze plant tissue (e.g., leaves, seeds) in liquid nitrogen to halt metabolic activity.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.[16]
  • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.[17]

2. Extraction:

  • Add 1 mL of a pre-chilled extraction solvent (e.g., 100% Methanol) containing an internal standard (e.g., deuterated ABA, D6-ABA) to the sample.[17]
  • Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 1-2 hours in the dark.[16]
  • Centrifuge at 10,000-14,000 x g for 15 minutes at 4°C.[16][17]
  • Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 1 mL of solvent, and the supernatants pooled.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.[16]
  • Acidify the crude extract to a pH of approximately 3.0 using 1% acetic acid.[16]
  • Load the acidified extract onto the conditioned cartridge at a slow flow rate (~1 mL/min).
  • Wash the cartridge with ultrapure water to remove polar impurities.
  • Elute the phytohormones with methanol or acetonitrile.
  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 10% methanol in water).
  • Inject the sample into an HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).
  • Use a reverse-phase C18 column for separation.
  • Set the mass spectrometer to Electrospray Ionization (ESI) in negative mode.[16]
  • Quantify PA by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Start [label="Plant Tissue Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Homogenize [label="Homogenization\n(Liquid Nitrogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Solvent Extraction\n(Methanol + Internal Std)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)\nCleanup", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="LC-MS/MS Analysis\n(Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Processing & Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenize; Homogenize -> Extract; Extract -> SPE; SPE -> Analyze; Analyze -> Data; }

Caption: Phytohormone Quantification Workflow.
Protocol 2: Stomatal Aperture Bioassay

This bioassay measures the effect of this compound on stomatal closure, a classic ABA-mediated response.

1. Plant Material Preparation:

  • Grow plants (e.g., Arabidopsis thaliana, broad bean) under controlled conditions (e.g., 16h light/8h dark photoperiod).
  • Excise healthy, fully expanded leaves and float them, abaxial (lower) side down, on a stomatal opening buffer (e.g., 10 mM MES, 50 mM KCl, pH 6.15) under light for 2-3 hours to ensure stomata are open.

2. Hormone Treatment:

  • Prepare a dilution series of this compound and (+)-Abscisic Acid (as a positive control) in the opening buffer. Include a solvent control.
  • Replace the opening buffer with the treatment solutions.
  • Incubate the leaves under the same light and temperature conditions for a defined period (e.g., 2 hours).

3. Measurement:

  • Peel a section of the abaxial epidermis from the treated leaf area and immediately mount it on a microscope slide in a drop of the treatment solution.
  • Using a light microscope with a calibrated eyepiece or digital camera, capture images of multiple stomatal pores.
  • Measure the width and length of the stomatal aperture for a statistically significant number of stomata (e.g., >50 per treatment).

4. Data Analysis:

  • Calculate the stomatal aperture (width/length ratio) for each stomate.
  • Compare the average aperture of the hormone-treated groups to the solvent control using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion and Future Perspectives

The long-held view of this compound as an inactive byproduct of ABA metabolism is being progressively dismantled. Evidence from receptor binding studies, physiological assays, and even research in mammalian systems converges to support its role as a bioactive molecule.[9][10][12] While it may not possess the same potency as ABA across all biological responses, its ability to selectively engage with components of the core ABA signaling pathway suggests a more nuanced function, potentially in fine-tuning the plant's response to stress.

The re-evaluation of this compound opens several exciting avenues for future research. A critical next step is the comprehensive characterization of its binding affinities across the entire family of PYL receptors to understand its specific targets. Elucidating the downstream transcriptional and physiological consequences of this selective activation will be key to defining its unique role. Furthermore, exploring the potential synergistic or antagonistic interactions between ABA and PA could reveal a more complex regulatory network than previously understood. This deeper knowledge will not only advance our fundamental understanding of plant biology but may also provide new chemical tools to enhance crop resilience and agricultural productivity.

References

(-)-Phaseic Acid: A Novel Endogenous Reversible Inhibitor of Glutamate Receptors with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of (-)-Phaseic acid (PA) as a reversible inhibitor of glutamate (B1630785) receptors. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel neuroprotective strategies. This document synthesizes key findings on the quantitative aspects of its inhibitory action, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate release and subsequent overactivation of its receptors lead to a phenomenon known as excitotoxicity, a key pathological mechanism in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the modulation of glutamate receptor activity presents a promising therapeutic avenue.

This compound, a naturally occurring phytohormone, has been identified as an endogenous neuroprotective molecule in the mammalian brain.[1] Research has demonstrated its ability to reversibly inhibit glutamate receptors, thereby protecting neurons from excitotoxic damage.[1] This guide delves into the specifics of its action, focusing on its potential as a therapeutic agent.

Quantitative Data on Glutamate Receptor Inhibition

The inhibitory activity of this compound has been primarily characterized against the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of this compound against NMDA Receptors

ParameterValueReceptor SubtypeAgonist(s)Cell TypeReference
IC50 34.37 ± 0.012 µMNMDA Receptor50 µM NMDA + 1 µM Glycine (B1666218)Cultured Mouse Cortical Neurons[1]

Note: The Hill slope factor for the inhibition was reported to be 1.712 ± 0.038, suggesting a complex binding mechanism.[1]

Table 2: Effects of this compound on NMDA-Induced Intracellular Calcium Influx

(-)-PA ConcentrationInhibition of NMDA-induced [Ca2+]i increaseCell TypeReference
10 µMDose-dependent reductionCultured Mouse Cortical Neurons[1]
100 µMDose-dependent reductionCultured Mouse Cortical Neurons[1]
1000 µMDose-dependent reductionCultured Mouse Cortical Neurons[1]

Data Gap Analysis: To date, the scientific literature has primarily focused on the interaction of this compound with NMDA receptors. There is a notable absence of quantitative data regarding its inhibitory effects on other major ionotropic glutamate receptor subtypes, namely α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Further research is required to determine the selectivity profile of this compound across the full spectrum of glutamate receptors.

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects by directly modulating the function of NMDA receptors. The available evidence suggests that it acts as a reversible, uncompetitive antagonist , a mechanism of action similar to the clinically approved drug memantine.[1] This mode of inhibition is advantageous as it preferentially blocks excessive receptor activation associated with pathological conditions while sparing normal synaptic transmission.

The proposed signaling pathway for the neuroprotective action of this compound is illustrated below.

G Signaling Pathway of this compound in Neuroprotection cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates (-)-PA This compound (-)-PA->NMDAR Reversibly Inhibits (Uncompetitive) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Triggers Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Leads to

Caption: Neuroprotective mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature, enabling replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure NMDA-activated currents in cultured neurons and assess the inhibitory effect of this compound.

Experimental Workflow:

G Workflow for Whole-Cell Patch-Clamp Electrophysiology Start Start Prepare_Neurons Prepare cultured cortical neurons Start->Prepare_Neurons Establish_Patch Establish whole-cell patch-clamp configuration Prepare_Neurons->Establish_Patch Apply_Agonists Apply NMDA and Glycine to evoke current Establish_Patch->Apply_Agonists Record_Current Record NMDA-activated currents Apply_Agonists->Record_Current Baseline Apply_PA Co-apply this compound with agonists Apply_PA->Record_Current Inhibition Record_Current->Apply_PA Washout Washout this compound Record_Current->Washout Record_Recovery Record recovery of NMDA-activated current Washout->Record_Recovery Analyze_Data Analyze data to determine IC50 and reversibility Record_Recovery->Analyze_Data End End Analyze_Data->End

Caption: Electrophysiology experimental workflow.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 150 NaCl, 5 KCl, 0.2 CaCl2, 10 glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Pipette Solution (in mM): 140 KCl, 2.5 MgCl2, 10 HEPES, 11 EGTA, 5 ATP-Mg, 0.5 GTP-Na.

  • Recording:

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -70 mV.

    • NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 50 µM) and glycine (e.g., 1 µM).

    • This compound is co-applied with the agonists at various concentrations to determine the dose-response relationship.

    • To test for reversibility, the compound is washed out with the external solution, and the recovery of the NMDA-activated current is monitored.

Ratiometric Calcium Imaging

This technique is employed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its modulation by this compound.

Experimental Workflow:

G Workflow for Ratiometric Calcium Imaging Start Start Load_Dye Load cultured neurons with Fura-2 AM Start->Load_Dye Establish_Baseline Establish baseline fluorescence ratio Load_Dye->Establish_Baseline Apply_NMDA Apply NMDA to induce Ca²⁺ influx Establish_Baseline->Apply_NMDA Control Apply_PA Pre-incubate with or co-apply This compound Establish_Baseline->Apply_PA Measure_Fluorescence Measure fluorescence at 340 nm and 380 nm Apply_NMDA->Measure_Fluorescence Apply_PA->Apply_NMDA Treatment Calculate_Ratio Calculate 340/380 ratio to determine [Ca²⁺]i Measure_Fluorescence->Calculate_Ratio Analyze_Data Analyze data to quantify inhibition of Ca²⁺ influx Calculate_Ratio->Analyze_Data End End Analyze_Data->End

Caption: Calcium imaging experimental workflow.

Methodology:

  • Dye Loading: Cultured cortical neurons are incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) for 30-60 minutes at 37°C.

  • Imaging:

    • Cells are imaged using an inverted fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm.

    • Emission is collected at ~510 nm.

  • Experimental Procedure:

    • A baseline fluorescence ratio (340/380) is established.

    • Neurons are stimulated with NMDA (e.g., 100 µM) to induce an increase in [Ca2+]i.

    • In treatment groups, neurons are pre-incubated with or co-stimulated with various concentrations of this compound.

    • The change in the 340/380 fluorescence ratio is monitored over time to quantify the effect of this compound on NMDA-induced calcium influx.

Glutamate-Induced Neurotoxicity Assay

This assay assesses the neuroprotective effect of this compound against glutamate-induced cell death in neuronal cultures.

Methodology:

  • Cell Culture: Primary cortical neurons are cultured in multi-well plates.

  • Treatment:

    • Control wells receive vehicle treatment.

    • Toxicity wells are treated with a neurotoxic concentration of an NMDA receptor agonist (e.g., 100 µM NMDA).

    • Neuroprotection wells are pre-treated with various concentrations of this compound for a specified period before the addition of the NMDA receptor agonist.

  • Incubation: Cells are incubated for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using standard methods such as:

    • MTT assay: Measures mitochondrial metabolic activity.

    • LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

Conclusion and Future Directions

This compound has emerged as a promising endogenous neuroprotective agent that acts as a reversible, uncompetitive inhibitor of NMDA receptors. Its ability to protect neurons from excitotoxicity without apparent intrinsic toxicity highlights its therapeutic potential for neurological disorders characterized by excessive glutamate receptor activation.

Future research should focus on several key areas:

  • Receptor Subtype Selectivity: A comprehensive investigation into the effects of this compound on AMPA and kainate receptors is crucial to fully understand its pharmacological profile.

  • In Vivo Efficacy and Pharmacokinetics: While initial in vivo studies in ischemic models are promising, further research is needed to establish the efficacy, safety, and pharmacokinetic profile of this compound in various animal models of neurological disease.

  • Structure-Activity Relationship (SAR) Studies: The development of synthetic analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Phaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a concise and efficient enantioselective synthesis of (-)-Phaseic acid, a significant plant hormone and an agonist of the abscisic acid (ABA) receptor. The synthesis described is based on the work of Tu and colleagues, who developed a seven-step longest linear sequence. This document offers detailed experimental protocols for the key chemical transformations, quantitative data in tabular format, and visual diagrams of the synthetic pathway and its biological context.

Introduction

This compound has long been considered an inactive metabolite of the plant hormone abscisic acid (ABA). However, recent studies have revealed that it acts as an agonist for ABA receptors, capable of prolonging the effects of ABA in vivo.[1][2] This has generated significant interest in its biological functions and potential applications in agriculture and medicine. The complex structure of this compound, featuring three contiguous stereocenters and a unique (E,Z)-1,3-diene moiety, presents a considerable synthetic challenge. The methodology outlined below, developed by Tu et al., provides a concise and enantioselective route to this important molecule.[1]

Synthetic Strategy

The enantioselective synthesis of this compound was achieved in a longest linear sequence of seven steps. The key transformations in this synthetic route include a facile hydrozirconation reaction and a critical Manganese(III)-catalyzed allylic oxidation.[1] The final steps involve a one-pot global deprotection and oxa-Michael addition to construct the bicyclic core, followed by a two-step oxidation to yield the final product.[1]

cluster_starting Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product Known Chiral Synthon Known Chiral Synthon Step 1: Hydrozirconation Step 1: Hydrozirconation Known Chiral Synthon->Step 1: Hydrozirconation Step 2: Mn(III)-catalyzed Allylic Oxidation Step 2: Mn(III)-catalyzed Allylic Oxidation Step 1: Hydrozirconation->Step 2: Mn(III)-catalyzed Allylic Oxidation Intermediate 1 Intermediate 1 Step 2: Mn(III)-catalyzed Allylic Oxidation->Intermediate 1 Step 3: Ester Reduction Step 3: Ester Reduction Intermediate 1->Step 3: Ester Reduction Alcohol 14 Alcohol 14 Step 3: Ester Reduction->Alcohol 14 Step 4: Deprotection/oxa-Michael Addition Step 4: Deprotection/oxa-Michael Addition Alcohol 14->Step 4: Deprotection/oxa-Michael Addition Bicyclic Motif 15 Bicyclic Motif 15 Step 4: Deprotection/oxa-Michael Addition->Bicyclic Motif 15 Step 5 & 6: Two-Step Oxidation Step 5 & 6: Two-Step Oxidation Bicyclic Motif 15->Step 5 & 6: Two-Step Oxidation This compound This compound Step 5 & 6: Two-Step Oxidation->this compound

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key transformations and reported yields for the enantioselective synthesis of this compound.

StepTransformationKey ReagentsProductYield (%)
1-2Hydrozirconation and Mn(III)-catalyzed Allylic OxidationSchwartz's reagent, Mn(OAc)₃Allylic alcohol intermediateNot explicitly reported
3Reduction of Carboxylic EsterNot explicitly reportedAlcohol 14 50% (plus 38% aldehyde byproduct)
4One-pot Deprotection/oxa-Michael AdditionNot explicitly reportedBicyclic motif 15 Not explicitly reported
5-6Two-step Oxidation (Dess-Martin/Pinnick)Dess-Martin periodinane, NaClO₂This compound89% (over two steps)
Overall Total Synthesis This compound LLS of seven steps

Note: The yield for step 3 can be improved by further reduction of the aldehyde byproduct.[1]

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of this compound.

Protocol 1: Mn(III)-Catalyzed Allylic Oxidation

This protocol describes the critical step of introducing the hydroxyl group at the allylic position, a key feature of the phaseic acid structure.

Reaction Scheme: R-alkene → R-allylic alcohol

Reagents and Materials:

Procedure:

  • To a solution of the alkene substrate in a mixture of toluene and acetic acid, add manganese(III) acetate.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.

Protocol 2: One-pot Global Deprotection and Oxa-Michael Addition

This efficient one-pot procedure constructs the characteristic bicyclic ether core of phaseic acid.

Reaction Scheme: Protected diol intermediate → Bicyclic ether 15

Reagents and Materials:

  • Protected diol substrate

  • Deprotecting agent (e.g., TBAF for silyl (B83357) ethers)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected diol substrate in anhydrous THF.

  • Add the deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl protecting groups) to the solution at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitored by TLC).

  • The in-situ generated diol will undergo a spontaneous intramolecular oxa-Michael addition.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the bicyclic product 15 .

Protocol 3: Two-Step Oxidation to this compound

The final two steps involve the oxidation of the primary alcohol to a carboxylic acid via an aldehyde intermediate.

Reaction Scheme: Bicyclic alcohol 15 → Aldehyde intermediate → this compound

Reagents and Materials:

  • For Dess-Martin Oxidation:

    • Bicyclic alcohol 15

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • For Pinnick Oxidation:

    • Crude aldehyde intermediate

    • tert-Butanol (t-BuOH)

    • 2-Methyl-2-butene

    • Sodium chlorite (B76162) (NaClO₂)

    • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

    • Water

    • Ethyl acetate (EtOAc)

Procedure:

Part A: Dess-Martin Oxidation

  • Dissolve the bicyclic alcohol 15 in anhydrous DCM.

  • Add Dess-Martin periodinane to the solution at room temperature.

  • Stir the mixture until the alcohol is completely consumed (TLC analysis).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude aldehyde.

Part B: Pinnick Oxidation

  • Dissolve the crude aldehyde from Part A in a mixture of t-BuOH and 2-methyl-2-butene.

  • In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.

  • Add the aqueous solution to the solution of the aldehyde at room temperature.

  • Stir the reaction vigorously until the aldehyde is consumed (TLC analysis).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford pure this compound.

Biological Context: Phaseic Acid Signaling

Phaseic acid functions as an agonist of ABA receptors, playing a role in the plant's response to stress. The simplified diagram below illustrates this relationship.

Abscisic Acid (ABA) Abscisic Acid (ABA) CYP707A CYP707A Abscisic Acid (ABA)->CYP707A Oxidation ABA Receptors ABA Receptors Abscisic Acid (ABA)->ABA Receptors Agonist Phaseic Acid (PA) Phaseic Acid (PA) CYP707A->Phaseic Acid (PA) Phaseic Acid (PA)->ABA Receptors Agonist Downstream Signaling Downstream Signaling ABA Receptors->Downstream Signaling Stress Response Stress Response Downstream Signaling->Stress Response

Caption: ABA and Phaseic Acid signaling pathway.

This enantioselective synthesis provides a valuable route for obtaining this compound, thereby facilitating further investigations into its physiological roles and potential applications. The described protocols offer a foundation for the laboratory-scale synthesis of this important natural product.

References

Quantification of (-)-Phaseic Acid in Plant Tissues using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Phaseic acid (PA) is a key catabolite of the plant hormone abscisic acid (ABA). ABA is a sesquiterpenoid that plays a crucial role in various physiological processes in plants, including seed dormancy and germination, plant growth and development, and responses to biotic and abiotic stresses. The levels of ABA are tightly regulated through a balance of biosynthesis and catabolism. The primary pathway for ABA catabolism involves its hydroxylation to 8'-hydroxy-ABA, which then spontaneously isomerizes to phaseic acid. Phaseic acid can be further converted to dihydrophaseic acid (DPA). Given its role as a major ABA catabolite, the quantification of this compound is essential for understanding the dynamics of ABA-mediated signaling in response to environmental cues and during developmental processes. This application note provides a detailed protocol for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Data Presentation

The following tables summarize the quantitative data of this compound found in various plant tissues under different conditions.

Table 1: Quantitative Data of this compound in Tobacco Leaves

ConditionThis compound (pmol/g f.w.)Reference
Control~1000[1]
Water-stressedDecreased compared to control[1]

Experimental Protocols

This section provides a comprehensive methodology for the extraction, purification, and quantification of this compound from plant tissues.

Sample Preparation and Extraction

This protocol is adapted from established methods for phytohormone analysis.[2]

Materials:

  • Plant tissue (e.g., leaves, roots, fruits)

  • Liquid nitrogen

  • 2.0 mL microcentrifuge tubes

  • Zirconia or metal beads

  • Mixer Mill or other tissue homogenizer

  • Extraction buffer: Methanol (B129727)/Water/Acetic Acid (10:89:1, v/v/v)[1]

  • Deuterated this compound (d3-PA) internal standard

  • Centrifuge (capable of 20,000 x g and 4°C)

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Homogenization: Place the frozen plant tissue into a pre-chilled 2.0 mL microcentrifuge tube containing a zirconia or metal bead. Grind the tissue to a fine powder using a Mixer Mill for 2 minutes at 25 Hz.

  • Aliquoting: Quickly weigh the frozen powder (e.g., 50 mg ± 5 mg) into a new pre-chilled microcentrifuge tube. It is critical to keep the sample frozen during this step to prevent degradation.

  • Extraction: a. To the aliquoted sample, add the appropriate volume of ice-cold extraction buffer. b. Add the deuterated internal standard (e.g., d3-PA) to the extraction buffer to a known final concentration. c. Homogenize the sample again with the Mixer Mill for 4 minutes at 25 Hz. d. Centrifuge the sample at 20,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. f. For cleaner samples, repeat the centrifugation step (5 minutes at 20,000 x g, 4°C) and transfer the supernatant to a new tube. g. Store the extracts at 4°C until LC-MS analysis.

Solid-Phase Extraction (SPE) for Sample Purification (Optional but Recommended)

For complex matrices, an SPE cleanup step can reduce matrix effects and improve quantification accuracy. Oasis® HLB cartridges are suitable for this purpose.[1]

Materials:

  • Oasis® HLB SPE cartridges

  • SPE manifold

  • Methanol

  • Water

  • Acetic acid

Procedure:

  • Conditioning: Condition the Oasis® HLB cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the this compound and other ABA metabolites with a stronger solvent (e.g., methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC-MS analysis (e.g., the initial mobile phase composition).

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[3]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol with 0.1% formic acid[3]

  • Gradient Elution:

    • Start with a higher percentage of mobile phase A.

    • Gradually increase the percentage of mobile phase B over a set time to elute compounds of increasing hydrophobicity. A typical gradient might go from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 500 µL/min[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following are proposed MRM transitions based on the molecular weight of this compound (280.31 g/mol ) and common fragmentation patterns of similar compounds. These should be optimized for the specific instrument used.

    • This compound:

      • Precursor ion (Q1): m/z 279.1 [M-H]⁻

      • Product ion (Q3): To be determined empirically, but a likely fragment would correspond to the loss of CO₂ (m/z 235.1) or other characteristic fragments.

    • d3-(-)-Phaseic Acid (Internal Standard):

      • Precursor ion (Q1): m/z 282.1 [M-H]⁻

      • Product ion (Q3): To be determined empirically, corresponding to the same neutral loss as the unlabeled compound.

  • Collision Energy (CE): This needs to be optimized for each transition to achieve the highest signal intensity for the product ion.[4] A ramp of collision energies can be performed to determine the optimal value.

  • Other MS parameters (e.g., declustering potential, entrance potential): These should be optimized according to the instrument manufacturer's guidelines.

Mandatory Visualization

Diagrams

ABA_Catabolism_Pathway ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA CYP707A (ABA 8'-hydroxylase) PA This compound (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reductase

Caption: ABA Catabolism Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Collection 1. Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Bead mill) Collection->Homogenization Extraction 3. Extraction (Methanol/Water/Acetic Acid + d3-PA) Homogenization->Extraction Purification 4. Purification (Optional) (Solid-Phase Extraction) Extraction->Purification HPLC_MS 5. HPLC-MS/MS Analysis (C18 column, ESI-, MRM) Purification->HPLC_MS Data_Analysis 6. Data Analysis (Quantification using internal standard) HPLC_MS->Data_Analysis

Caption: Experimental Workflow.

References

Protocols for extraction and purification of (-)-Phaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Extraction and Purification of (-)-Phaseic Acid

For researchers, scientists, and drug development professionals, the accurate extraction and purification of this compound, a key catabolite of the plant hormone abscisic acid (ABA), is crucial for studying its physiological roles and potential therapeutic applications. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, primarily utilizing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a naturally occurring plant hormone that plays a significant role in stress responses and developmental processes.[1] It is formed through the oxidation of abscisic acid.[1] The ability to effectively isolate and quantify this compound is essential for understanding its biological functions. The following protocols are designed to provide a robust framework for the extraction and purification of this compound from complex plant matrices.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the described analytical method for this compound and related compounds.

ParameterValueReference
Analyte Recovery from Spiked Samples67% to 87%[2]
Limit of Quantification (LOQ) for Phaseic Acid20 ng g⁻¹[2]
Limit of Quantification (LOQ) for Abscisic Acid4 ng g⁻¹[2]

Experimental Protocols

This section details the recommended procedures for the extraction and purification of this compound from plant tissues.

Sample Preparation and Homogenization

Proper sample handling is critical to prevent the degradation of the target analyte.

  • Sample Collection and Storage: Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic processes. Samples can be stored at -80°C until extraction.

  • Homogenization:

    • Weigh approximately 100-200 mg of frozen plant tissue.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Transfer the powdered tissue to a microcentrifuge tube.

Extraction

This protocol utilizes a solvent extraction method to isolate this compound and other related compounds from the plant matrix.

  • Extraction Solvent: Prepare an extraction solvent of methanol:water:acetic acid (80:19:1, v/v/v).

  • Extraction Procedure:

    • Add 1 mL of ice-cold extraction solvent to the powdered tissue.

    • For quantitative analysis, add an appropriate internal standard (e.g., deuterated phaseic acid or d6-ABA).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture on a shaker at 4°C for 30 minutes in the dark.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • For enhanced recovery, re-extract the pellet with an additional 0.5 mL of the extraction solvent, centrifuge, and combine the supernatants.

Purification by Solid-Phase Extraction (SPE)

A solid-phase extraction cleanup step is employed to remove interfering compounds from the crude extract.[2]

  • SPE Cartridge: A reversed-phase C18 SPE cartridge is recommended.

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the column.

    • Sample Loading: Load the plant extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a methanol:water:acetic acid (10:89:1, v/v/v) solution to remove polar impurities.[2]

    • Elution: Elute the retained compounds, including this compound, with 3 mL of methanol:water:acetic acid (80:19:1, v/v/v).[2]

Final Sample Preparation and Quantification by LC-MS/MS

The purified extract is concentrated and analyzed using LC-MS/MS for accurate quantification.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 30:70 methanol:water with 0.1% formic acid).[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

      • Mobile Phase A: Water with 0.1% formic acid.[2]

      • Mobile Phase B: Methanol with 0.1% formic acid.[2]

      • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. An example gradient is to start with 50% B and increase to 80% B over 7.5 minutes.[2]

      • Flow Rate: 500 µL/min.[2]

      • Injection Volume: 20 µL.[2]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode.[2]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and other metabolites.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant biological pathway.

Extraction_Purification_Workflow A Plant Tissue (Frozen in Liquid N2) B Homogenization (Grinding) A->B C Solvent Extraction (Methanol/Water/Acetic Acid) B->C D Centrifugation C->D E Supernatant Collection D->E F Solid-Phase Extraction (SPE) (C18 Cartridge) E->F G Elution F->G H Solvent Evaporation G->H I Reconstitution H->I J LC-MS/MS Analysis I->J

Figure 1: Experimental workflow for the extraction and purification of this compound.

ABA_Metabolism_Pathway ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy-ABA ABA->OH_ABA CYP707A Phaseic_Acid This compound OH_ABA->Phaseic_Acid Spontaneous Rearrangement DPA Dihydrophaseic Acid (DPA) Phaseic_Acid->DPA Reductase

Figure 2: Simplified metabolic pathway of abscisic acid to this compound.

References

Application Notes and Protocols for UPLC/MS/MS Analysis of (-)-Phaseic Acid in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaseic acid (PA), a principal catabolite of the phytohormone abscisic acid (ABA), has been identified as a naturally occurring molecule in the brains of rodents.[1] Emerging research indicates its potential role as a neuroprotective agent, particularly in the context of ischemic brain injury, where it has been shown to reversibly inhibit glutamate (B1630785) receptors.[1] This discovery opens new avenues for therapeutic development targeting neurological disorders.

Accurate and sensitive quantification of (-)-PA in complex biological matrices like brain tissue is crucial for advancing this research. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS) offers the necessary selectivity and sensitivity for this purpose.[1][2][3] These application notes provide a detailed protocol for the extraction and quantification of (-)-PA from brain tissue, intended to guide researchers in pharmacology, neuroscience, and drug development.

I. Analytical Method: UPLC/MS/MS

The following UPLC/MS/MS method is optimized for the sensitive detection and quantification of this compound in brain tissue extracts.

Table 1: UPLC Parameters
ParameterSetting
Chromatography System Waters ACQUITY UPLC or equivalent
Column Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Gradient Elution Start with 50% B, increase to 80% B over 7.5 min, then to 100% B over 2.5 min, hold for 2 min, then re-equilibrate.[4]
Flow Rate 500 µL/min[4]
Injection Volume 20 µL[4]
Column Temperature 40 °C[5]
Table 2: Mass Spectrometry Parameters
ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Applied Biosystems/MDS Sciex 3200 QTrap)[4]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[4][5]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Precursor Ion (m/z) To be determined by direct infusion of (-)-PA standard
Product Ions (m/z) To be determined by direct infusion of (-)-PA standard
Collision Energy To be optimized for specific transitions
Ion Source Temperature To be optimized based on instrument manufacturer's recommendations

Note: The specific MRM transitions and collision energies for this compound and a suitable internal standard (e.g., deuterium-labeled PA) must be optimized experimentally.[1]

II. Experimental Protocols

A. Sample Preparation: Extraction of this compound from Brain Tissue

This protocol is adapted from methodologies for phytohormone extraction from biological tissues.[1][6][7]

Materials:

  • Brain tissue samples (frozen at -80°C)

  • Liquid nitrogen

  • Extraction Solvent: Isopropanol with 0.5% glacial acetic acid[1] or a solution of methanol:isopropanol:acetic acid (20:79:1)[6]

  • Internal Standard (IS): Deuterium-labeled this compound

  • Centrifuge (capable of 10,000 - 20,000 x g and 4°C)[8]

  • Homogenizer (e.g., bead beater or sonicator)[7][8]

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: Methanol:glacial acetic acid[1] or 80% Methanol, 0.1% Formic Acid[7]

Protocol:

  • Tissue Homogenization:

    • Weigh the frozen brain tissue sample (e.g., 100 mg).[7]

    • Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.[6][7]

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add a pre-chilled extraction solvent at a ratio of approximately 10 volumes to the tissue weight (e.g., 1 mL for 100 mg of tissue).[7][8]

    • Spike the sample with a known amount of the internal standard.[1]

    • Vortex thoroughly to suspend the tissue.[7]

    • Incubate on a rocking platform at 4°C for 16-24 hours in the dark.[1][7]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the homogenate at 10,000 - 20,000 x g for 30 minutes at 4°C.[8]

    • Carefully collect the supernatant into a new tube.[8]

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.[1]

  • Final Centrifugation and Analysis:

    • Centrifuge the reconstituted sample again at high speed for 10-30 minutes at 4°C to pellet any remaining particulates.[8]

    • Transfer the clear supernatant to an HPLC vial for UPLC/MS/MS analysis.

B. Preparation of Standards and Calibration Curve
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol. Store at -20°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.

  • Calibration Curve: Generate a calibration curve by spiking known concentrations of this compound into a blank brain tissue matrix extract. This is crucial to account for matrix effects which can be pronounced for phaseic acid.[4] The concentration range should encompass the expected levels of (-)-PA in the brain samples.

III. Visualizations

A. Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC/MS/MS Analysis cluster_data_processing Data Processing A Frozen Brain Tissue B Homogenization (Liquid Nitrogen) A->B C Extraction with Organic Solvent + IS B->C D Centrifugation C->D E Collect Supernatant D->E F Dry Down E->F G Reconstitute F->G H Final Centrifugation G->H I Transfer to HPLC Vial H->I J UPLC Separation (C18 Column) I->J K Mass Spectrometry (ESI-, MRM) J->K L Data Acquisition K->L M Peak Integration L->M N Calibration Curve (Matrix-Matched) M->N O Quantification of This compound N->O G cluster_pathway Core ABA Signaling Pathway ABA This compound / ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds to PP2C PP2C Phosphatases (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 Inhibits Downstream Downstream Targets (e.g., Ion Channels, Transcription Factors) SnRK2->Downstream Activates Response Cellular Response (e.g., Neuroprotection) Downstream->Response

References

Application Notes and Protocols for Studying Drought Resistance in Crops Using (-)-Phaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaseic acid (PA) is a primary oxidative catabolite of the plant hormone abscisic acid (ABA).[1] While historically considered an inactive degradation product, recent research has revealed that this compound possesses biological activity and can play a role in the complex signaling network that governs plant responses to abiotic stresses, including drought.[2][3] Understanding the effects of this compound is crucial for a comprehensive understanding of ABA metabolism and signaling in the context of crop drought resistance. These application notes provide an overview of the role of this compound and detailed protocols for its use in drought stress research.

Under drought conditions, plants synthesize ABA to trigger adaptive responses such as stomatal closure to reduce water loss.[4] ABA is subsequently catabolized to phaseic acid by the enzyme ABA 8'-hydroxylase.[5] While less potent than ABA, this compound has been shown to selectively activate a subset of ABA receptors (PYLs) and can induce stomatal closure in some plant species.[2][6] Therefore, studying the effects of exogenously applied this compound and monitoring its endogenous levels can provide valuable insights into the regulation of drought resistance mechanisms in crops.

Data Presentation

Table 1: Comparative Effects of Abscisic Acid (ABA) and Phaseic Acid (PA) on Stomatal Closure in Various Plant Species.

Plant SpeciesCompoundConcentration (µM)Effect on Stomatal Closure
Commelina communis(+/-)-ABA20Closure begins after 4 minutes
PA10Closure begins after 4 minutes
Amaranthus powelli(+/-)-ABA10Rapid closure
PA10Slower closure than ABA
Hordeum vulgare (Barley)(+/-)-ABA10Rapid closure
PA10Slower closure than ABA
Xanthium strumarium(+/-)-ABA10Rapid closure
PA10Slower closure than ABA
Zea mays (Maize)(+/-)-ABA10Rapid closure
PA10Slower closure than ABA
Vicia faba (Faba Bean)(+/-)-ABA10Rapid closure
PA10No response

Data synthesized from Sharkey and Raschke (1980).[6]

Signaling Pathways and Experimental Workflows

ABA_Metabolism cluster_catabolism ABA Catabolism ABA Abscisic Acid (ABA) 8_OH_ABA 8'-Hydroxy ABA (unstable) ABA->8_OH_ABA CYP707A (ABA 8'-hydroxylase) PA This compound (PA) 8_OH_ABA->PA spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase

Figure 1: ABA Catabolic Pathway to this compound.

ABA_Signaling cluster_input Hormone Signal cluster_core Core Signaling Module cluster_output Downstream Responses ABA Abscisic Acid (ABA) PYL PYR/PYL/RCAR Receptors ABA->PYL Binds and activates PA This compound (PA) (weaker agonist) PA->PYL Selectively binds and activates PP2C PP2C (Negative Regulator) PYL->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Dephosphorylates (inactivates) TF Transcription Factors (e.g., ABFs) SnRK2->TF Phosphorylates (activates) Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Activates ion channels Gene_Expression Drought-Responsive Gene Expression TF->Gene_Expression Regulates

References

Application Notes and Protocols for the Synthesis of Deuterium-Labeled (-)-Phaseic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaseic acid (PA) is a primary oxidative metabolite of the plant hormone abscisic acid (ABA). The metabolic pathway involves the hydroxylation of ABA at the 8'-position to form an unstable intermediate, 8'-hydroxyabscisic acid (8'-OH-ABA), which then spontaneously cyclizes to yield this compound[1][2]. The regulation of ABA levels, through both biosynthesis and catabolism to PA and its subsequent metabolites like dihydrophaseic acid (DPA), is crucial for many physiological processes in plants, including stress responses and seed development[1][3][4].

Metabolic studies of ABA and its catabolites are essential for understanding these physiological roles and for the development of novel plant growth regulators. Such studies often rely on the use of stable isotope-labeled internal standards for accurate quantification by mass spectrometry[3][5]. Deuterium-labeled this compound serves as an ideal internal standard for tracking the metabolic fate of PA and for quantifying its endogenous levels in complex biological matrices. This document provides detailed methods for the synthesis of 7'-deuterium-labeled this compound and its application in metabolic studies.

Metabolic Pathway of Abscisic Acid to Phaseic Acid and Dihydrophaseic Acid

The catabolism of abscisic acid to phaseic acid and dihydrophaseic acid is a key regulatory pathway in plants. The process is initiated by the action of ABA 8'-hydroxylase, a cytochrome P450 monooxygenase, which converts ABA to 8'-hydroxyabscisic acid. This intermediate is unstable and rearranges to form phaseic acid. Phaseic acid can then be further metabolized, typically through reduction, to dihydrophaseic acid.

Metabolic Pathway of Abscisic Acid ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxyabscisic Acid (8'-OH-ABA) ABA->OH_ABA ABA 8'-hydroxylase (CYP707A) PA This compound (PA) OH_ABA->PA Spontaneous cyclization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction

Caption: Metabolic conversion of Abscisic Acid to Phaseic Acid and Dihydrophaseic Acid.

Synthesis of 7'-Deuterium-Labeled this compound ([D]-PA)

The synthesis of 7'-deuterium-labeled this compound is achieved through a base-catalyzed equilibrium reaction between this compound and 8'-hydroxyabscisic acid in a deuterated solvent. This process facilitates the exchange of the proton at the 7'-position with a deuterium (B1214612) atom.

Quantitative Data Summary
ParameterValueReference
Deuterium Incorporation86% at the 7'-position[6][7][8]
Starting MaterialThis compound or 8'-Hydroxyabscisic Acid[6][8]
Labeling MethodEquilibrium Reaction in Deuterated Solvent[6][8]
Product7'-Deuterium-Labeled this compound[6][8]
Experimental Workflow for the Synthesis of [D]-PA

The following diagram outlines the key steps in the synthesis and purification of 7'-deuterium-labeled this compound.

Synthesis Workflow start Start with this compound reaction Equilibrium Reaction in D2O start->reaction extraction Acidification and Organic Extraction reaction->extraction purification Preparative HPLC Purification extraction->purification analysis LC-MS/MS and NMR Analysis purification->analysis product 7'-[D]-(-)-Phaseic Acid analysis->product

Caption: Workflow for the synthesis and purification of deuterium-labeled this compound.

Detailed Experimental Protocol: Synthesis of 7'-[D]-(-)-Phaseic Acid

This protocol is based on the method described by Hirai et al. (2003)[6][8].

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solvents for HPLC (e.g., acetonitrile (B52724), water with formic acid)

Procedure:

  • Reaction Setup: Dissolve this compound in D₂O. The concentration should be optimized, but a starting point of 1-5 mg/mL is suggested.

  • Deuterium Exchange: Add a catalytic amount of NaOD in D₂O to the solution to raise the pH and facilitate the equilibrium with the open-ring 8'-hydroxyabscisic acid and subsequent deuterium exchange at the 7'-position.

  • Incubation: Stir the reaction mixture at room temperature. The reaction progress should be monitored over time (e.g., 12-24 hours) to reach equilibrium and maximize deuterium incorporation.

  • Quenching and Extraction: Acidify the reaction mixture to a pH of approximately 3 with HCl. Extract the aqueous solution multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude 7'-[D]-(-)-phaseic acid.

  • Purification: Purify the crude product using preparative reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile in water containing a small amount of formic acid (e.g., 0.1%).

  • Analysis and Characterization: Confirm the identity and determine the deuterium incorporation of the purified product using liquid chromatography-mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Metabolic Studies: Quantification of Endogenous Phaseic Acid

Deuterium-labeled this compound is primarily used as an internal standard for the accurate quantification of its endogenous, unlabeled counterpart in biological samples.

Quantitative Analysis Parameters
Analytical MethodParameterTypical Value/Condition
Sample Preparation Extraction Solvent80% Acetone in water
PurificationSolid-Phase Extraction (SPE) with C18 cartridges
LC-MS/MS ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Ionization ModeElectrospray Ionization (ESI), Negative Mode
MRM Transition (Unlabeled PA)Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition ([D]-PA)(Precursor Ion + n) -> (Product Ion + n) (n = number of deuterium atoms)
Experimental Protocol: Quantification of PA in Plant Tissue
  • Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction: To a known amount of homogenized tissue, add a precise amount of the synthesized 7'-[D]-(-)-phaseic acid internal standard. Add ice-cold extraction solvent (e.g., 80% acetone) and vortex thoroughly.

  • Incubation and Centrifugation: Incubate the mixture on ice with shaking. Centrifuge to pellet the solid debris.

  • Solid-Phase Extraction (SPE) Purification: Pass the supernatant through a conditioned C18 SPE cartridge. Wash the cartridge to remove interfering compounds and then elute the phaseic acid fraction with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis. Inject the sample and quantify the endogenous phaseic acid by comparing the peak area of the unlabeled analyte to that of the deuterium-labeled internal standard.

Workflow for Metabolic Analysis

Metabolic Analysis Workflow sample Collect and Homogenize Biological Sample spike Spike with [D]-PA Internal Standard sample->spike extract Solvent Extraction spike->extract purify Solid-Phase Extraction (SPE) extract->purify analyze LC-MS/MS Analysis purify->analyze quantify Quantify Endogenous PA analyze->quantify

Caption: General workflow for the quantification of endogenous Phaseic Acid using a deuterium-labeled internal standard.

Conclusion

The synthesis of deuterium-labeled this compound provides a critical tool for researchers in plant biology, agriculture, and drug development. The methods described in these application notes offer a robust framework for the preparation of this internal standard and its use in the accurate quantification of endogenous phaseic acid. This enables detailed metabolic studies to elucidate the complex role of abscisic acid and its catabolites in various physiological and pathological processes.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of (-)-Phaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and structure. A key contributor to this neuronal damage is excitotoxicity, often initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx, oxidative stress, and ultimately apoptosis.[1][2] (-)-Phaseic acid (PA), a metabolite of the plant hormone abscisic acid, has been identified as an endogenous antagonist of NMDA-type glutamate (B1630785) receptors.[1][2] It has been shown to reduce intracellular calcium influx and exhibit neuroprotective effects in models of ischemic brain injury.[1][2] These properties make (-)-PA a promising candidate for therapeutic intervention in neurodegenerative disorders.

This document provides a detailed experimental framework for evaluating the neuroprotective effects of this compound, focusing on its ability to counteract excitotoxicity, oxidative stress, and apoptosis. The protocols outlined below cover a range of in vitro and in vivo assays to enable a comprehensive assessment of its therapeutic potential.

I. In Vitro Assessment of Neuroprotective Effects

A systematic in vitro evaluation is crucial for determining the direct cellular effects of this compound. The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research due to its neuronal characteristics.[3]

Experimental Workflow: In Vitro Screening

cluster_0 Cell Culture & Toxin Induction cluster_1 This compound Treatment cluster_2 Neuroprotection Assays cluster_3 Data Analysis a Seed SH-SY5Y cells b Induce Neurotoxicity (e.g., Glutamate, H₂O₂) a->b c Treat with (-)-PA (Dose-Response) b->c Co-treatment or Pre-treatment d Cell Viability (MTT, LDH) c->d e Oxidative Stress (ROS, GSH) c->e f Apoptosis (Caspase-3, Annexin V) c->f g Statistical Analysis d->g e->g f->g

In Vitro Experimental Workflow Diagram
Protocol 1: Induction of Neurotoxicity and this compound Treatment

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Induction of Neurotoxicity:

    • Excitotoxicity Model: Expose cells to a neurotoxic concentration of L-glutamate (e.g., 25-100 mM) for a predetermined duration (e.g., 24 hours). The optimal concentration should be determined empirically to induce approximately 50% cell death.[5]

    • Oxidative Stress Model: Induce oxidative stress by treating cells with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[6]

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) either as a pre-treatment before or concurrently with the neurotoxin.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of viable cells.[6]

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 3: Oxidative Stress Measurement (ROS Assay)

This protocol measures the intracellular levels of reactive oxygen species (ROS).

  • Seed and treat cells in a black, clear-bottom 96-well plate.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C.[4]

  • Wash the cells with PBS to remove the excess probe.[4]

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[4][6]

Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway.[7][8]

  • Lyse the treated cells to extract proteins.

  • Determine the protein concentration using a BCA assay.[4]

  • In a 96-well plate, add 50-200 µg of protein from each sample per well.[6]

  • Initiate the reaction by adding a caspase-3 substrate (e.g., DEVD-pNA).[4][6]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.[6]

Data Presentation: In Vitro Results

Table 1: Effect of this compound on Cell Viability, ROS Production, and Caspase-3 Activity in Neurotoxin-Treated SH-SY5Y Cells.

Treatment Group(-)-PA (µM)Cell Viability (% of Control)Relative ROS Levels (% of Toxin)Caspase-3 Activity (Fold Change vs. Toxin)
Control-100 ± 5.2N/AN/A
Neurotoxin-51 ± 4.5100 ± 8.11.00 ± 0.12
Neurotoxin + (-)-PA158 ± 3.985 ± 6.70.85 ± 0.09
Neurotoxin + (-)-PA1072 ± 5.162 ± 5.40.61 ± 0.07
Neurotoxin + (-)-PA5085 ± 6.341 ± 4.80.38 ± 0.05
Neurotoxin + (-)-PA10088 ± 5.835 ± 4.20.32 ± 0.04

Data are presented as mean ± SEM.

II. In Vivo Assessment of Neuroprotective Effects

To validate the in vitro findings, in vivo studies using animal models of neurodegeneration are essential. Rodent models are commonly used to study the pathogenesis of diseases like Alzheimer's and Parkinson's.[9][10]

Experimental Workflow: In Vivo Studies

cluster_0 Animal Model & Treatment cluster_1 Behavioral & Functional Assessment cluster_2 Biochemical & Histological Analysis a Induce Neurodegeneration (e.g., MCAO, MPTP) b Administer this compound a->b c Cognitive Tests (e.g., Morris Water Maze) b->c d Motor Function Tests (e.g., Rotarod) b->d e Measure Infarct Volume c->e f Assess Neuronal Loss (e.g., Nissl Staining) c->f g Biomarker Analysis (e.g., Oxidative Stress, Apoptosis) c->g d->e d->f d->g

In Vivo Experimental Workflow Diagram
Protocol 5: Animal Model of Ischemic Stroke (MCAO)

The middle cerebral artery occlusion (MCAO) model is a widely used model for focal cerebral ischemia.[1]

  • Animal Preparation: Anesthetize adult male rats or mice.

  • MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.

  • This compound Administration: Administer this compound (e.g., 50 mg/kg, intraventricularly) either before or after the ischemic insult.[1]

  • Behavioral Testing: At 24-72 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Histological Analysis: Sacrifice the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Protocol 6: Assessment of Oxidative Stress Markers in Brain Tissue
  • Tissue Homogenization: Homogenize brain tissue samples in an appropriate buffer.

  • Measurement of Malondialdehyde (MDA): Quantify lipid peroxidation by measuring MDA levels using a commercially available kit. Increased MDA levels are an indicator of oxidative stress.[11]

  • Measurement of Antioxidant Enzyme Activity: Measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) using appropriate assay kits.[11]

Protocol 7: Immunohistochemical Analysis of Apoptosis
  • Tissue Preparation: Perfuse and fix the brains, then embed in paraffin (B1166041) and section.

  • Immunohistochemistry: Perform immunohistochemistry on brain sections using antibodies against markers of apoptosis, such as cleaved caspase-3.[11]

  • Quantification: Quantify the number of apoptotic cells in specific brain regions (e.g., the penumbra of the infarct) using microscopy and image analysis software.

Data Presentation: In Vivo Results

Table 2: Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke.

Treatment GroupInfarct Volume (mm³)Neurological Deficit ScoreBrain MDA (nmol/mg protein)Brain SOD Activity (U/mg protein)Cleaved Caspase-3 Positive Cells/mm²
Sham00 ± 01.2 ± 0.215.4 ± 1.15 ± 1
MCAO150 ± 12.53.5 ± 0.44.8 ± 0.58.2 ± 0.785 ± 9
MCAO + (-)-PA75 ± 9.81.8 ± 0.32.1 ± 0.312.9 ± 0.925 ± 4

Data are presented as mean ± SEM.

III. Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the neuroprotective effects of this compound, it is important to investigate its impact on key signaling pathways involved in neuronal survival and death.

Hypothesized Signaling Pathway

This compound's primary known mechanism is the antagonism of NMDA receptors, which is expected to inhibit downstream pathways leading to excitotoxicity.

glutamate Glutamate nmdar NMDA Receptor glutamate->nmdar ca_influx Ca²⁺ Influx nmdar->ca_influx phaseic_acid This compound phaseic_acid->nmdar ros ↑ ROS Production ca_influx->ros mito_dys Mitochondrial Dysfunction ca_influx->mito_dys ros->mito_dys caspase Caspase Activation mito_dys->caspase apoptosis Apoptosis caspase->apoptosis

Hypothesized Signaling Pathway of (-)-PA
Protocol 8: Western Blot Analysis of Signaling Proteins

  • Protein Extraction: Extract total protein from treated cells or brain tissue homogenates.[4]

  • Protein Quantification: Determine the protein concentration of each sample.[4]

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated forms of proteins in the MAPK and PI3K/Akt pathways, and apoptosis-related proteins like Bax and Bcl-2). Use appropriate secondary antibodies and detect with an enhanced chemiluminescence (ECL) system.

IV. Electrophysiological Assessment

To directly assess the effect of this compound on neuronal function, electrophysiological recordings can be performed.[12][13][14]

Protocol 9: Patch-Clamp Electrophysiology
  • Cell Culture: Culture primary neurons or a suitable neuronal cell line on coverslips.

  • Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • This compound Application: Apply this compound to the bath solution and measure its effect on the amplitude and kinetics of the NMDA-evoked currents. This will provide direct evidence of its antagonistic activity at the NMDA receptor.[1]

Conclusion

The protocols described in this document provide a comprehensive framework for the preclinical evaluation of the neuroprotective effects of this compound. By employing a combination of in vitro and in vivo models, researchers can systematically investigate its efficacy in mitigating neuronal damage, elucidate its mechanisms of action, and assess its potential as a therapeutic agent for neurodegenerative diseases.

References

Application Notes and Protocols for Measuring (-)-Phaseic Acid's Impact on Stomatal Closure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaseic acid (PA) is a major oxidative metabolite of the phytohormone abscisic acid (ABA). While ABA is a well-established regulator of stomatal aperture, playing a crucial role in plant water conservation, the physiological role of its catabolites is less understood. Emerging evidence suggests that this compound is not merely an inactive degradation product but possesses biological activity, including the ability to induce stomatal closure. Understanding the techniques to measure this impact is vital for dissecting the complete hormonal regulation of plant water relations and for potential applications in agriculture and drug development to enhance plant drought tolerance.

These application notes provide detailed protocols for quantifying the effect of this compound on stomatal closure, present available quantitative data, and illustrate the key signaling pathways involved in this process.

Data Presentation

The following table summarizes the comparative effects of this compound (PA) and Abscisic Acid (ABA) on the initiation of stomatal closure in various plant species. This data is critical for designing experiments and understanding species-specific responses.

Plant SpeciesCompoundConcentration (µM)Time to Initiate Stomatal ClosureRelative Response to ABAReference
Commelina communisThis compound104 minutesSimilar to 20 µM ABA[1][2]
(±)-Abscisic Acid204 minutes-[1][2]
Amaranthus powelliThis compound10Slower than ABALess rapid closure[1][2]
(±)-Abscisic Acid10Faster than PA-[1][2]
Hordeum vulgareThis compound10Slower than ABALess rapid closure[1][2]
(±)-Abscisic Acid10Faster than PA-[1][2]
Xanthium strumariumThis compound10Slower than ABALess rapid closure[1][2]
(±)-Abscisic Acid10Faster than PA-[1][2]
Zea maysThis compound10Slower than ABALess rapid closure[1][2]
(±)-Abscisic Acid10Faster than PA-[1][2]
Vicia fabaThis compound10No responseInactive[1][2]

Experimental Protocols

Two primary methods are employed to measure the impact of this compound on stomatal closure: direct microscopic measurement of stomatal aperture and indirect measurement of stomatal conductance via gas exchange analysis.

Protocol 1: Microscopic Measurement of Stomatal Aperture in Epidermal Peels

This protocol allows for the direct visualization and quantification of changes in the stomatal pore size in response to this compound.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana, Commelina communis)

  • Microscope slides and coverslips

  • Fine-tipped forceps

  • Petri dishes

  • Opening Buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Control solvent (ethanol or DMSO)

  • Light microscope with a calibrated ocular micrometer or a digital camera with image analysis software (e.g., ImageJ)

Procedure:

  • Leaf Preparation: Grow plants under controlled conditions (e.g., 16-h light/8-h dark cycle). Collect the youngest, fully expanded leaves for the assay. To ensure stomata are open before the experiment, float the leaves abaxial (lower) side down in a petri dish containing Opening Buffer under light for 2-3 hours.

  • Epidermal Peel Preparation: Gently peel the abaxial epidermis from the leaf using forceps. This can be aided by making a small tear in the leaf. Immediately float the epidermal peels in Opening Buffer.

  • Treatment Application: Prepare working solutions of this compound in Opening Buffer at desired concentrations (e.g., 0.1, 1, 10, 50 µM). Include a control treatment with the same concentration of the solvent used for the stock solution. Transfer the epidermal peels to the treatment solutions.

  • Incubation: Incubate the peels under light at room temperature for a specified time (e.g., 1-2 hours for dose-response experiments, or at various time points for time-course studies).

  • Microscopy: Mount an epidermal peel on a microscope slide in a drop of the respective treatment solution and cover with a coverslip.

  • Data Acquisition and Analysis: Using a light microscope (400x magnification), measure the width and length of the stomatal aperture. For each peel, measure at least 30 stomata. The stomatal aperture can be expressed as the width of the pore or as a ratio of width to length. Use image analysis software for more precise measurements from digital images.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between control and this compound treatments.

Protocol 2: Intact Leaf Gas Exchange Analysis for Stomatal Conductance

This method provides a non-invasive measurement of stomatal function by quantifying the rate of gas exchange (CO2 uptake and water vapor release) from an intact leaf.

Materials:

  • Whole, intact plants

  • Portable gas exchange system (e.g., LI-COR LI-6800)

  • Microcentrifuge tubes

  • This compound stock solution

  • Deionized water

Procedure:

  • Plant Acclimation: Place a well-watered plant in a controlled environment with stable light, temperature, and humidity for at least 1 hour before measurements.

  • Leaf Selection: Choose a healthy, fully expanded leaf and carefully excise its petiole under water. Immediately place the cut end of the petiole into a microcentrifuge tube filled with deionized water.

  • Equilibration in the Chamber: Gently clamp the leaf into the cuvette of the gas exchange system. Allow the leaf to equilibrate under controlled chamber conditions (e.g., 150 µmol m⁻² s⁻¹ light, 400 ppm CO₂, 21°C, 75% relative humidity) until stomatal conductance (gsw) stabilizes (typically 60-90 minutes).

  • Treatment Application: Once a stable baseline is achieved, carefully add the this compound stock solution to the water in the microcentrifuge tube to reach the desired final concentration. Also, run a control experiment with the solvent alone.

  • Data Recording: Continuously record stomatal conductance, transpiration rate, and net CO₂ assimilation rate for the desired duration (e.g., 2-3 hours) to capture the full dynamic response.

  • Data Analysis: Plot stomatal conductance over time to visualize the kinetics of the stomatal response to this compound. Calculate the percentage reduction in stomatal conductance compared to the baseline and the control treatment.

Signaling Pathways and Visualizations

While the precise signaling pathway for this compound is not fully elucidated, it is hypothesized to intersect with the well-characterized ABA signaling pathway. ABA perception and signal transduction in guard cells involve a core signaling module consisting of PYR/PYL/RCAR receptors, PP2C protein phosphatases, and SnRK2 protein kinases.

Experimental Workflow for Stomatal Aperture Measurement

G A Plant Material (e.g., Arabidopsis) B Pre-incubation (Open Stomata) A->B C Epidermal Peel Preparation B->C D Treatment Application This compound / Control C->D E Incubation D->E F Microscopy & Imaging E->F G Data Analysis (Stomatal Aperture Measurement) F->G H Statistical Comparison G->H

Caption: Workflow for microscopy-based stomatal aperture analysis.

Core ABA Signaling Pathway in Guard Cells

G cluster_core Core Signaling Module ABA ABA / this compound? Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds to PP2C PP2C (Protein Phosphatase 2C) Receptor->PP2C Inhibits SnRK2 SnRK2/OST1 (Protein Kinase) PP2C->SnRK2 Inhibits Anion_Channel SLAC1/SLAH3 Anion Channels SnRK2->Anion_Channel Activates K_Channel GORK K+ Efflux Channels Anion_Channel->K_Channel Depolarizes Membrane, Activating Closure Stomatal Closure Anion_Channel->Closure Leads to Turgor Loss K_Channel->Closure Leads to Turgor Loss

Caption: Abscisic acid (ABA) signaling pathway in guard cells.

Pathway Description:

  • Perception: In the presence of ABA, the hormone binds to the PYR/PYL/RCAR family of receptors. It is hypothesized that this compound may also interact with these receptors, although likely with a different affinity.

  • Inhibition of PP2Cs: The ABA-bound receptor complex then binds to and inhibits the activity of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the signaling pathway.

  • Activation of SnRK2s: The inhibition of PP2Cs relieves their suppression of SNF1-related protein kinases (SnRK2s), such as OST1. This allows the SnRK2s to become activated through autophosphorylation.

  • Ion Channel Regulation: Activated SnRK2s then phosphorylate and activate downstream targets, including the S-type anion channel SLAC1 and the R-type anion channel QUAC1.

  • Ion Efflux and Turgor Loss: Activation of these anion channels leads to an efflux of anions (e.g., Cl⁻, malate²⁻) from the guard cells. This causes depolarization of the plasma membrane, which in turn activates outward-rectifying K⁺ channels (like GORK), leading to a massive efflux of K⁺.

  • Stomatal Closure: The net efflux of ions and subsequent osmotic water loss reduces the turgor pressure of the guard cells, causing the stomatal pore to close.

Further research is required to determine the specific points of interaction of this compound within this signaling cascade. It may act as a weak agonist at the ABA receptor level or influence the activity of downstream components. These protocols provide a robust framework for researchers to investigate these possibilities and further elucidate the role of this compound in plant physiology.

References

Application Notes and Protocols for Determining the NMDAR Inhibitory Activity of (-)-Phaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ligand-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR activity is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic drug development.[1][2] NMDARs are heterotetrameric complexes, typically composed of two GluN1 and two GluN2 subunits, and require the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[1][3] Upon activation, the channel opens, allowing the influx of Ca2+ and Na+ ions, which triggers downstream signaling cascades.[4]

(-)-Phaseic acid, a phytohormone, has been identified as an endogenous and reversible inhibitor of glutamate receptors, including NMDARs, in the brain.[5] Studies have shown that this compound can protect cortical neurons from glutamate-induced toxicity, suggesting its potential as a neuroprotective agent.[5] Its electrophysiological profile shows similarities to uncompetitive NMDAR inhibitors like memantine, indicating a potentially favorable mechanism of action for therapeutic applications.[5]

These application notes provide detailed protocols for three common in vitro assays to characterize the NMDAR inhibitory activity of this compound: Electrophysiology (Whole-Cell Patch-Clamp), Calcium Imaging, and Radioligand Binding Assay.

Signaling Pathways and Experimental Workflow

To understand the mechanism of NMDAR inhibition, it is essential to visualize the signaling pathway and the workflow of the experimental assays.

NMDAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 PhaseicAcid This compound PhaseicAcid->NMDAR Inhibition Mg2_ext Mg²⁺ Mg2_ext->NMDAR Channel Block (at resting potential) Ca2_int Ca²⁺ Influx NMDAR->Ca2_int Channel Opens (Depolarization removes Mg²⁺ block) Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca2_int->Downstream

Figure 1: NMDAR Activation and Inhibition Pathway.

Experimental_Workflow cluster_assays In Vitro Assays for NMDAR Inhibition cluster_electro Patch-Clamp Protocol cluster_calcium Calcium Imaging Protocol cluster_binding Radioligand Binding Protocol A Electrophysiology (Patch-Clamp) A1 Prepare Cultured Cells (Neurons or HEK293) A->A1 B Calcium Imaging B1 Load Cultured Neurons with Ca²⁺ Indicator (e.g., Fura-2) B->B1 C Radioligand Binding C1 Prepare Brain Membranes C->C1 A2 Obtain Whole-Cell Configuration A1->A2 A3 Apply NMDA/Glycine to Evoke Current A2->A3 A4 Co-apply this compound A3->A4 A5 Measure Current Inhibition (IC₅₀) A4->A5 B2 Acquire Baseline Fluorescence B1->B2 B3 Apply NMDA/Glycine to Induce Ca²⁺ Influx B2->B3 B4 Pre-incubate with This compound B3->B4 B5 Measure Change in Fluorescence Ratio (IC₅₀) B4->B5 C2 Incubate Membranes with Radioligand (e.g., [³H]MK-801) and this compound C1->C2 C3 Separate Bound and Free Radioligand C2->C3 C4 Quantify Radioactivity C3->C4 C5 Determine Binding Affinity (Kᵢ) C4->C5

Figure 2: Experimental Workflow Overview.

Data Presentation: Quantitative Comparison

The following table summarizes the expected quantitative data from the described assays. Researchers can use this table to compare the inhibitory potency of this compound with known NMDAR antagonists.

CompoundAssay TypeCell Type/PreparationMeasured ParameterPotencyReference
This compound Electrophysiology Cultured Neurons/HEK293 IC₅₀ User-determined N/A
This compound Calcium Imaging Cultured Neurons IC₅₀ User-determined N/A
This compound Radioligand Binding Rat Brain Membranes Kᵢ User-determined N/A
MemantineElectrophysiologyRecombinant GluN1/GluN2BIC₅₀49% inhibition at 1 µM[6]
KetamineElectrophysiologyRecombinant GluN1/GluN2BIC₅₀56% inhibition at 0.5 µM[6]
MK-801Radioligand BindingRat Brain MembranesKᵢ30.5 nM[7]
IfenprodilRadioligand BindingNeonatal Rat ForebrainIC₅₀0.3 µM[7]
D-AP5Ligand BindingN/AKᵢUser-determined[8]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is designed to measure NMDAR-mediated currents in cultured cells and the inhibitory effect of this compound.[2][6][9]

Materials:

  • Cultured neurons or HEK293 cells expressing recombinant NMDARs

  • External solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.[6]

  • Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.[6]

  • Agonists: NMDA or glutamate

  • Test compound: this compound

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare cultured cells on coverslips and transfer a coverslip to the recording chamber, perfusing with external solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.[2][10]

  • Apply the NMDAR agonist (e.g., 100 µM NMDA) to evoke an inward current.

  • Once a stable baseline response is established, co-apply the agonist with various concentrations of this compound.

  • Record the inhibition of the agonist-evoked current at each concentration of this compound.

Data Analysis:

  • Measure the peak amplitude of the NMDAR-mediated current in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the concentration-response curve and fit it using a logistic function to determine the IC₅₀ value.[2]

Calcium Imaging Assay

This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDAR activation and its inhibition by this compound.[2][11][12]

Materials:

  • Cultured neurons

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)[2][13]

  • External solution (as in patch-clamp protocol)

  • Agonists: NMDA and glycine

  • Test compound: this compound

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Load cultured neurons with a calcium indicator (e.g., 5 µM Fura-2 AM for 30-60 minutes at 37°C).[2]

  • Wash the cells to remove excess dye and mount the coverslip on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm for Fura-2.[2][11]

  • Apply the NMDAR agonist (e.g., 20 µM NMDA) to induce an increase in [Ca²⁺]i.[13]

  • After washout and return to baseline, pre-incubate the cells with various concentrations of this compound.

  • Co-apply the agonist and this compound and record the change in the fluorescence ratio.

Data Analysis:

  • Calculate the 340/380 fluorescence ratio for each time point.[2]

  • Determine the peak change in the fluorescence ratio in response to the agonist with and without this compound.

  • Calculate the percentage of inhibition of the calcium response for each concentration.

  • Generate a concentration-response curve to determine the IC₅₀ of this compound.[2]

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the NMDAR, likely at the phencyclidine (PCP) binding site within the ion channel, similar to other uncompetitive inhibitors.[1]

Materials:

  • Rat brain cortical membranes[1]

  • Radiolabeled NMDAR ligand (e.g., --INVALID-LINK--MK-801 or [³H]TCP)[1][3]

  • Test compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold assay buffer

  • Glass fiber filters (pre-soaked in 0.5% PEI)[1]

  • Filtration manifold, scintillation vials, scintillation cocktail, and a liquid scintillation counter

Procedure:

  • Dilute the brain membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[1]

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, set up in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a known ligand (e.g., 10 µM PCP).[1]

    • Test Compound: 25 µL of each this compound dilution.

  • Add 100 µL of the diluted membrane preparation to each well.

  • Add 25 µL of the radioligand (e.g., [³H]TCP at a final concentration near its Kd, typically 1-5 nM).[1]

  • Incubate the plate at room temperature (25°C) for 60 minutes.[1]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.[1]

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[1]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

References

Application Notes and Protocols for High-Throughput Screening of (-)-Phaseic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaseic acid (PA) is a major catabolite of the plant hormone abscisic acid (ABA). While historically considered an inactive degradation product, recent studies suggest that PA and its derivatives may possess biological activity, potentially acting as agonists for ABA receptors.[1] The identification of novel (-)-PA analogs could lead to the development of new plant growth regulators with unique properties, such as enhanced stability and specific modes of action, offering significant potential for agricultural applications.

High-throughput screening (HTS) provides a rapid and efficient approach to identify bioactive molecules from large chemical libraries. This document outlines detailed application notes and protocols for establishing HTS assays to identify and characterize novel this compound analogs that modulate the core ABA signaling pathway. The primary molecular target for these assays is the interaction between the PYR/PYL/RCAR family of ABA receptors and the clade A Protein Phosphatase 2C (PP2C) enzymes.[2][3]

Core Signaling Pathway

The canonical ABA signaling pathway involves three core components: PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases. In the absence of ABA, PP2Cs are active and suppress the activity of SnRK2s. When ABA binds to the PYR/PYL/RCAR receptors, it induces a conformational change that promotes the interaction between the receptor and PP2Cs, leading to the inhibition of PP2C activity. This releases the SnRK2 kinases to phosphorylate downstream targets, initiating a cascade of physiological responses.[4] Analogs of this compound are screened for their ability to mimic ABA in activating this pathway.

ABA_Signaling_Pathway cluster_0 Inactive State cluster_1 Active State PP2C PP2C SnRK2_inactive SnRK2 (Inactive) PP2C->SnRK2_inactive Inhibits Downstream_Targets_off Downstream Targets (Inactive) SnRK2_inactive->Downstream_Targets_off PA_Analog This compound Analog PYR/PYL PYR/PYL/RCAR Receptor PA_Analog->PYR/PYL Complex PA Analog-PYR/PYL-PP2C Complex PYR/PYL->Complex Binds PP2C SnRK2_active SnRK2 (Active) Complex->SnRK2_active Releases Inhibition Downstream_Targets_on Downstream Targets (Active) SnRK2_active->Downstream_Targets_on Phosphorylates

Caption: Core ABA signaling pathway targeted by this compound analogs.

High-Throughput Screening Assays

Several HTS methodologies can be employed to identify compounds that modulate the PYR/PYL-PP2C interaction. The choice of assay will depend on available instrumentation, reagent costs, and the desired screening scale.

In Vitro PP2C Inhibition Assay

This biochemical assay directly measures the inhibition of PP2C activity in the presence of a PYR/PYL receptor and a potential (-)-PA analog.[2][5]

Principle: The assay relies on the principle that the binding of an active analog to the PYR/PYL receptor will induce the formation of a complex that inhibits the phosphatase activity of PP2C. The remaining PP2C activity is quantified using a colorimetric or fluorometric substrate.

PP2C_Inhibition_Workflow cluster_workflow Experimental Workflow Start Start Dispense Dispense Reagents: - PYR/PYL Receptor - PP2C Enzyme - Test Compound Start->Dispense Incubate1 Incubate Dispense->Incubate1 Add_Substrate Add Phosphopeptide Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate2->Stop_Reaction Measure Measure Signal (Absorbance/Fluorescence) Stop_Reaction->Measure Analyze Data Analysis: - Calculate % Inhibition - Identify Hits Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro PP2C inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Dilute recombinant PYR/PYL receptor and PP2C enzyme to desired concentrations in assay buffer.

    • Prepare a phosphopeptide substrate solution.

    • Dissolve test compounds in DMSO to create a stock solution library.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of test compound solution or control (DMSO for negative control, ABA for positive control) into each well.

    • Add 10 µL of a pre-mixed solution containing the PYR/PYL receptor and PP2C enzyme.

    • Incubate at room temperature for 30 minutes.

    • Initiate the reaction by adding 10 µL of the phosphopeptide substrate.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of a molybdate (B1676688) dye-based detection reagent.

    • Read the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PP2C inhibition for each compound relative to the controls.

    • Determine the IC₅₀ values for active compounds.

    • Calculate the Z' factor to assess assay quality.

Quantitative Data Summary:

ParameterValueReference
Z' Factor> 0.5[6]
Hit Rate0.1 - 1%General HTS data
IC₅₀ for ABA0.5 - 10 µM[7]
Compound Concentration10 - 100 µM[8][9]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that is highly suitable for HTS due to its sensitivity and homogeneous format.[10][11]

Principle: The assay measures the interaction between a biotinylated PYR/PYL receptor bound to streptavidin-coated donor beads and a His-tagged PP2C enzyme bound to nickel chelate-coated acceptor beads. When an active (-)-PA analog brings the receptor and enzyme into proximity, the donor and acceptor beads are close enough for a chemiluminescent signal to be generated upon excitation.

Caption: Principle of the AlphaScreen assay for PYR/PYL-PP2C interaction.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare AlphaScreen assay buffer.

    • Biotinylate the PYR/PYL receptor and purify.

    • Prepare His-tagged PP2C enzyme.

    • Dilute streptavidin-donor beads and nickel chelate-acceptor beads in assay buffer.

  • Assay Procedure (384-well ProxiPlate):

    • Dispense 2 µL of test compound solution.

    • Add 4 µL of a solution containing the biotinylated PYR/PYL receptor and His-tagged PP2C.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution of streptavidin-donor and nickel chelate-acceptor beads.

    • Incubate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

Quantitative Data Summary:

ParameterValueReference
Z' Factor> 0.6[12]
Signal to Background Ratio> 10[13]
EC₅₀ for ABA50 - 500 nMGeneral AlphaScreen data
Bead Concentration10 - 20 µg/mL[13]
Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a cell-based assay that can be adapted for HTS to detect protein-protein interactions in vivo.[14][15][16]

Principle: The PYR/PYL receptor is fused to a DNA-binding domain (BD), and the PP2C is fused to a transcriptional activation domain (AD). If an active (-)-PA analog facilitates the interaction between the receptor and PP2C, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).

Y2H_Principle cluster_logic Logical Relationship Analog Active (-)-PA Analog Interaction PYR/PYL-BD interacts with PP2C-AD Analog->Interaction Reconstitution Transcription Factor Reconstitution Interaction->Reconstitution Reporter Reporter Gene Expression Reconstitution->Reporter Growth Yeast Growth on Selective Media Reporter->Growth

Caption: Logical flow of the Yeast Two-Hybrid assay.

Experimental Protocol:

  • Strain and Plasmid Construction:

    • Clone the PYR/PYL receptor into a bait vector (containing the BD).

    • Clone the PP2C into a prey vector (containing the AD).

    • Co-transform both plasmids into a suitable yeast reporter strain.

  • HTS Procedure (96-well or 384-well format):

    • Grow the yeast strain containing both plasmids in liquid selective media.

    • Aliquot the yeast culture into microplates.

    • Add test compounds to each well.

    • Incubate the plates for 24-48 hours.

    • Spot the yeast cultures onto selective agar (B569324) plates (lacking specific nutrients, e.g., histidine).

    • Incubate the plates for 2-5 days and monitor for yeast growth.

  • Data Analysis:

    • Identify compounds that promote yeast growth on selective media as primary hits.

    • Perform secondary assays (e.g., β-galactosidase assay) to confirm reporter gene activation.

Quantitative Data Summary:

ParameterValueReference
Hit Confirmation Rate50 - 80%[14]
Compound Concentration10 - 50 µMGeneral Y2H HTS data
Incubation Time2 - 5 days[17]

Synthesis of this compound Analogs

The availability of a diverse library of (-)-PA analogs is crucial for a successful screening campaign. While (-)-PA itself can be synthesized, the focus for HTS is often on structurally related but more stable analogs. For instance, tetralone-based ABA analogs have been designed to resist the metabolic inactivation that leads to the formation of phaseic acid.[18][19][20] These synthetic strategies can be adapted to generate libraries of (-)-PA analogs for screening.

Conclusion

The high-throughput screening methods detailed in these application notes provide a robust framework for the identification of novel this compound analogs that modulate the ABA signaling pathway. The in vitro PP2C inhibition assay, AlphaScreen, and Yeast Two-Hybrid screens each offer distinct advantages and can be employed based on the specific needs and capabilities of the research facility. The identification of potent and selective (-)-PA analogs holds the promise of developing next-generation plant growth regulators for improved crop resilience and productivity.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (-)-Phaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantioselective synthesis of (-)-Phaseic acid. The information is designed to address common challenges and improve reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantioselective synthesis important?

A1: Phaseic acid (PA) is a plant hormone that was initially considered an inactive metabolite of abscisic acid (ABA)[1]. However, recent studies have shown that PA can act as an agonist for the ABA receptor, playing a role in regulating plant stress responses and development[1][2][3]. The enantioselective synthesis of the naturally occurring (-)-enantiomer is crucial for studying its specific biological functions without interference from the other enantiomer.

Q2: What are the key strategies for the enantioselective synthesis of this compound?

A2: A recent and efficient strategy involves a concise synthetic route that establishes the desired stereochemistry early on. Key transformations in this approach include a hydrozirconation reaction to form a key intermediate and a critical manganese(III)-catalyzed allylic oxidation to install a necessary hydroxyl group with the correct stereochemistry[1]. Other strategies may rely on chiral pool synthesis, asymmetric catalysis like the Sharpless epoxidation on precursors, or resolution of racemic mixtures[4][5][6][7].

Q3: What is the relationship between Abscisic Acid (ABA) and Phaseic Acid (PA)?

A3: Phaseic acid is a primary catabolite of Abscisic Acid. In plants, ABA is hydroxylated at the 8'-methyl position by cytochrome P450 monooxygenases (CYP707A family) to form an unstable intermediate, 8'-hydroxy ABA, which then spontaneously cyclizes to form phaseic acid[2][8][9][10].

Q4: What are the common challenges in lactone formation during the synthesis?

A4: Lactonization, the intramolecular esterification of a hydroxy acid to form the cyclic ester, is a key step. Challenges can include competing intermolecular polymerization, difficulty in achieving cyclization for strained rings (e.g., β-lactones), and achieving reaction equilibrium that favors the lactone[11][12]. For γ- and δ-lactones, like the one in phaseic acid, the reaction is generally more favorable. The reaction is often catalyzed by acid, and removal of water can be necessary to drive the equilibrium toward the product[11][13].

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a modern synthetic route.

Problem 1: Low Yield in the Mn(III)-Catalyzed Allylic Oxidation Step

Q: The yield of the allylic oxidation to introduce the hydroxyl group is lower than expected. What are the potential causes and solutions?

A: This is a critical step for installing the C4' stereocenter. Low yields can stem from several factors:

  • Cause 1: Catalyst Inactivity. The Mn(OAc)₃ catalyst may be old or hydrated.

    • Solution: Use freshly opened or properly stored Mn(OAc)₃·2H₂O. Ensure the reaction is set up under an inert atmosphere if sensitivity to air is a concern.

  • Cause 2: Suboptimal Reaction Temperature. The reaction is sensitive to temperature.

    • Solution: Maintain a stable temperature as specified in the protocol (e.g., 0 °C to room temperature). Use an ice bath for initial cooling and allow the reaction to warm slowly.

  • Cause 3: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time moderately.

  • Cause 4: Formation of Side Products. Over-oxidation or alternative reaction pathways can lead to undesired byproducts.

    • Solution: Ensure the stoichiometry of the oxidant and catalyst is accurate. Adding the reagents slowly and maintaining the recommended temperature can minimize side reactions.

Problem 2: Poor Diastereoselectivity in Key Reactions

Q: The diastereoselectivity of a key step is poor, leading to a difficult separation and reduced yield of the desired isomer. How can this be improved?

A: Achieving high diastereoselectivity is crucial for an efficient synthesis.

  • Cause 1: Reagent Control. The stereochemical outcome of many reactions is dictated by the reagents used.

    • Solution: For reactions like the Sharpless Asymmetric Epoxidation, the choice of the chiral tartrate ligand ((+)-DET or (-)-DET) directly controls the facial selectivity of the epoxidation on an allylic alcohol[4][6][7]. Ensure the correct, high-purity chiral ligand is used.

  • Cause 2: Substrate Control. The existing stereocenters in the molecule may not be sufficient to direct the stereochemistry of a new center.

    • Solution: It may be necessary to introduce a more influential directing group or switch to a catalyst-controlled stereoselective reaction that can override weak substrate control.

  • Cause 3: Reaction Conditions. Temperature and solvent can influence the transition state energies, affecting diastereoselectivity.

    • Solution: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Experiment with different solvents to find conditions that may better organize the transition state assembly.

Problem 3: Difficulty with the Final Lactonization Step

Q: The final deprotection and lactonization step is resulting in a low yield of this compound.

A: This final transformation can be delicate.

  • Cause 1: Incomplete Deprotection. If a protecting group on the carboxylic acid (e.g., a methyl ester) is not fully cleaved, lactonization cannot occur.

    • Solution: Ensure the hydrolysis conditions (e.g., using LiOH) are sufficient to completely saponify the ester. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cause 2: Unfavorable Equilibrium. The equilibrium between the open-chain hydroxy acid and the lactone may not favor the product under the workup conditions.

    • Solution: After hydrolysis, the reaction mixture is typically acidified. Careful adjustment of pH is critical. Sometimes, gentle heating in a suitable solvent with a catalytic amount of acid can drive the cyclization to completion by removing water, for example, through azeotropic distillation with toluene[11].

  • Cause 3: Product Degradation. The final product may be sensitive to the workup conditions.

    • Solution: Avoid excessively harsh acidic or basic conditions and prolonged heating. Use buffered solutions for workup where appropriate and purify the product promptly after the reaction is complete.

Quantitative Data Summary

The following table summarizes yields for key steps in a reported enantioselective synthesis of this compound.

Step No.ReactionStarting MaterialProductReagents & ConditionsYield (%)Ref.
1Hydrozirconation / AcylationAlkyne Precursorα,β-Unsaturated Ketone1. Cp₂ZrHCl, THF, rt, 20 min2. MeCOCl, rt, 1 h85[1]
2Asymmetric Reductionα,β-Unsaturated KetoneChiral Allylic Alcohol(R)-2-Methyl-CBS-oxazaborolidine, Catecholborane, THF, -78 °C, 1 h92 (>99% ee)[1]
3Allylic OxidationChiral Allylic AlcoholHydroxylated IntermediateMn(OAc)₃·2H₂O, O₂, AcOH, 0 °C to rt, 12 h50[1]
4EsterificationCarboxylic Acid IntermediateMethyl EsterTMSCHN₂, Benzene/MeOH, rt, 10 min98[1]
5Hydrolysis & LactonizationMethyl Ester PrecursorThis compound1. LiOH, THF/H₂O, rt, 1 h2. 1 M HCl (aq.)95[1]

Experimental Protocols

Protocol 1: Mn(III)-Catalyzed Allylic Oxidation[1]
  • To a solution of the chiral allylic alcohol (1.0 eq) in acetic acid (AcOH, 0.05 M), add Manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O, 2.0 eq).

  • Stir the resulting mixture vigorously at 0 °C for 30 minutes under an oxygen (O₂) atmosphere (balloon).

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Upon completion (monitored by TLC), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired hydroxylated product.

Protocol 2: Final Hydrolysis and Lactonization[1]
  • Dissolve the methyl ester precursor (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide (B78521) (LiOH, 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and acidify to pH 3 by the dropwise addition of 1 M aqueous hydrochloric acid (HCl).

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield this compound.

Visualized Workflows and Logic

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_main_path Synthetic Sequence cluster_end Final Product start Commercially Available Alkyne A α,β-Unsaturated Ketone start->A 1. Cp₂ZrHCl 2. MeCOCl (85%) B Chiral Allylic Alcohol A->B Asymmetric Reduction (R)-CBS, Borane (92%, >99% ee) C Hydroxylated Intermediate B->C Allylic Oxidation Mn(OAc)₃, O₂ (50%) D Ester Precursor C->D Esterification (e.g., TMSCHN₂) (98%) end_product This compound D->end_product 1. LiOH (Hydrolysis) 2. H⁺ (Lactonization) (95%) Troubleshooting_Allylic_Oxidation cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Allylic Oxidation Step cause1 Incomplete Conversion start->cause1 cause2 Catalyst Inactivity start->cause2 cause3 Side Product Formation start->cause3 sol1a Increase Reaction Time cause1->sol1a Action sol1b Check Reactant Purity cause1->sol1b Check sol2 Use Fresh Mn(OAc)₃ cause2->sol2 Action sol3a Ensure Accurate Stoichiometry cause3->sol3a Check sol3b Maintain 0 °C Initially cause3->sol3b Action

References

Optimizing extraction efficiency of (-)-Phaseic acid from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of (-)-Phaseic acid from complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Recovery of this compound

Low recovery is a common problem in the extraction of trace-level compounds from complex matrices. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Cell Lysis Ensure thorough homogenization of the plant tissue. Grinding frozen tissue in liquid nitrogen with a mortar and pestle is highly effective. For tougher tissues, consider using a bead beater.
Suboptimal Extraction Solvent This compound is a moderately polar acidic compound. An acidified aqueous-organic mixture is typically effective. Commonly used solvents include methanol (B129727)/water or acetone/water/acetic acid (e.g., 80:19:1 v/v/v).[1] Experiment with different solvent ratios to optimize extraction for your specific sample matrix.
Incorrect pH during Liquid-Liquid Extraction (LLE) For LLE, ensure the pH of the aqueous phase is acidic (pH 2.5-3.0) before partitioning with an organic solvent like ethyl acetate (B1210297). This protonates the carboxylic acid group of this compound, increasing its solubility in the organic phase.
Inefficient Solid-Phase Extraction (SPE) Sorbent Choice: Use a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) which are effective for retaining moderately polar compounds.[1] Sample Loading: Ensure the sample is acidified to pH 2.5-3.0 before loading to promote retention. Washing Step: The wash solvent may be too strong, leading to premature elution of the analyte. Use a weak wash solvent (e.g., water or a low percentage of organic solvent in acidified water). Elution Step: The elution solvent may be too weak. Use a solvent strong enough to desorb the analyte, such as methanol or acetonitrile, possibly with a small amount of acid to ensure the analyte remains protonated.
Analyte Degradation This compound can be sensitive to light and high temperatures. Perform extractions in low light conditions and keep samples cold (e.g., on ice or at 4°C) throughout the process. Avoid prolonged exposure to strong acids or bases.
Insufficient Phase Separation in LLE Emulsions can form, trapping the analyte. To break emulsions, you can add brine (saturated NaCl solution), centrifuge the sample, or pass the mixture through a glass wool plug.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, can lead to inaccurate quantification. Pronounced matrix effects have been detected for phaseic acid in plant extracts.[2][3][4]

Potential Cause Troubleshooting Steps & Solutions
Insufficient Sample Cleanup Improve the cleanup efficiency of your SPE protocol. Consider using a more selective sorbent or adding an additional cleanup step, such as a different SPE chemistry or a liquid-liquid partitioning step before SPE.
Co-elution of Interfering Compounds Optimize the liquid chromatography (LC) gradient to better separate this compound from interfering matrix components. Experiment with different mobile phase compositions and gradient profiles.
Ion Suppression or Enhancement Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d6-(-)-Phaseic acid). The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. Matrix-Matched Calibration Curve: If an isotope-labeled standard is unavailable, prepare calibration standards in an extract from a blank matrix (a sample that does not contain the analyte) to mimic the matrix effects observed in the actual samples.[2][3][4]
High Concentration of Salts or Other Non-Volatile Components Ensure that the final extract is free of high concentrations of salts or other non-volatile compounds that can interfere with ionization. The wash step in SPE is critical for removing these.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for this compound from plant tissue?

A1: A good starting point is an acidified aqueous-organic mixture. A commonly used and effective solvent is a mixture of acetone, water, and acetic acid in a ratio of 80:19:1 (v/v/v).[1] Alternatively, an acidified methanol/water solution (e.g., 80% methanol with 1% acetic acid) is also widely used for the extraction of acidic phytohormones.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleanup?

A2: Both LLE and SPE can be effective, and the choice may depend on the complexity of your sample matrix and the required throughput.

  • LLE is a classical and cost-effective method but can be labor-intensive, time-consuming, and may result in the formation of emulsions.

  • SPE is generally more efficient, provides cleaner extracts, is more amenable to automation, and can offer higher and more reproducible recoveries.[1] For complex matrices, SPE is often the preferred method.

Q3: What type of SPE cartridge is recommended for this compound?

A3: A reversed-phase SPE cartridge is the most suitable choice. C18 cartridges are commonly used and offer good retention for moderately polar compounds. Polymeric sorbents, such as Oasis HLB, are also highly effective and can provide excellent recovery and cleanup.[1]

Q4: How can I improve the retention of this compound on a C18 SPE cartridge?

A4: To maximize retention, ensure that the pH of your sample is adjusted to be at least 2 pH units below the pKa of this compound's carboxylic acid group (pKa is typically around 4.8). A sample pH of 2.5-3.0 is generally recommended. This ensures the carboxylic acid is protonated, making the molecule less polar and increasing its affinity for the nonpolar C18 stationary phase.

Q5: My final extract contains a lot of chlorophyll (B73375). How can I remove it?

A5: Chlorophyll is a common interference in the analysis of plant extracts. Here are a few strategies to remove it:

  • LLE: A preliminary partitioning step with a nonpolar solvent like hexane (B92381) can remove a significant amount of chlorophyll before proceeding with the extraction of the more polar this compound.

  • SPE: A well-optimized SPE protocol with a reversed-phase sorbent will retain the less polar chlorophyll more strongly than this compound. You can use a wash step with a solvent of intermediate polarity to elute the this compound while leaving the chlorophyll on the column. Alternatively, a stronger elution solvent will elute chlorophyll after your analyte of interest has been collected.

  • Graphitized Carbon Black (GCB) SPE: GCB cartridges are very effective at removing pigments like chlorophyll. However, they can also retain planar molecules, so careful method development is required to ensure this compound is not lost.

Q6: How critical is the use of an internal standard for accurate quantification?

A6: For accurate and reliable quantification of this compound by LC-MS/MS, the use of a stable isotope-labeled internal standard is highly recommended. It is the most effective way to correct for sample loss during preparation and to compensate for matrix effects during analysis.[2][3][4] If an isotope-labeled standard is not available, the standard addition method or the use of a matrix-matched calibration curve are the next best alternatives.

Data Presentation

The following tables summarize quantitative data on the recovery of this compound and related compounds using different extraction and purification methods.

Table 1: Recovery of Abscisic Acid Metabolites using a Single Extraction Step

AnalyteMatrixExtraction SolventRecovery (%)
Abscisic AcidBrassica napus seedsAcetone/Water/Acetic Acid (80:19:1)65-90
Phaseic AcidBrassica napus seedsAcetone/Water/Acetic Acid (80:19:1)65-90
Dihydrophaseic AcidBrassica napus seedsAcetone/Water/Acetic Acid (80:19:1)65-90
7'-hydroxyabscisic acidBrassica napus seedsAcetone/Water/Acetic Acid (80:19:1)65-90
Abscisic acid glucose esterBrassica napus seedsAcetone/Water/Acetic Acid (80:19:1)65-90
Data from a study demonstrating that with the use of internal standards, a single vigorous extraction is sufficient for accurate results.[1]

Table 2: Analyte Recoveries from Spiked Leaf Extracts of Bauhinia variegata

AnalyteRecovery (%)
Abscisic Acid (ABA)67-87
Phaseic Acid (PA)67-87
Dihydrophaseic Acid (DPA)67-87
neo-Phaseic Acid (neoPA)67-87
7´-hydroxy-ABA (7´OHABA)67-87
ABA-glycosyl ester (ABA-GE)67-87
Data from a method validation study using spiked samples.[2][3][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Tissue

This protocol describes a general procedure for the extraction and purification of this compound from plant tissue using a reversed-phase SPE cartridge.

1. Sample Homogenization: a. Weigh approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

2. Extraction: a. Transfer the powdered tissue to a microcentrifuge tube. b. Add 1 mL of extraction solvent (e.g., 80% methanol with 1% acetic acid). c. Vortex thoroughly and incubate on a shaker for 1 hour at 4°C in the dark. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

3. SPE Cleanup (C18 Cartridge): a. Conditioning: Pass 3 mL of methanol through the C18 cartridge. b. Equilibration: Pass 3 mL of water acidified to pH 3.0 with acetic acid through the cartridge. c. Sample Loading: Dilute the supernatant from step 2e with acidified water (pH 3.0) to reduce the organic solvent concentration to <10%. Load the diluted sample onto the cartridge at a slow flow rate (approx. 1 mL/min). d. Washing: Wash the cartridge with 3 mL of acidified water (pH 3.0) to remove polar impurities. e. Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.

4. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plant Tissue

This protocol outlines a general procedure for the extraction and purification of this compound using LLE.

1. Sample Homogenization and Extraction: a. Follow steps 1a-1e from Protocol 1.

2. Solvent Evaporation: a. Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator or a centrifugal vacuum concentrator, leaving an aqueous extract.

3. Liquid-Liquid Partitioning: a. Adjust the pH of the aqueous extract to 2.5-3.0 with 1M HCl. b. Transfer the acidified extract to a separatory funnel. c. Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes, venting frequently. d. Allow the layers to separate. e. Collect the upper organic (ethyl acetate) layer. f. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate. g. Combine all organic fractions.

4. Final Preparation: a. Dry the combined organic fractions over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Complex Biological Sample (e.g., Plant Tissue) homogenize Homogenization (Liquid Nitrogen) sample->homogenize extract Solvent Extraction (e.g., Acidified Methanol) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Crude Extract (Supernatant) centrifuge->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18) supernatant->spe Option 1 lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) supernatant->lle Option 2 purified_extract Purified Extract spe->purified_extract lle->purified_extract dry_reconstitute Dry Down & Reconstitute purified_extract->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Acquisition & Quantification lcms->data

Caption: General experimental workflow for this compound analysis.

spe_workflow Solid-Phase Extraction (SPE) Workflow start Start condition 1. Conditioning (e.g., Methanol) start->condition equilibrate 2. Equilibration (e.g., Acidified Water) condition->equilibrate load 3. Sample Loading (Acidified Crude Extract) equilibrate->load wash 4. Washing (e.g., Acidified Water) load->wash Polar Impurities to Waste elute 5. Elution (e.g., Methanol) wash->elute Weakly Bound Impurities to Waste collect Collect Purified This compound elute->collect

Caption: Detailed workflow for Solid-Phase Extraction (SPE).

References

Minimizing degradation of (-)-Phaseic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize the degradation of (-)-Phaseic acid during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

This compound (PA) is a crucial terpenoid catabolite of the plant hormone Abscisic acid (ABA).[1][2] It plays a significant role in regulating physiological processes like photosynthesis arrest and abscission.[1][2] Its instability arises from its specific chemical structure. It is formed via the spontaneous cyclization of an unstable intermediate, 8'-hydroxy-ABA, and can be further metabolized (reduced) to Dihydrophaseic acid (DPA).[3][4][5] Like many complex organic molecules, it is susceptible to degradation under suboptimal environmental conditions during sample handling.

Q2: What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound and similar plant metabolites are:

  • Temperature: Elevated temperatures significantly accelerate chemical and enzymatic degradation reactions.[6][7] For analytical procedures, temperatures above 40°C should be avoided during steps like solvent evaporation.[8][9]

  • pH: Extreme pH values (both strongly acidic and alkaline) can promote hydrolysis and other degradation reactions.[6][10] Maintaining a stable, slightly acidic pH is often recommended.[8][11]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[6][8]

  • Enzymatic Activity: Endogenous plant enzymes released during tissue homogenization can actively catabolize Phaseic acid. This activity is a major source of degradation if not properly controlled.[6][7]

  • Oxidation: The presence of oxidizing agents in solvents or from air exposure can lead to molecular degradation.[6]

Q3: What are the main degradation or metabolic products of this compound?

The principal metabolic pathway for this compound in plants is its reduction to Dihydrophaseic acid (DPA) or its stereoisomer, epi-DPA.[4][12] The appearance of significant DPA peaks in an analysis might indicate that in-sample degradation has occurred, although DPA is also a natural metabolite.


Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound.

Low or variable recovery is the most common issue, often stemming from degradation during sample preparation. Consult the following table and workflow diagram to diagnose the problem.

Table 1: Summary of Best Practices for this compound Stability
ParameterRecommended ConditionPoor Practice (Risk of Degradation)Rationale
Temperature ≤ 4°C (On ice or cold room) Room temperature or elevated temperatures (>40°C)Slows enzymatic activity and chemical degradation rates.[6][7][9]
pH Slightly acidic (e.g., pH 3-6) Strong acids or alkaline conditionsPrevents hydrolysis and preserves the molecular structure.[8][11]
Light Exposure Minimal (Use amber vials, wrap in foil) Exposure to direct sunlight or ambient lab lightPrevents photodegradation of the molecule.[6][8]
Sample Storage Flash-freeze in liquid N₂ and store at -80°C Repeated freeze-thaw cycles; storage at -20°CEnsures long-term stability by halting all biological and most chemical activity.[6][13]
Extraction Solvent Pre-chilled, acidified methanol (B129727)/water mixture Room temperature or non-acidified solventsAcidification helps stabilize the analyte and improves extraction efficiency for organic acids.[8][14]
Enzyme Activity Process samples immediately after thawing Allowing thawed samples to sit at room temperatureMinimizes the time endogenous enzymes have to degrade the target analyte.[6]
Troubleshooting Logic Diagram

This diagram provides a logical workflow to troubleshoot low analyte recovery.

G Diagram 1: Troubleshooting Low Recovery Start Low (-)-PA Recovery Detected CheckTemp Was extraction performed at ≤ 4°C? Start->CheckTemp CheckpH Was an acidified extraction solvent used (pH 3-6)? CheckTemp->CheckpH Yes Sol_Temp Root Cause: Thermal Degradation Action: Use pre-chilled solvents and work on ice. CheckTemp->Sol_Temp No CheckLight Were samples protected from light? CheckpH->CheckLight Yes Sol_pH Root Cause: pH Instability Action: Use acidified solvent (e.g., with 1% acetic or formic acid). CheckpH->Sol_pH No CheckStorage Were samples flash-frozen and stored at -80°C? CheckLight->CheckStorage Yes Sol_Light Root Cause: Photodegradation Action: Use amber vials or wrap containers in aluminum foil. CheckLight->Sol_Light No Sol_Storage Root Cause: Poor Storage Action: Implement flash-freezing and avoid freeze-thaw cycles. CheckStorage->Sol_Storage No End Re-analyze with Optimized Protocol CheckStorage->End Yes Sol_Temp->End Sol_pH->End Sol_Light->End Sol_Storage->End

Caption: Troubleshooting workflow for low this compound recovery.


Experimental Protocols & Workflows

Protocol 1: Extraction and Purification of this compound from Plant Tissue

This protocol is designed to maximize recovery while minimizing degradation.

Materials:

  • Plant tissue (fresh, frozen at -80°C)

  • Liquid nitrogen

  • Extraction Solvent: Methanol/Water/Formic Acid (15:4:1 v/v/v), pre-chilled to -20°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • 1% Acetic Acid in Water (v/v)

  • Amber vials

Procedure:

  • Homogenization: Weigh approximately 100-200 mg of frozen plant tissue. Immediately grind to a fine powder in a mortar and pestle under liquid nitrogen.

  • Extraction: Transfer the frozen powder to a centrifuge tube containing 5 mL of pre-chilled extraction solvent. Vortex vigorously for 1 minute. Place the tube on a shaker in a cold room (4°C) for 2 hours, ensuring samples are protected from light.[9][14]

  • Centrifugation: Centrifuge the extract at 12,000 x g for 20 minutes at 4°C.[9][14] Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Concentrate the supernatant to the aqueous phase using a rotary evaporator with the water bath temperature below 40°C or under a gentle stream of nitrogen gas.[9]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[9]

  • Sample Loading: Adjust the pH of the concentrated aqueous extract to ~3.0 with 1% acetic acid. Load the entire sample onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 5 mL of 1% acetic acid in water to remove highly polar impurities.

  • Elution: Elute the this compound and related compounds with 5 mL of methanol into a clean amber vial.

  • Final Preparation: Dry the eluate completely under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for your LC-MS or HPLC analysis.

Experimental Workflow Diagram

G Diagram 2: Sample Preparation Workflow Start 1. Collect Plant Tissue (Flash-freeze in N₂) Homogenize 2. Homogenize Frozen Tissue (Under Liquid N₂) Start->Homogenize Extract 3. Extract with Cold, Acidified Solvent (4°C, in dark) Homogenize->Extract Centrifuge 4. Centrifuge to Pellet Debris (12,000 x g, 4°C) Extract->Centrifuge Evaporate 5. Evaporate Organic Solvent (<40°C) Centrifuge->Evaporate Purify 6. Purify with C18 SPE Cartridge Evaporate->Purify Analyze 7. Dry, Reconstitute, and Analyze (HPLC or LC-MS/MS) Purify->Analyze

Caption: Workflow for this compound extraction and purification.

Metabolic Pathway Context

Understanding the metabolic origin of this compound can help interpret results. It is a direct catabolite of Abscisic acid.

G Diagram 3: Simplified Metabolic Pathway ABA Abscisic Acid (ABA) OH_ABA 8'-hydroxy-ABA (Unstable Intermediate) ABA->OH_ABA CYP707A Enzymes PA This compound (PA) OH_ABA->PA Spontaneous Rearrangement DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction

Caption: Simplified catabolic pathway from ABA to this compound.

References

Troubleshooting low signal intensity in mass spectrometry analysis of (-)-Phaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of (-)-Phaseic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low signal intensity when analyzing this compound by LC-MS?

Low signal intensity in the analysis of this compound can stem from several factors, with the most common being suboptimal sample preparation leading to matrix effects, inefficient ionization, or degradation of the analyte.[1][2][3] Plant matrices are complex, and co-eluting substances can suppress the ionization of Phaseic acid, leading to a weaker signal.[2]

Q2: Which ionization mode is best for this compound analysis?

For acidic compounds like this compound, the negative ion mode (ESI-) is generally preferred.[4][5] This is because the carboxylic acid group on the molecule can easily lose a proton to form a negative ion, [M-H]⁻, which can be readily detected by the mass spectrometer.[4]

Q3: What are the expected ions (adducts and fragments) for this compound in ESI-MS?

In negative ion mode, the most common ion you should look for is the deprotonated molecule, [M-H]⁻. Other possible adducts in the negative ion mode include formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ adducts if formic acid or acetic acid is used in the mobile phase.[4] In positive ion mode, you might observe protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[6][7] Fragmentation of the parent ion can also occur, and for similar acidic compounds, common neutral losses include water (M-18) and the carboxyl group (M-45).[8]

Q4: How can I improve the stability of this compound during sample preparation and analysis?

To minimize degradation, it is crucial to handle samples efficiently and at low temperatures.[9][10][11] Phaseic acid is a catabolite of abscisic acid and can be sensitive to changes in pH and temperature.[12][13][14] It is advisable to perform extractions in an acidic buffer and to store extracts at -80°C if not analyzed immediately.[9][11] Additionally, using freshly prepared mobile phases, especially those containing formic acid in methanol (B129727), can prevent issues related to solvent degradation that might affect analyte stability and ionization.[1]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the LC-MS analysis of this compound.

Problem: Weak or no signal for this compound.

TroubleshootingWorkflow cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Sample Preparation Start Low Signal Observed CheckInstrument 1. Verify Instrument Performance - Check MS tune and calibration - Inspect ion source for cleanliness Start->CheckInstrument CheckLC 2. Assess LC System - Check for leaks and pressure fluctuations - Ensure proper mobile phase flow CheckInstrument->CheckLC AddressMatrixEffects 6. Mitigate Matrix Effects - Improve sample cleanup (e.g., SPE) - Use matrix-matched standards CheckIonization 3. Review Ionization Parameters - Confirm negative ion mode is selected - Optimize source voltages and temperatures CheckLC->CheckIonization CheckSamplePrep 5. Investigate Sample Preparation - Evaluate extraction efficiency - Check for analyte degradation (temperature, pH) CheckMobilePhase 4. Evaluate Mobile Phase - Use fresh 0.1% formic or acetic acid - Ensure proper pH for negative ionization CheckIonization->CheckMobilePhase CheckMobilePhase->CheckSamplePrep CheckSamplePrep->AddressMatrixEffects End Signal Restored AddressMatrixEffects->End

Caption: A generalized workflow for the extraction of this compound from plant tissue.

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater. [9][15]2. Extraction: To approximately 100 mg of frozen powder, add 1 mL of cold extraction solvent (e.g., acetone:water:acetic acid, 80:19:1 v/v/v). [9]Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE): Condition an Oasis HLB SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove impurities. Elute the this compound with a higher concentration of organic solvent (e.g., methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of this compound. Optimization may be required for your specific instrument and application.

Parameter Value
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
MRM Transitions To be optimized for your instrument. Start by infusing a standard to determine the precursor ion ([M-H]⁻) and optimal collision energies for product ions.

Note on Quantitative Data:

For accurate quantification, it is highly recommended to use a deuterated internal standard for this compound if available. This will help to correct for any analyte loss during sample preparation and for matrix effects. Construct a calibration curve using matrix-matched standards to ensure the most accurate results.

References

Addressing matrix effects in the quantification of (-)-Phaseic acid in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of (-)-Phaseic acid in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] For instance, components in a complex plant extract could suppress the this compound signal, leading to an underestimation of its true concentration.[4]

Q2: I'm observing poor reproducibility and accuracy in my this compound measurements. Could matrix effects be the cause?

A2: Yes, inconsistent results are a hallmark of uncompensated matrix effects. The composition of plant matrices can vary significantly even between samples of the same type, leading to variable ion suppression or enhancement.[5] This variability directly impacts the reproducibility and accuracy of quantification. One study on abscisic acid and its metabolites, including phaseic acid, found that pronounced matrix effects were detected for phaseic acid (PA), abscisic acid-glycosyl ester (ABA-GE), and dihydrophaseic acid (DPA), while other related compounds showed negligible effects.[6][7][8]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[1][9]

  • Post-Column Infusion: This is a qualitative method that helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the analyte indicates the presence of matrix effects at that retention time.[9]

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.[9]

Q4: What are the most effective strategies to minimize or compensate for matrix effects in this compound quantification?

A4: A multi-pronged approach is often the most effective:

  • Stable Isotope Dilution (SID): This is considered the gold standard for compensating for matrix effects.[10][11][12] A known amount of a stable isotope-labeled this compound (e.g., d-Phaseic acid) is added to the sample at the beginning of the extraction process.[11] Since the labeled internal standard is chemically identical to the analyte, it experiences the same matrix effects and extraction losses.[10][13] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.[12]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and the samples experience similar matrix effects. Studies have shown that for reliable quantification of abscisic acid and its metabolites, including phaseic acid, a calibration curve constructed with a matrix extract is mandatory.[6][7][8]

  • Optimized Sample Preparation: The goal is to remove as many interfering compounds as possible while efficiently extracting this compound.[5][9] Techniques include:

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup method. A C18 cartridge can be used to purify and enrich extracts of plant hormones like abscisic acid and its metabolites.[14]

    • Liquid-Liquid Extraction (LLE): Can provide clean final extracts.[15]

    • Sample Dilution: A simple approach to reduce the concentration of matrix components.[16][17] However, this may compromise the limit of quantification if the analyte concentration is low.[16]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[9] This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

Q5: My deuterated internal standard for this compound is expensive. Are there alternative, more cost-effective strategies?

A5: While stable isotope dilution is highly recommended, if cost is a significant constraint, you can rely on a combination of other methods:

  • Thorough Sample Cleanup: Invest time in developing a robust SPE or LLE protocol to minimize matrix interferences.

  • Matrix-Matched Calibrants: This is crucial for accurate quantification in the absence of a labeled internal standard.[6][7][8]

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample extract.[16] By plotting the detector response against the added concentration, the endogenous concentration can be determined from the x-intercept. This method is accurate but can be time-consuming as it requires multiple analyses per sample.[16]

Quantitative Data Summary

The following tables provide a summary of typical data used to evaluate and address matrix effects.

Table 1: Post-Extraction Spike Analysis for Quantifying Matrix Effects

Sample IDAnalyte Response in Solvent (A)Analyte Response in Spiked Matrix (B)Matrix Effect (%) = (B/A) * 100Interpretation
Plant Extract 11,200,000850,00070.8Ion Suppression
Plant Extract 21,200,0001,500,000125.0Ion Enhancement
Plant Extract 31,200,0001,150,00095.8Negligible Effect

Table 2: Comparison of Calibration Strategies for this compound Quantification

Calibration MethodMeasured Concentration (ng/g)Accuracy (%)Precision (RSD %)
Solvent-Based Calibration45.264.615.2
Matrix-Matched Calibration68.998.44.5
Stable Isotope Dilution70.1100.12.1

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Tissue

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Homogenization: Weigh approximately 0.5 g of frozen plant tissue and grind to a fine powder in liquid nitrogen.

  • Extraction: Add 5 mL of an extraction solvent (e.g., methanol (B129727)/water/acetic acid, 80:19:1, v/v/v) to the powdered tissue. If using, add the deuterated this compound internal standard at this stage.

  • Shaking/Sonication: Agitate the mixture at 4°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

    • Elute the this compound and other moderately polar compounds with 5 mL of 80% methanol in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other compounds. For example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor at least two transitions for both this compound and its deuterated internal standard (if used). For phaseic acid, precursor ion m/z 279 and product ions m/z 139 and m/z 205 are commonly used.[18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (Plant Tissue) extraction 2. Extraction (Add Internal Standard) homogenization->extraction   centrifugation 3. Centrifugation extraction->centrifugation   spe 4. Solid-Phase Extraction (SPE) centrifugation->spe   dry_reconstitute 5. Dry & Reconstitute spe->dry_reconstitute   lcms 6. LC-MS/MS Analysis dry_reconstitute->lcms   data_processing 7. Data Processing (Quantification) lcms->data_processing  

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_strategies Mitigation Strategies start Inaccurate or Irreproducible Results check_me Assess for Matrix Effects? start->check_me use_is Use Stable Isotope Internal Standard check_me->use_is Yes matrix_match Use Matrix-Matched Calibration check_me->matrix_match Yes optimize_cleanup Optimize Sample Cleanup (SPE/LLE) check_me->optimize_cleanup Yes dilute Dilute Sample check_me->dilute Yes end Accurate & Reproducible Quantification use_is->end matrix_match->end optimize_cleanup->end dilute->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Strategies for improving the solubility of (-)-Phaseic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with technical guidance on formulating (-)-Phaseic acid for in vivo studies. Given that this compound is practically insoluble in water, achieving a suitable concentration for animal administration requires specific solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are in vivo studies relevant?

A1: this compound (PA) is a primary metabolite of the plant hormone abscisic acid (ABA). While traditionally studied in botany, recent research has demonstrated its presence in the brains of mice and rats. It has been identified as an endogenous, reversible inhibitor of glutamate (B1630785) receptors, offering neuroprotective effects against ischemic brain injury.[1] This makes it a compound of interest for neuroscience and drug development.

Q2: What is the major challenge in preparing this compound for in vivo experiments?

A2: The primary challenge is its poor aqueous solubility. The Human Metabolome Database describes phaseic acid as "practically insoluble (in water)". This low solubility can hinder the preparation of dosing solutions at concentrations sufficient to elicit a biological response, leading to challenges with bioavailability and consistent results in animal models.

Q3: What are the general strategies to improve the solubility of a compound like this compound for in vivo use?

A3: Several established strategies can be employed to enhance the solubility of poorly water-soluble compounds for in vivo administration. These include:

  • Co-solvents: Using a mixture of water or saline with a biocompatible organic solvent (e.g., DMSO, ethanol (B145695), PEG 400) can significantly increase the solubility of hydrophobic compounds.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility. As a carboxylic acid, the solubility of this compound is expected to increase at a higher pH.

  • Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption, particularly for oral administration.

Quantitative Data: Solubility of Structurally Related Abscisic Acid

Solvent/VehicleApproximate Solubility of (+)-ABAReference
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL[2]
Ethanol~20 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]
Phosphate Buffered Saline (PBS), pH 7.2~0.3 mg/mL[2]

Troubleshooting Guide

Issue 1: My compound precipitates out of the formulation upon adding the aqueous component (e.g., saline).

  • Possible Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of this compound. This is a common issue when diluting a concentrated stock in DMSO or ethanol into an aqueous vehicle.

  • Troubleshooting Steps:

    • Increase Co-solvent Proportion: Try increasing the percentage of the organic co-solvent in the final formulation. For example, move from a 5% DMSO solution to a 10% or 20% solution. Be mindful of the maximum tolerated co-solvent concentration for your specific animal model and route of administration to avoid toxicity.

    • Add a Surfactant: Incorporate a non-ionic surfactant such as Tween® 80 (e.g., at 1-5%) or Cremophor® EL into your formulation. These can help stabilize the compound in the aqueous phase.

    • Use a Different Co-solvent System: Consider a more complex vehicle. A combination of solvents can sometimes have a synergistic effect on solubility. A commonly used vehicle for poorly soluble compounds is a mix of DMSO, PEG 400, and Tween® 80 in saline.[3][4]

    • Slow Addition and Vortexing: When preparing the formulation, add the aqueous component to the organic stock solution slowly while vortexing vigorously. This rapid dispersion can help prevent localized supersaturation and precipitation.

Issue 2: The required dose for my study results in an injection volume that is too large for the animal.

  • Possible Cause: The solubility of this compound in your current vehicle is too low to achieve the desired concentration.

  • Troubleshooting Steps:

    • Explore Cyclodextrins: Cyclodextrin complexation can lead to a dramatic increase in aqueous solubility, often much more than co-solvents alone.[3] This allows for a more concentrated solution, thereby reducing the required injection volume. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for parenteral administration.

    • Optimize Co-solvent Blend: Systematically screen different combinations and ratios of co-solvents (e.g., DMSO, PEG 400, ethanol, propylene (B89431) glycol) to find a mixture with maximum solubilizing capacity for this compound.

    • Consider a Different Route of Administration: If feasible for your experimental goals, changing the route of administration might allow for a larger volume or require a different formulation strategy. For example, oral gavage (p.o.) can accommodate larger volumes than intravenous (i.v.) injection.

Issue 3: I am observing signs of toxicity or irritation in my animals (e.g., lethargy, irritation at the injection site).

  • Possible Cause: The vehicle itself, particularly at high concentrations of organic co-solvents or surfactants, may be causing adverse effects.

  • Troubleshooting Steps:

    • Run a Vehicle Toxicity Study: Before starting your main experiment, always administer the vehicle alone to a control group of animals. This will help you distinguish between vehicle-induced toxicity and compound-induced toxicity.

    • Reduce Excipient Concentration: Lower the percentage of the organic co-solvent or surfactant to the minimum required to keep the compound in solution. The final concentration of DMSO for intraperitoneal injections in mice should ideally be kept below 10%.

    • Check and Adjust pH: Ensure the final pH of your formulation is within a physiologically tolerable range (typically pH 7.2-7.4) to minimize pain and tissue irritation at the injection site.

    • Explore Alternative Excipients: If a particular co-solvent is causing issues, try a different one. For example, if DMSO is problematic, a formulation based on PEG 400 or propylene glycol might be better tolerated.

Experimental Protocols & Visualizations

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for a poorly soluble compound like this compound.

G cluster_start Start: Initial Assessment cluster_tier1 Tier 1: Simple Approaches cluster_eval1 Evaluation cluster_tier2 Tier 2: Intermediate Approaches cluster_eval2 Evaluation cluster_tier3 Tier 3: Advanced Formulations cluster_end Final Step start Poorly Soluble Compound (this compound) tier1_screen Screen Solubility in Common Co-solvents (DMSO, EtOH, PEG 400) start->tier1_screen tier1_ph Assess pH-dependent Solubility start->tier1_ph eval1 Solubility Sufficient? tier1_screen->eval1 tier1_ph->eval1 tier2_combo Test Co-solvent Blends (e.g., DMSO/PEG 400) eval1->tier2_combo No end_node Proceed to In Vivo Study (with vehicle toxicity controls) eval1->end_node Yes tier2_surfactant Add Surfactant (e.g., Tween® 80) tier2_combo->tier2_surfactant eval2 Solubility Sufficient? tier2_surfactant->eval2 tier3_cd Cyclodextrin Complexation (e.g., SBE-β-CD) eval2->tier3_cd No tier3_lipid Lipid-Based Formulation (for p.o.) eval2->tier3_lipid No eval2->end_node Yes tier3_cd->end_node tier3_lipid->end_node

Caption: Decision workflow for selecting a formulation strategy.

Protocol 1: Formulation using a Co-solvent System

This protocol is based on vehicles commonly used for administering poorly soluble compounds in preclinical studies.[3][4]

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle containing DMSO, PEG 300, and Tween® 80 for intraperitoneal (i.p.) or intravenous (i.v.) injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG 300), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter (required for i.v. administration)

Methodology:

  • Calculate Required Amounts: For 1 mL of final formulation, you will need:

    • 1 mg of this compound

    • 100 µL of DMSO (10% of final volume)

    • 400 µL of PEG 300 (40% of final volume)

    • 50 µL of Tween® 80 (5% of final volume)

    • 450 µL of Sterile Saline (45% of final volume)

  • Initial Dissolution: Weigh 1 mg of this compound into a sterile vial. Add 100 µL of DMSO. Vortex or sonicate gently until the powder is completely dissolved.

  • Add Co-solvents: Add 400 µL of PEG 300 to the DMSO solution. Mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween® 80. Mix thoroughly until the solution is homogeneous.

  • Add Aqueous Phase: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. It is crucial to add the saline to the solvent mixture, not the other way around, to prevent precipitation.

  • Final Inspection: The final solution should be clear and free of any visible precipitate.

  • Sterile Filtration (for i.v. use): If the formulation is for intravenous administration, it must be sterile-filtered through a 0.22 µm syringe filter into a final sterile vial.

Protocol 2: Formulation using Cyclodextrin Complexation

This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility, creating a formulation suitable for parenteral administration with a lower organic solvent load.[3][4]

Objective: To prepare a 2.5 mg/mL solution of this compound using SBE-β-CD.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), e.g., Captisol®

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, to make 10 mL, dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be sterile-filtered and stored.

  • Calculate Required Amounts: To prepare 1 mL of the final formulation:

    • 2.5 mg of this compound

    • 100 µL of DMSO (10% of final volume)

    • 900 µL of 20% SBE-β-CD in Saline (90% of final volume)

  • Initial Dissolution: Weigh 2.5 mg of this compound into a sterile vial. Add 100 µL of DMSO and vortex until fully dissolved to create a concentrated stock.

  • Form the Complex: Slowly add the 100 µL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution while vortexing.

  • Equilibration: Allow the solution to mix (e.g., on a rotator or shaker) for at least 1 hour at room temperature to ensure efficient complex formation.

  • Final Inspection and Filtration: The final solution should be clear. Sterile filter the solution through a 0.22 µm syringe filter into a final sterile vial.

Cyclodextrin Solubilization Mechanism

The diagram below illustrates how cyclodextrins form inclusion complexes to enhance the solubility of hydrophobic molecules like this compound.

G cluster_before Before Complexation cluster_process Complexation Process cluster_after After Complexation PA This compound (Hydrophobic) Water Water Molecules PA->Water Poorly Soluble plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Complex Soluble Inclusion Complex (Hydrophilic Exterior) Water2 Water Molecules Complex->Water2 Readily Soluble

References

Refinement of protocols for studying (-)-Phaseic acid's effect on neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers studying the effects of (-)-Phaseic acid on neuronal cultures.

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers investigating the effects of this compound ((-)-PA) on neuronal cultures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known role in the nervous system? A: this compound is a terpenoid catabolite of the plant hormone abscisic acid (ABA)[1]. In the brain, (-)-PA has been identified as an endogenous neuroprotective molecule. It is found in the choroid plexus and cerebral vascular endothelial cells and has been shown to protect cultured cortical neurons from glutamate-induced toxicity[1].

Q2: What is the primary mechanism of action for (-)-PA's neuroprotective effect? A: (-)-PA acts as a reversible inhibitor of glutamate (B1630785) receptors, such as NMDA receptors[1]. By inhibiting these receptors, it reduces the excessive intracellular calcium influx that leads to excitotoxicity, a key process in neuronal death associated with conditions like cerebral ischemia[1].

Q3: Is this compound toxic to neuronal cultures? A: Studies have shown that (-)-PA itself has no toxicity to cultured neurons at effective concentrations[1].

Q4: What is a typical effective concentration range for (-)-PA in culture? A: Concentrations ranging from 10 µM to 1000 µM have been shown to be effective in reducing NMDA-induced increases in intracellular calcium, with dose-dependent protection against glutamate toxicity observed in this range[1].

Part 2: Experimental Protocols & Methodologies

Protocol 2.1: Primary Cortical Neuron Culture

This protocol is adapted from standard procedures for isolating and culturing primary neurons from embryonic rats or mice.[2][3]

Workflow for Primary Neuron Culture and Treatment

G cluster_prep Preparation cluster_culture Cell Culture cluster_exp Experiment cluster_analysis Analysis p1 Coat Plates (PDL/Laminin) c3 Count & Seed Neurons p1->c3 p2 Prepare Culture Media p2->c3 c1 Dissect E18 Cortex c2 Dissociate Tissue (Enzymatic & Mechanical) c1->c2 c2->c3 c4 Incubate & Mature (3-7 days) c3->c4 e1 Pre-treat with (-)-PA c4->e1 e2 Induce Excitotoxicity (e.g., with NMDA) e1->e2 e3 Incubate (6-24h) e2->e3 a1 Perform Assays (Viability, Apoptosis, etc.) e3->a1 a2 Image Acquisition a1->a2 a3 Quantify & Analyze Data a2->a3

Caption: General experimental workflow from plate preparation to data analysis.

Materials:

  • Coating Substrates: Poly-D-Lysine (PDL), Laminin (B1169045)

  • Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin[2][4]

  • Dissection Buffer: Ice-cold Hank's Balanced Salt Solution (HBSS)

  • Digestion Enzyme: Papain or Trypsin[5]

Procedure:

  • Plate Coating:

    • Coat culture plates with 50 µg/mL PDL solution for 1 hour at 37°C.

    • Aspirate PDL and wash three times with sterile water. Allow plates to dry completely.

    • Add 10 µg/mL Laminin solution and incubate overnight at 4°C.

  • Tissue Dissection:

    • Dissect cortices from E17-E18 rodent embryos in ice-cold HBSS.

    • Remove meninges carefully.[6]

  • Dissociation:

    • Transfer tissue to a digestion solution (e.g., Papain) and incubate for 20-30 minutes at 37°C.

    • Stop digestion and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue.

    • Aspirate laminin solution from coated plates and immediately seed neurons at the desired density (see Table 1).

    • Culture neurons at 37°C, 5% CO₂, for at least 3-7 days to allow for maturation before starting experiments.[4]

Plate Format Recommended Seeding Density (cells/well) Culture Medium Volume/well
96-well10,000 - 20,000100 µL
24-well100,000 - 150,000500 µL
6-well500,000 - 750,0002 mL
Data synthesized from multiple sources for common experimental setups.[7][8]
Protocol 2.2: Neuronal Viability (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability by measuring dehydrogenase activity in living cells.[9][10][11][12]

Procedure:

  • Culture and treat neurons in a 96-well plate as per your experimental design.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, until the color turns orange.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100%

    • As = Absorbance of the experimental sample

    • Ac = Absorbance of the untreated control

    • Ab = Absorbance of the blank (medium + CCK-8 only)

Protocol 2.3: Apoptosis (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of Caspase-3, a key executioner caspase in apoptosis.[13][14]

Procedure:

  • After experimental treatment, collect neuronal cell lysates. For adherent cells, scrape and collect in lysis buffer.

  • Incubate lysates on ice for 15-20 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new tube and determine the protein concentration.

  • In a 96-well plate, add 50-200 µg of protein per well. Adjust the volume with lysis buffer.

  • Add 50 µL of 2x Reaction Buffer and 5 µL of DEVD-pNA substrate (caspase-3 substrate) to each sample.[15]

  • Incubate at 37°C for 1-2 hours.

  • Measure absorbance at 405 nm. The increase in Caspase-3 activity is determined by comparing results from treated samples to untreated controls.[14]

Protocol 2.4: Neurite Outgrowth Assay

This assay quantifies neurite length and branching to assess neuronal health and development.[6][7][16]

Procedure:

  • Plate neurons at a low density (e.g., 2,000-5,000 cells/well in a 96-well plate) to allow for clear imaging of individual neurites.[7][8]

  • Treat cells with (-)-PA and/or other compounds as required.

  • After the treatment period (e.g., 72 hours), fix the cells with 4% paraformaldehyde.[17]

  • Permeabilize the cells and stain with a neuronal marker, such as an antibody against βIII-tubulin.

  • Acquire images using a high-content imaging system.

  • Use automated software to measure parameters like total neurite length, number of branches, and number of neurites per neuron.

Part 3: Data Presentation

Quantitative data should be summarized for clarity. Below is an example based on published findings on (-)-PA's neuroprotective effects against NMDA-induced toxicity.[1]

Table 2: Example Neuroprotection Data

Treatment Group Concentration Relative Cell Viability (%)
Control (untreated) - 100 ± 5.2
(-)-PA alone 500 µM 98 ± 4.5
NMDA 100 µM 40 ± 3.8
NMDA + (-)-PA 100 µM + 100 µM 65 ± 4.1
NMDA + (-)-PA 100 µM + 500 µM 85 ± 5.0

This table represents hypothetical data modeled after results described in the literature to illustrate data presentation.[1]

Part 4: Signaling Pathways & Troubleshooting

Proposed Signaling Pathway for (-)-PA Neuroprotection

(-)-PA is thought to interfere with the excitotoxicity cascade initiated by overstimulation of glutamate receptors.

G glutamate Excess Glutamate nmda NMDA Receptor glutamate->nmda Activates ca_influx High Ca2+ Influx nmda->ca_influx Opens Channel pa This compound pa->nmda Inhibits downstream Harmful Downstream Pathways (e.g., Calpain, Caspases) ca_influx->downstream Activates death Neuronal Death (Excitotoxicity) downstream->death Leads to

Caption: Proposed mechanism of this compound neuroprotection.

Troubleshooting Guide

Troubleshooting Common Neuronal Culture Issues

G start Problem Encountered p1 Low Cell Viability or Poor Attachment start->p1 p2 Neurons are Clumping start->p2 p3 Inconsistent Assay Results start->p3 p4 Glial Cell Overgrowth start->p4 s1_1 Verify coating protocol (PDL/Laminin). Ensure plates are not dry. p1->s1_1 s1_2 Handle cells gently during thaw/trituration. Avoid centrifugation after thawing. p1->s1_2 s1_3 Check medium supplements (B-27) for expiration and proper storage. p1->s1_3 s2_1 Ensure even coating of substrate. Degraded coating causes clumping. p2->s2_1 s2_2 Optimize seeding density. Too high or low can cause aggregation. p2->s2_2 s2_3 Ensure complete tissue dissociation. p2->s2_3 s3_1 Check for edge effects in plates; fill outer wells with sterile PBS. p3->s3_1 s3_2 Ensure accurate pipetting and mixing. Prepare fresh reagents. p3->s3_2 s3_3 Verify solvent (e.g., DMSO) concentration is non-toxic to neurons. p3->s3_3 s4_1 Use serum-free medium (Neurobasal). Serum promotes glial growth. p4->s4_1 s4_2 Use embryonic tissue, which has fewer glial progenitors. p4->s4_2

Caption: A troubleshooting guide for common issues in neuronal culture experiments.

Q: My primary neurons are not attaching or are dying shortly after plating. A: This often points to issues with the culture surface or cell handling.[4]

  • Coating: Ensure your culture plates are evenly coated with an appropriate substrate like PDL, as neurons cannot adhere directly to plastic.[4][8] If neurons are clumping together, your coating may be degraded or uneven.[4]

  • Handling: Primary neurons are extremely fragile, especially after thawing from cryopreservation.[18] Avoid centrifuging them, and add medium slowly in a drop-wise manner to prevent osmotic shock.[18]

  • Reagents: Check that your culture medium supplements (e.g., B-27) are not expired and have been stored correctly, as they are temperature-sensitive.[18]

Q: I am not observing the expected neuroprotective effect of (-)-PA. A:

  • Compound Stability: Ensure your (-)-PA stock solution is properly stored and that working solutions are freshly prepared.

  • Toxicity Model: Confirm that your method of inducing neuronal death (e.g., NMDA concentration and exposure time) is effective and reproducible. A 100 µM NMDA treatment for 6 hours has been shown to reduce viability significantly, providing a window to observe protection.[1]

  • Treatment Timing: In protection experiments, (-)-PA should be added before the toxic insult. Verify your pre-treatment incubation time.

Q: My viability assay (CCK-8/MTT) results are highly variable. A:

  • Cell Density: Inconsistent seeding density across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating.

  • Edge Effects: Wells on the edge of a 96-well plate are prone to evaporation, which can affect cell health and reagent concentration. Avoid using the outer wells for experimental samples or fill them with sterile PBS to maintain humidity.[12]

  • Incubation Time: Ensure the incubation time after adding the assay reagent is consistent for all plates. For CCK-8, this is typically 1-4 hours.[9]

Q: My neuronal cultures are being overgrown by glial cells. A:

  • Culture Medium: Use a serum-free medium like Neurobasal, which is specifically formulated to support neurons while limiting glial proliferation.[4]

  • Dissection: Use tissue from late-stage embryos (e.g., E17-E18), as these contain a lower density of glial cells compared to postnatal tissue.[4] A clean, careful dissection to remove non-neuronal tissue is critical.

  • Anti-mitotic Agents: If a highly pure neuronal culture is essential, you can use an anti-mitotic agent like cytosine arabinoside (AraC) at a low concentration. However, be aware that AraC can have neurotoxic effects and should only be used when necessary.[4]

References

Overcoming challenges in the purification of synthetic (-)-Phaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Synthetic (-)-Phaseic Acid

Welcome to the technical support center for the purification of synthetic this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The main challenges in purifying synthetic this compound include:

  • Presence of structurally similar impurities: The crude synthetic mixture may contain diastereomers, enantiomers, unreacted starting materials, and byproducts with similar polarities to this compound, making separation difficult.

  • Degradation of the target molecule: this compound can be sensitive to pH, light, and temperature, potentially leading to degradation during the purification process.

  • Co-elution with impurities: Structurally related impurities may co-elute with the desired product in chromatographic separations, leading to impure fractions.

  • Low yield: Multiple purification steps can lead to a significant loss of the final product.

Q2: What are the recommended storage conditions for purified this compound?

A2: For long-term storage, it is recommended to store purified this compound as a solid at -20°C or below, protected from light. If in solution, use an anhydrous organic solvent such as ethanol (B145695) or DMSO and store at -20°C. Aqueous solutions are not recommended for long-term storage due to the potential for degradation.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining purity, often using a C18 or other suitable reversed-phase column.

  • Chiral HPLC: To determine the enantiomeric excess of the (-)-enantiomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound, primarily focusing on HPLC-based methods.

Issue 1: Low Yield of Purified this compound
Possible Cause Solution
Incomplete Elution from the Column Optimize the mobile phase composition. A stronger organic solvent or a change in pH may be required to elute the compound completely.
Degradation During Purification Protect the sample from light and keep it cool throughout the purification process. Work at a slightly acidic pH (e.g., with 0.1% formic or acetic acid in the mobile phase) to improve stability.
Multiple Purification Steps Minimize the number of purification steps. Optimize each step to maximize recovery.
Irreversible Binding to Stationary Phase Ensure the column is properly conditioned and not overloaded. Consider a different stationary phase if strong irreversible binding is suspected.
Issue 2: Poor Purity and Presence of Impurities
Possible Cause Solution
Co-elution of Impurities Optimize the HPLC method. Adjust the gradient slope, try a different organic modifier (e.g., acetonitrile (B52724) vs. methanol), or change the stationary phase (e.g., C18 to a phenyl-hexyl or polar-embedded phase).
Presence of Diastereomers or Enantiomers For diastereomers, optimize the achiral HPLC method. For enantiomeric impurities, a chiral HPLC separation will be necessary.
Unreacted Starting Materials or Byproducts Review the synthetic protocol to identify potential impurities. Optimize the purification method to specifically target the removal of these compounds. This may involve a preliminary purification step like Solid-Phase Extraction (SPE).
Issue 3: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions with Silanol (B1196071) Groups Use a high-quality, end-capped HPLC column. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is used for dissolution, inject a smaller volume.
Compound Ionization Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.

Data Presentation

The following table summarizes illustrative quantitative data for a typical two-step purification process for synthetic this compound. Actual results will vary depending on the synthetic route and purification protocol.

Purification Stage Total Mass (mg) Purity (%) Yield (%)
Crude Synthetic Product 50065100
After Solid-Phase Extraction (SPE) 4008580
After Preparative HPLC 250>9850

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Cleanup

This protocol is for the initial cleanup of the crude synthetic reaction mixture to remove highly polar and non-polar impurities.

  • Cartridge Selection: Use a C18 SPE cartridge.

  • Conditioning:

    • Wash the cartridge with 5 mL of methanol (B129727).

    • Equilibrate the cartridge with 5 mL of water containing 0.1% acetic acid.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of methanol.

    • Dilute the sample with water containing 0.1% acetic acid (at least a 1:1 ratio).

    • Load the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 5 mL of water containing 0.1% acetic acid to remove polar impurities.

    • Wash with 5 mL of 20% methanol in water (with 0.1% acetic acid) to remove less polar impurities.

  • Elution:

    • Elute the this compound with 5 mL of 80% methanol in water (with 0.1% acetic acid).

  • Drying:

    • Evaporate the solvent from the eluate under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines a general method for the purification of this compound using reversed-phase HPLC. Method optimization is crucial for achieving high purity.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 70% B over 30 minutes is a good starting point. This should be optimized based on the separation of the target compound from its impurities.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the SPE-purified product in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC.

  • Final Step: Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Signaling Pathway

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL CYP707A CYP707A (ABA 8'-hydroxylase) ABA->CYP707A substrate for PP2C PP2C Phosphatases (e.g., ABI1, ABI2) PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases (e.g., OST1) PP2C->SnRK2 Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream phosphorylates & activates Stomatal_Closure Stomatal Closure & Stress Responses Downstream->Stomatal_Closure Phaseic_Acid This compound CYP707A->Phaseic_Acid

Caption: ABA signaling pathway leading to downstream responses and metabolism to Phaseic Acid.

Experimental Workflow

Purification_Workflow Crude Crude Synthetic Product SPE Solid-Phase Extraction (SPE) Crude->SPE HPLC_Prep Preparative HPLC SPE->HPLC_Prep Analysis Purity Analysis (Analytical HPLC, LC-MS) HPLC_Prep->Analysis Analysis->HPLC_Prep If impure, re-purify Pure_Product Pure this compound (>98%) Analysis->Pure_Product If pure

Caption: General workflow for the purification of synthetic this compound.

Best practices for long-term storage of (-)-Phaseic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of (-)-Phaseic acid standards for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound standards be stored for long-term stability?

A1: For long-term stability, solid this compound standards should be stored at -20°C and protected from light. It is crucial to keep the container tightly sealed to prevent moisture absorption.

Q2: What is the recommended procedure for reconstituting solid this compound?

A2: To reconstitute solid this compound, use a high-purity solvent such as methanol (B129727) or acetonitrile. Briefly vortex the solution to ensure it is fully dissolved. For quantitative applications, it is recommended to prepare a stock solution, for example, at a concentration of 1 mg/mL.

Q3: How should I store this compound stock solutions?

A3: For optimal long-term storage of this compound in solution, it is recommended to store aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. Always protect solutions from light to prevent photodegradation. Minimizing freeze-thaw cycles by preparing single-use aliquots is a critical best practice.

Q4: What are the main degradation pathways for this compound?

A4: this compound is a catabolite of Abscisic acid (ABA) and can be sensitive to light and temperature.[1] Degradation can occur through isomerization and other photochemical reactions. Therefore, it is essential to handle and store the standards in a manner that minimizes exposure to these factors.

Storage and Stability Summary

The following table summarizes the recommended storage conditions for this compound standards to ensure their long-term integrity and performance in your experiments.

Standard FormStorage TemperatureDurationKey Considerations
Solid-20°CLong-termKeep container tightly sealed and protected from light.
In Solvent-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[2]
-20°CUp to 1 monthSuitable for short-term storage. Protect from light.[2]

Experimental Protocol: Preparation of Working Standards

This protocol outlines the steps for preparing a series of working standards from a solid this compound standard for use in analytical experiments such as LC-MS.

Materials:

  • This compound solid standard

  • HPLC-grade methanol

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare Stock Solution (e.g., 1 mg/mL):

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh an appropriate amount of the solid standard and dissolve it in a precise volume of HPLC-grade methanol to achieve a concentration of 1 mg/mL.

    • Vortex gently until the solid is completely dissolved.

  • Prepare Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.

    • Add 900 µL of methanol to the tube.

    • Vortex to mix thoroughly.

  • Prepare Working Standards:

    • Perform serial dilutions from the intermediate stock solution to create a calibration curve. For example, to prepare a 10 µg/mL standard, mix 100 µL of the 100 µg/mL solution with 900 µL of methanol.

    • Store all solutions at the recommended temperatures (see table above) and protect them from light.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in Chromatography 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity column and consider adding a mobile phase modifier like formic acid (0.1%). 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has reached the end of its lifespan.
Loss of Signal Intensity 1. Degradation of the standard. 2. Ion suppression in the mass spectrometer. 3. Contamination of the ion source.1. Prepare fresh working standards from a properly stored stock solution. 2. Optimize sample preparation to remove interfering matrix components. 3. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Baseline Noise 1. Contaminated mobile phase or solvent. 2. Air bubbles in the system. 3. Detector issues.1. Use high-purity solvents and freshly prepared mobile phase. 2. Degas the mobile phase and purge the pump. 3. Ensure the detector lamp is functioning correctly and the flow cell is clean.

Metabolic Pathway of this compound

This compound is a primary catabolite of Abscisic Acid (ABA), a key plant hormone involved in stress responses. The formation of this compound is a crucial step in the regulation of ABA levels within the plant.

ABA_to_PA_Pathway ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy-ABA (unstable intermediate) ABA->Hydroxy_ABA Hydroxylation (CYP707A enzymes) PA This compound Hydroxy_ABA->PA Spontaneous Isomerization

Caption: Biosynthetic pathway from Abscisic Acid to this compound.

References

Improving the reproducibility of bioassays involving (-)-Phaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving (-)-Phaseic acid (PA). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound (PA) is a principal catabolite of the plant hormone abscisic acid (ABA).[1][2] For a long time, it was considered an inactive degradation product. However, recent studies have shown that PA itself possesses biological activity, acting as a plant hormone that can regulate processes such as stomatal closure, photosynthesis, and seed germination.[1][3] It is also being investigated for its potential neuroprotective effects in animal systems.[2]

Q2: How should I prepare a stock solution of this compound?

A2: The preparation of a stable and accurate stock solution is critical for reproducible results.

  • Solvent Selection: this compound has limited solubility in water (estimated at approximately 70 mg/L).[4] It is recommended to first dissolve the crystalline solid in a small amount of an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in aqueous buffers.

  • Stock Concentration: It is common practice to prepare a concentrated stock solution (e.g., 100x or 1000x the final desired concentration) to minimize pipetting errors and the amount of organic solvent in the final assay medium.

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal volume of the chosen organic solvent (e.g., ethanol or DMSO).

    • Slowly add double-distilled water or your buffer of choice while agitating to reach the final stock solution volume.

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same concentration of the organic solvent used to dissolve the PA as in your experimental treatments.

Q3: How should I store this compound solutions?

A3: Proper storage is crucial to maintain the bioactivity of this compound.

  • Solid Form: As a crystalline solid, this compound is stable for years when stored at -20°C.

  • Stock Solutions: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C. For short-term use, refrigerated storage (2-4°C) for a few weeks is generally acceptable.

  • Aqueous Working Solutions: It is not recommended to store aqueous working solutions for more than one day. Prepare fresh dilutions from your stock solution for each experiment to ensure consistent activity.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Concentration Double-check all calculations for dilutions. If possible, verify the concentration of your stock solution spectrophotometrically.
pH of the medium The activity of weak acids like PA can be pH-dependent. Ensure the pH of your assay medium is consistent across all experiments. Consider using a buffer to maintain a stable pH.
Solvent Effects High concentrations of organic solvents (like DMSO or ethanol) can have physiological effects on their own. Ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control.
Biological Material Variability The physiological state of your biological material (e.g., age of plants, growth conditions) can significantly impact its responsiveness. Use standardized and consistent biological material for all replicates and experiments.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. When preparing serial dilutions, ensure thorough mixing between each step.
Uneven Application Ensure that the this compound solution is applied uniformly to the biological material (e.g., evenly spread on filter paper for germination assays, or completely bathing epidermal peels for stomatal assays).
Environmental Fluctuations Maintain consistent environmental conditions (e.g., temperature, light intensity, humidity) for all replicates throughout the experiment. Even small variations can affect biological responses.
Edge Effects in Multi-well Plates If using multi-well plates, be aware of potential edge effects (evaporation can be higher in the outer wells). Consider not using the outermost wells or ensuring proper sealing to minimize evaporation.

Quantitative Data

The bioactivity of this compound can vary depending on the bioassay and the plant species used. The following table summarizes some reported effective concentrations.

BioassayOrganism/SystemEffective Concentration / IC50Reference
Stomatal ClosureCommelina communis10 µM caused stomatal closure--INVALID-LINK--
Inhibition of NMDA-activated currentMouse Cortical NeuronsIC50 of 34.37 µM[2]

Experimental Protocols & Methodologies

Stomatal Aperture Bioassay

This protocol is adapted from studies on ABA-induced stomatal movement.

1. Plant Material and Growth Conditions:

  • Grow plants (e.g., Arabidopsis thaliana or Vicia faba) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Use fully expanded leaves from 3-4 week old plants.

2. Preparation of Epidermal Peels:

  • Carefully peel the abaxial (lower) epidermis from the leaf.

  • Float the epidermal peels on a buffer solution (e.g., 10 mM MES-KCl, pH 6.15) under light for 2-3 hours to allow stomata to open.

3. This compound Treatment:

  • Prepare different concentrations of this compound in the same buffer. Remember to include a vehicle control.

  • Transfer the epidermal peels to the treatment solutions and incubate for a specified time (e.g., 2-3 hours).

4. Measurement of Stomatal Aperture:

  • Place the epidermal peels on a microscope slide with a drop of the treatment solution and a coverslip.

  • Using a light microscope with a calibrated eyepiece micrometer, measure the width of the stomatal pore.

  • Measure a sufficient number of stomata (e.g., 30-50) per peel and use at least three peels per treatment.

5. Data Analysis:

  • Calculate the average stomatal aperture for each treatment.

  • The data can be used to generate a dose-response curve.

Seed Germination Inhibition Bioassay

This is a general protocol that can be adapted for use with this compound.

1. Seed Sterilization and Stratification:

  • Surface sterilize seeds (e.g., Arabidopsis thaliana) with 70% ethanol followed by a bleach solution, then rinse thoroughly with sterile water.

  • If required for the species, stratify the seeds in the dark at 4°C for 2-4 days to break dormancy.

2. Preparation of Treatment Plates:

  • Prepare a sterile agar-based medium (e.g., 0.5x Murashige and Skoog - MS medium).

  • After autoclaving and cooling the medium, add this compound to achieve the desired final concentrations. Also, prepare control plates with and without the vehicle.

  • Pour the medium into sterile petri dishes.

3. Sowing and Incubation:

  • Carefully place the sterilized (and stratified, if applicable) seeds on the surface of the agar.

  • Seal the plates and incubate them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

4. Data Collection and Analysis:

  • Score germination (radicle emergence) daily for a set period (e.g., 7-10 days).

  • Calculate the germination percentage for each treatment at each time point.

  • The data can be used to determine the concentration of this compound that causes 50% inhibition of germination (IC50).

Visualizations

ABA_to_PA_Pathway ABA (+)-Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy-ABA (unstable intermediate) ABA->Hydroxy_ABA CYP707A (ABA 8'-hydroxylase) PA This compound (PA) Hydroxy_ABA->PA Spontaneous rearrangement DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase

Caption: Biosynthetic pathway of this compound from Abscisic acid.

Stomatal_Assay_Workflow Start Start: Select fully expanded leaves Peel Prepare abaxial epidermal peels Start->Peel Open Incubate in buffer under light to open stomata Peel->Open Treat Transfer to (-)-PA treatment solutions (and vehicle control) Open->Treat Incubate Incubate for a defined period Treat->Incubate Measure Mount on slide and measure stomatal aperture under microscope Incubate->Measure Analyze Analyze data and generate dose-response curve Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a stomatal aperture bioassay.

Troubleshooting_Logic cluster_PA (-)-PA Solution Checks cluster_Bio Biological Material Checks cluster_Conditions Experimental Condition Checks Problem Inconsistent or No Biological Activity Check_PA Check (-)-PA Solution Problem->Check_PA Check_Bio_Material Check Biological Material Problem->Check_Bio_Material Check_Conditions Check Experimental Conditions Problem->Check_Conditions Fresh_Sol Prepare fresh working solutions? Check_PA->Fresh_Sol Stock_Storage Stock stored correctly (-20°C, minimal freeze-thaw)? Check_PA->Stock_Storage Concentration Calculations for dilutions correct? Check_PA->Concentration Standardized Using standardized plant material (age, growth stage)? Check_Bio_Material->Standardized Healthy Plants healthy and not stressed? Check_Bio_Material->Healthy pH Consistent pH of medium? Check_Conditions->pH Solvent_Control Vehicle control included and solvent concentration low? Check_Conditions->Solvent_Control Environment Consistent temperature, light, and humidity? Check_Conditions->Environment

Caption: Logical troubleshooting flow for inconsistent bioassay results.

References

Validation & Comparative

Validating the Neuroprotective Mechanism of (-)-Phaseic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of (-)-Phaseic acid with established compounds, Memantine (B1676192) and Riluzole, in animal models of ischemic stroke. The information is supported by experimental data, detailed protocols, and visual representations of mechanistic pathways.

This compound, a metabolite of the plant hormone abscisic acid, has emerged as a promising endogenous neuroprotective molecule.[1] Studies in rodent models of ischemic stroke demonstrate its ability to mitigate neuronal damage by reversibly inhibiting glutamate (B1630785) receptors, thus preventing excitotoxicity.[1] This guide evaluates its performance against two clinically relevant drugs that also modulate excitotoxic pathways: Memantine, a non-competitive NMDA receptor antagonist, and Riluzole, which has a broader mechanism including inhibition of glutamate release and blockade of voltage-gated sodium channels.

Comparative Efficacy in Ischemic Stroke Animal Models

The neuroprotective efficacy of this compound, Memantine, and Riluzole has been predominantly evaluated in the Middle Cerebral Artery Occlusion (MCAO) model, a widely used simulation of human ischemic stroke.[1][2][3] Key outcome measures typically include the reduction in infarct volume and improvement in neurological function.

CompoundAnimal ModelDose and AdministrationKey FindingsReference
This compound Mouse (MCAO)Intracerebroventricular injectionSignificantly reduced ischemic infarct size and improved neurological deficit scores at 6 and 24 days post-reperfusion.[1]
Memantine Rat (MCAO)30 mg/kg (nasogastric)Significantly lower percentage of ischemic area compared to the control group. Showed significantly better recovery in neurological scores at 24 and 72 hours.[3][4]
Mouse (MCAO)0.2 mg/kg/day (systemic)Significantly reduced lesion volume by 30-50% and improved behavioral outcomes. Higher doses (20 mg/kg) were found to potentiate injury.[2]
Riluzole Rat (MCAO)8 mg/kg (i.p.) at 30 min and 24.5 h post-occlusionSignificantly reduced the volume of infarcted cortex.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of the typical experimental protocols used to assess the neuroprotective effects of these compounds in the MCAO model.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard procedure to induce focal cerebral ischemia.[1][5]

  • Animal Species: Commonly used species include Sprague-Dawley rats and C57BL/6 mice.[4]

  • Anesthesia: Animals are anesthetized, often with isoflurane (B1672236) or pentobarbital.

  • Surgical Procedure: An intraluminal filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.[5] Laser Doppler flowmetry is often used to confirm successful occlusion.[5]

  • Duration of Occlusion: The duration of ischemia is typically 60 to 120 minutes, after which the filament is withdrawn to allow for reperfusion.[3]

  • Drug Administration:

    • This compound: Administered via intracerebroventricular injection.

    • Memantine: Typically administered orally (nasogastric tube) or systemically (intraperitoneal injection).[2][3]

    • Riluzole: Administered via intraperitoneal injection.

  • Outcome Assessment:

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue.[3][5] The unstained area (infarct) is quantified.

    • Neurological Score: A graded scale is used to assess motor and neurological deficits post-surgery.[5][6]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed neuroprotective mechanisms of this compound, Memantine, and Riluzole.

G cluster_PhaseicAcid This compound Mechanism Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Glutamate_Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate_Release->Glutamate_Receptor Phaseic_Acid This compound Phaseic_Acid->Glutamate_Receptor Reversible Inhibition Ca_Influx ↓ Ca2+ Influx Glutamate_Receptor->Ca_Influx Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Neuroprotective mechanism of this compound.

G cluster_Memantine Memantine Mechanism Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Memantine Memantine Memantine->NMDA_Receptor Non-competitive Antagonism Ca_Influx ↓ Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Neuroprotective mechanism of Memantine.

G cluster_Riluzole Riluzole Mechanism Ischemia Ischemic Insult Na_Channel Voltage-gated Na+ Channels Ischemia->Na_Channel Glutamate_Release ↓ Glutamate Release Na_Channel->Glutamate_Release Riluzole Riluzole Riluzole->Na_Channel Inhibition Glutamate_Receptor Glutamate Receptors Glutamate_Release->Glutamate_Receptor Excitotoxicity ↓ Excitotoxicity Glutamate_Receptor->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Neuroprotective mechanism of Riluzole.
Experimental Workflow

The following diagram outlines a typical experimental workflow for validating a neuroprotective compound in an animal model of ischemic stroke.

G cluster_Workflow Experimental Workflow for Neuroprotectant Validation Animal_Prep Animal Preparation (e.g., Rat/Mouse) MCAO_Surgery MCAO Surgery (Induction of Ischemia) Animal_Prep->MCAO_Surgery Drug_Admin Drug Administration (e.g., this compound, Vehicle) MCAO_Surgery->Drug_Admin Reperfusion Reperfusion Drug_Admin->Reperfusion Behavioral_Tests Neurological & Behavioral Assessment (24h - 24d) Reperfusion->Behavioral_Tests Sacrifice Sacrifice and Brain Extraction Behavioral_Tests->Sacrifice Infarct_Analysis Infarct Volume Analysis (TTC Staining) Sacrifice->Infarct_Analysis Data_Analysis Data Analysis and Statistical Comparison Infarct_Analysis->Data_Analysis

Typical experimental workflow.

References

Cross-Validation of Analytical Methods for (-)-Phaseic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of (-)-phaseic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to offer a detailed overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Quantification

This compound is a crucial catabolite of the plant hormone abscisic acid (ABA), playing a significant role in plant development and stress responses. Accurate quantification of this compound is vital for understanding its physiological functions and for various applications in agricultural and pharmaceutical research. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide cross-validates LC-MS/MS, GC-MS, and ELISA, presenting their respective strengths and limitations.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized below, with detailed quantitative data presented in Table 1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that has become a gold standard for phytohormone analysis.[1] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Key Advantages:

  • High Specificity and Sensitivity: Enables accurate quantification of low-abundance analytes in complex matrices.[1]

  • Simultaneous Analysis: Allows for the quantification of multiple phytohormones in a single run.

  • Robustness: Provides reliable and reproducible results when properly validated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.[2][3]

Key Advantages:

  • High Resolution: Offers excellent separation of complex mixtures.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.[3]

  • Cost-Effective: Can be a more economical option compared to LC-MS/MS in some laboratories.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay based on the specific binding of an antibody to its antigen. For this compound, quantification often relies on competitive ELISAs developed for ABA, leveraging the cross-reactivity of the antibodies with phaseic acid.[4]

Key Advantages:

  • High Throughput: Suitable for analyzing a large number of samples simultaneously.

  • Cost-Effective and Rapid: Generally less expensive and faster than chromatographic methods.

  • Simple Procedure: Does not typically require extensive sample purification.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for the three analytical methods.

ParameterLC-MS/MSGC-MS (with derivatization)ELISA (competitive, ABA-based)
Linearity (R²) >0.99>0.99Typically sigmoidal, requires specific curve fitting
Limit of Detection (LOD) 0.05 - 1 ng/mL0.1 - 5 ng/mL~0.5 ng/mL (for ABA)
Limit of Quantification (LOQ) 0.1 - 5 ng/mL0.5 - 10 ng/mL~1.5 ng/mL (for ABA)
Accuracy (% Recovery) 85-115%80-120%80-120%
Precision (% RSD) <15%<20%<15% (Intra-assay), <20% (Inter-assay)
Specificity HighHighModerate (potential cross-reactivity)

Table 1: Comparison of quantitative performance parameters for the analysis of this compound. Data is compiled from various sources and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

LC-MS/MS Protocol

4.1.1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid).

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant and dilute with 9 mL of 1% acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 1% acetic acid.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 1% acetic acid to remove interfering compounds.

  • Elution: Elute this compound with 5 mL of 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

4.1.2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

GC-MS Protocol

4.2.1. Sample Preparation and Derivatization

  • Follow the same sample preparation steps as for LC-MS/MS (4.1.1) to obtain the purified extract.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubation: Heat the mixture at 70°C for 30 minutes.[5]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

4.2.2. GC-MS Conditions

  • GC Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

ELISA Protocol (Competitive)

4.3.1. Sample Preparation

  • Homogenize plant tissue in an appropriate extraction buffer provided with the ELISA kit.

  • Centrifuge to pellet debris.

  • The supernatant can often be used directly or with minimal dilution in the assay buffer.

4.3.2. Assay Procedure

  • Standard and Sample Addition: Add 50 µL of standards and samples to the wells of the antibody-coated microplate.

  • HRP-Conjugate Addition: Add 50 µL of this compound (or ABA) conjugated to horseradish peroxidase (HRP) to each well.

  • Incubation: Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 3-5 times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. The concentration is inversely proportional to the signal.

Visualizations

Analytical_Method_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_elisa ELISA cluster_data Data Analysis PlantTissue Plant Tissue Homogenization Homogenization PlantTissue->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Immuno_Reaction Immuno-Reaction Extraction->Immuno_Reaction Often direct analysis LC_Separation LC Separation Purification->LC_Separation Direct Analysis Derivatization Derivatization Purification->Derivatization Required for GC-MS MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection MS_Detection->Quantification Colorimetric_Detection Colorimetric Detection Immuno_Reaction->Colorimetric_Detection Colorimetric_Detection->Quantification Validation Method Validation Quantification->Validation Comparison Cross-Validation Validation->Comparison

Figure 1. General workflow for the cross-validation of analytical methods.

Signaling_Pathway ABA Abscisic Acid (ABA) PhaseicAcid This compound ABA->PhaseicAcid Catabolism StressResponse Stress Response (e.g., Stomatal Closure) ABA->StressResponse GeneExpression Altered Gene Expression PhaseicAcid->GeneExpression Regulatory Role StressResponse->GeneExpression

Figure 2. Simplified signaling context of this compound.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific research requirements.

  • LC-MS/MS is the method of choice for high-sensitivity, high-specificity, and multiplexed analysis, making it ideal for detailed physiological studies and drug metabolism research.

  • GC-MS offers a robust and cost-effective alternative, particularly when high resolution is required, though it necessitates a derivatization step.

  • ELISA is best suited for high-throughput screening of a large number of samples where cost and speed are major considerations, but its specificity may be lower due to potential cross-reactivity.

Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, and cost when selecting the most appropriate method for their studies. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Analysis of the Bioactivity of (-)-Phaseic Acid and its Metabolite, Dihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivity of plant hormones and their metabolites is crucial for harnessing their therapeutic and agricultural potential. This guide provides a detailed comparison of the biological activities of (-)-phaseic acid (PA), a primary catabolite of the phytohormone abscisic acid (ABA), and its downstream metabolite, dihydrophaseic acid (DPA).

This compound, derived from the oxidative cleavage of ABA, retains significant biological activity, exhibiting ABA-like effects in plants and novel neuroprotective properties in mammalian systems. In contrast, its reduced metabolite, dihydrophaseic acid, is generally considered to be a less active or inactive compound. This comparison synthesizes key experimental findings to delineate their distinct functional roles.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data comparing the bioactivity of this compound and Dihydrophaseic acid across different experimental assays.

Biological ActivityAssayThis compound (PA)Dihydrophaseic Acid (DPA)Reference
Plant Physiology Stomatal Closure in Commelina communisInduces stomatal closure at 10 µMNo effect on stomatal closure at 10 µM[1][2]
Stomatal Closure in various speciesLess rapid closure than ABA at 10 µMNo response observed[1][2]
ABA-Responsive Gene ExpressionInduces expression (e.g., RD29B), but to a much lower extent than ABANot reported to induce expression[3]
Mammalian Neurobiology Inhibition of NMDA ReceptorsDose-dependently inhibits NMDA-induced intracellular Ca²⁺ influxNo reported activity[4]
NeuroprotectionProtects cortical neurons against glutamate (B1630785) toxicityNo reported neuroprotective effects[4]

Metabolic Pathway

The metabolic conversion of abscisic acid to phaseic acid and subsequently to dihydrophaseic acid is a key catabolic pathway in plants. This process modulates the levels of the active hormone ABA.

Metabolic Pathway ABA Abscisic Acid (ABA) PA This compound (PA) ABA->PA 8'-hydroxylase (CYP707A) DPA Dihydrophaseic Acid (DPA) PA->DPA PA reductase

Metabolic conversion of ABA to PA and DPA.

Signaling Pathway in Plants: ABA Receptor Interaction

The bioactivity of ABA and its analogs like phaseic acid is initiated by their binding to the PYR/PYL/RCAR family of receptors. This binding event triggers a signaling cascade involving Protein Phosphatases 2C (PP2Cs) and SnRK2 kinases, ultimately leading to physiological responses like stomatal closure. While PA can activate this pathway, DPA is largely inactive.

Signaling Pathway cluster_active Active Pathway with this compound cluster_inactive Inactive Pathway with Dihydrophaseic Acid PA This compound Receptor_PA PYR/PYL/RCAR Receptor PA->Receptor_PA binds PP2C_PA PP2C (inhibited) Receptor_PA->PP2C_PA inhibits SnRK2_PA SnRK2 (active) PP2C_PA->SnRK2_PA inhibition released Response_PA Stomatal Closure SnRK2_PA->Response_PA activates DPA Dihydrophaseic Acid Receptor_DPA PYR/PYL/RCAR Receptor DPA->Receptor_DPA no binding PP2C_DPA PP2C (active) SnRK2_DPA SnRK2 (inactive) PP2C_DPA->SnRK2_DPA inhibits Response_DPA No Stomatal Closure SnRK2_DPA->Response_DPA

Comparative signaling of PA and DPA.

Experimental Protocols

Stomatal Aperture Measurement

Objective: To determine the effect of this compound and Dihydrophaseic acid on stomatal closure.

Methodology:

  • Epidermal strips are peeled from the abaxial surface of leaves from a suitable plant species (e.g., Commelina communis).

  • The peels are floated on a buffer solution under light to induce stomatal opening.

  • Test compounds (this compound, Dihydrophaseic acid, or a control solution) are added to the buffer at the desired concentration (e.g., 10 µM).

  • At specified time intervals, images of the stomata are captured using a light microscope equipped with a camera.

  • The width of the stomatal aperture is measured using image analysis software. A minimum of 50 stomata are measured per treatment group.

  • The change in stomatal aperture over time is calculated and compared between treatment groups.

In Vitro ABA Receptor Binding Assay

Objective: To compare the binding affinity of this compound and Dihydrophaseic acid to a specific PYR/PYL/RCAR receptor.

Methodology:

  • Recombinant PYR/PYL/RCAR receptor protein is purified.

  • A competitive binding assay is established using a labeled form of ABA (e.g., radiolabeled or fluorescently tagged).

  • The purified receptor is incubated with the labeled ABA in the presence of increasing concentrations of unlabeled competitor compounds (unlabeled ABA, this compound, or Dihydrophaseic acid).

  • After reaching equilibrium, the amount of labeled ABA bound to the receptor is quantified using an appropriate method (e.g., scintillation counting for radiolabels, fluorescence polarization for fluorescent tags).

  • The concentration of the competitor that inhibits 50% of the labeled ABA binding (IC50) is determined.

  • The binding affinity (Ki) of each compound is calculated from its IC50 value.

Measurement of Intracellular Calcium in Neurons

Objective: To assess the effect of this compound and Dihydrophaseic acid on glutamate receptor-mediated calcium influx in cultured neurons.

Methodology:

  • Primary cortical neurons are cultured on glass coverslips.

  • The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Neurons are perfused with a physiological saline solution.

  • A baseline fluorescence ratio is established before the addition of any compounds.

  • The test compound (this compound or Dihydrophaseic acid) is perfused at a specific concentration.

  • The neurons are then challenged with an agonist for the N-methyl-D-aspartate (NMDA) receptor (e.g., 100 µM NMDA) in the continued presence of the test compound.

  • The change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • The peak calcium response in the presence of the test compound is compared to the response with NMDA alone to determine the percentage of inhibition.[4]

Conclusion

The available experimental evidence clearly demonstrates that this compound is a bioactive molecule with distinct effects in both plant and mammalian systems. In plants, it mimics the action of ABA in inducing stomatal closure, albeit with potentially lower potency. In contrast, its downstream metabolite, dihydrophaseic acid, appears to be an inactive end-product of ABA catabolism in this context.

Furthermore, the discovery of this compound's neuroprotective role as a glutamate receptor inhibitor in the mammalian brain opens new avenues for research and potential therapeutic applications. The lack of reported bioactivity for dihydrophaseic acid in the nervous system further highlights the specific structure-activity relationship of phaseic acid. This comparative guide underscores the importance of examining the bioactivity of individual metabolites in a hormonal cascade, as they can possess unique and significant biological functions. Future research should focus on a more detailed quantitative comparison of receptor binding affinities and a broader screening of the bioactivities of these compounds.

References

A Comparative Analysis of (-)-Phaseic Acid and Other Neuroprotective Agents in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (-)-Phaseic acid against other classes of neuroprotective agents in experimental stroke models. The information is intended to inform researchers, scientists, and professionals in drug development about the current landscape of preclinical neuroprotective strategies.

Introduction to Neuroprotection in Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. Neuroprotective agents aim to interrupt these detrimental processes, preserving brain tissue and improving functional outcomes. This guide focuses on this compound, a naturally occurring phytohormone metabolite, and compares its efficacy with established and experimental neuroprotective agents, including NMDA receptor antagonists, antioxidants, and anti-inflammatory drugs.

This compound: A Novel Neuroprotectant

This compound (PA) has emerged as a promising endogenous neuroprotective molecule.[1] It is a catabolite of abscisic acid (ABA), a plant hormone also found in mammals.[1] Studies have shown that (-)-PA levels significantly increase in the brain following ischemic injury, specifically in the penumbral region, suggesting an innate defense mechanism.[1]

The primary neuroprotective mechanism of (-)-PA is the reversible inhibition of glutamate (B1630785) receptors, particularly NMDA receptors.[1] By blocking these receptors, (-)-PA reduces the excessive influx of calcium ions into neurons, a key trigger of excitotoxicity and subsequent neuronal death.[1]

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the efficacy of this compound and other neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.

Table 1: Comparison of Efficacy Based on Infarct Volume Reduction and Neurological Deficit Scores

Agent ClassSpecific AgentAnimal ModelInfarct Volume Reduction (%)Neurological Deficit Score ImprovementCitation(s)
Glutamate Receptor Inhibitor This compound Mouse MCAOSignificant reduction (quantitative data not specified)Significantly improved[2]
NMDA Receptor AntagonistCNS 1102Rat permanent MCAO66Not specified[3]
NMDA Receptor AntagonistMDL-100453Rat permanent MCAO46-52Not specified[4]
NMDA Receptor AntagonistMK-801Rat transient MCAO73Not specified[5]
AntioxidantNXY-059Rat transient MCAO59Dose-dependent decrease in neurological impairment[6][7]
AntioxidantEdaravoneHuman clinical dataNot applicableGreater improvement in NIHSS score[8][9]
Anti-inflammatoryMinocyclineRat MCAO42 (at 4h post-insult)Significantly improved[10]

Table 2: Comparison of Efficacy Based on Markers of Apoptosis and Inflammation

Agent ClassSpecific AgentApoptosis Markers (e.g., Caspase-3, Bax/Bcl-2 ratio)Inflammation Markers (e.g., TNF-α, IL-6)Citation(s)
Glutamate Receptor Inhibitor This compound Expected to reduce apoptosis downstream of excitotoxicity (direct data not available)Expected to reduce neuroinflammation secondary to neuronal death (direct data not available)[1]
NMDA Receptor AntagonistMK-801Reduced caspase-3 activation by 39%Not specified[4]
AntioxidantNXY-059No direct data on specific markers in preclinical stroke modelsNo direct data on specific markers in preclinical stroke models[5]
AntioxidantEdaravoneNot specifiedSuppressed serum MMP-9 levels[3]
Anti-inflammatoryMinocyclineReduced mRNA levels of caspase-3 and increased Bcl-2Significantly reduced IL-6, IL-1β, and TNF-β levels[11][12]

Experimental Protocols

The majority of the cited preclinical studies utilize the Middle Cerebral Artery Occlusion (MCAO) model in rodents to mimic ischemic stroke.

General MCAO Protocol:

  • Animal Preparation: Adult male rodents (rats or mice) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Neurological function is assessed at various time points.

  • Outcome Measures:

    • Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Neurological Deficit Score: A graded scale is used to assess motor, sensory, and reflex functions.

    • Biochemical Assays: Brain tissue is collected to measure levels of apoptosis and inflammation markers using techniques such as Western blotting, ELISA, and immunohistochemistry.

Below is a graphical representation of a typical experimental workflow for evaluating neuroprotective agents in an MCAO model.

G cluster_pre Pre-Treatment Phase cluster_surgery Surgical Phase (MCAO) cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Neurological Assessment Animal_Acclimatization->Baseline_Assessment Anesthesia Anesthesia Baseline_Assessment->Anesthesia MCAO_Induction MCAO Induction Anesthesia->MCAO_Induction Drug_Administration Drug Administration (e.g., this compound, Vehicle) MCAO_Induction->Drug_Administration Neurological_Scoring Neurological Scoring (Multiple Time Points) Drug_Administration->Neurological_Scoring Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Neurological_Scoring->Infarct_Volume_Analysis Biochemical_Analysis Biochemical Analysis (Apoptosis & Inflammation Markers) Infarct_Volume_Analysis->Biochemical_Analysis

Experimental workflow for MCAO studies.

Signaling Pathways in Ischemic Stroke and Points of Intervention

The neuroprotective effects of the compared agents are mediated through their interaction with key signaling pathways involved in the ischemic cascade.

1. Glutamate Excitotoxicity Pathway and this compound Intervention

Ischemia leads to excessive glutamate release, which over-activates NMDA receptors, causing a massive influx of Ca²⁺. This calcium overload triggers downstream neurotoxic pathways, including the activation of proteases (e.g., calpains) and the production of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis. This compound directly counteracts this by reversibly inhibiting NMDA receptors.

G Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDAR_Activation NMDA Receptor Activation Glutamate_Release->NMDAR_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDAR_Activation->Ca_Influx Neurotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Neurotoxicity Phaseic_Acid This compound Phaseic_Acid->NMDAR_Activation Inhibits G Reperfusion_Injury Reperfusion Injury ROS_Production ↑ Reactive Oxygen Species (ROS) Reperfusion_Injury->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Apoptosis_Inflammation Apoptosis & Inflammation Cellular_Damage->Apoptosis_Inflammation Antioxidants Antioxidants (e.g., NXY-059, Edaravone) Antioxidants->ROS_Production Scavenges G Ischemic_Injury Ischemic Injury Microglia_Activation Microglia Activation Ischemic_Injury->Microglia_Activation Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia_Activation->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuronal_Damage Secondary Neuronal Damage Neuroinflammation->Neuronal_Damage Anti_inflammatory_Agents Anti-inflammatory Agents (e.g., Minocycline) Anti_inflammatory_Agents->Microglia_Activation Inhibits

References

Comparative Analysis of (-)-Phaseic Acid's Species-Specific Effects in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Nuances of a Key ABA Metabolite

(-)-Phaseic acid (PA), a primary catabolite of the phytohormone abscisic acid (ABA), has long been considered an inactive degradation product. However, emerging evidence reveals that PA exhibits biological activity, often with species-specific effects that differentiate it from its well-studied precursor. This guide provides a comparative analysis of this compound and its primary alternative, abscisic acid, focusing on their roles in key physiological processes in plants. The information presented herein, supported by experimental data, aims to inform research and development in crop science and drug discovery.

I. Comparative Efficacy in Stomatal Regulation

Stomatal closure is a critical plant response to drought stress, regulated primarily by ABA. Evidence suggests that this compound can also induce stomatal closure, but its efficacy varies significantly among plant species.

Table 1: Comparison of this compound and Abscisic Acid on Stomatal Closure in Various Plant Species

Plant SpeciesCompoundConcentrationObserved Effect on StomataCitation
Commelina communisThis compound10 µMClosure began after 4 minutes.[1]
(±)-Abscisic Acid20 µMClosure began after 4 minutes.[1]
Amaranthus powelliThis compound10 µMSlower closure compared to ABA.[1]
(±)-Abscisic Acid10 µMRapid closure.[1]
Hordeum vulgareThis compound10 µMSlower closure compared to ABA.[1]
(±)-Abscisic Acid10 µMRapid closure.[1]
Xanthium strumariumThis compound10 µMSlower closure compared to ABA.[1]
(±)-Abscisic Acid10 µMRapid closure.[1]
Zea maysThis compound10 µMSlower closure compared to ABA.[1]
(±)-Abscisic Acid10 µMRapid closure.[1]
Vicia fabaThis compound10 µMNo response.[1]
(±)-Abscisic Acid10 µMRapid closure.[1]

Key Findings:

  • In several species, including Commelina communis, Amaranthus powelli, Hordeum vulgare, Xanthium strumarium, and Zea mays, this compound induces stomatal closure, although generally at a slower rate than abscisic acid[1].

  • Notably, the stomata of Vicia faba (fava bean) are unresponsive to this compound, highlighting a distinct species-specific difference in sensitivity[1].

II. Comparative Efficacy in Seed Germination

Seed germination is another critical developmental process where ABA plays a significant inhibitory role. The effect of this compound on seed germination also appears to be species-dependent and generally less potent than ABA.

Table 2: Comparison of this compound and Abscisic Acid on Seed Germination

Plant SpeciesCompoundConcentrationObserved Effect on GerminationCitation
Cress (Lepidium sativum)(±)-Phaseic acidNot specifiedLittle to no effect on germination.[2]
(±)-Abscisic acidNot specifiedEffective inhibitor of germination.[2]
Arabidopsis thalianaAbscisic Acid0.5 - 10 µMGradual, dose-dependent inhibition.[1][3]
Zea maysAbscisic AcidNot specifiedControl had the highest germination percentage and speed.[4]

Key Findings:

  • In cress, this compound and other ABA catabolites showed little to no inhibitory effect on seed germination, whereas ABA and its precursors were potent inhibitors[2].

  • In contrast, abscisic acid exhibits a clear dose-dependent inhibition of seed germination in Arabidopsis thaliana[1][3]. For maize, while exogenous ABA application at later growth stages can enhance certain yield parameters, the control (no ABA) showed the highest germination percentage and speed[4]. This suggests that while ABA is a key regulator, its exogenous application for germination purposes is not beneficial.

III. Signaling Pathways and Mechanisms of Action

The canonical ABA signaling pathway involves the perception of ABA by the PYR/PYL/RCAR family of receptors, which then inhibit Type 2C protein phosphatases (PP2Cs), leading to the activation of SnRK2 kinases and downstream physiological responses[4][5][6][7]. Evidence suggests that this compound may also act through this pathway, although with potentially different binding affinities and downstream effects.

ABA_PA_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_perception Perception cluster_core_signaling Core Signaling Cascade cluster_responses Downstream Responses ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds with high affinity PA This compound (PA) PA->Receptor Binds (potentially with lower affinity) PP2C PP2C (Protein Phosphatase 2C) Receptor->PP2C Inhibits SnRK2 SnRK2 (SNF1-related protein kinase 2) PP2C->SnRK2 Inhibits Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Activates Seed_Dormancy Seed Dormancy/Germination Inhibition SnRK2->Seed_Dormancy Activates Gene_Expression Stress-Responsive Gene Expression SnRK2->Gene_Expression Activates Stomatal_Assay_Workflow A Plant Material Preparation (e.g., Arabidopsis thaliana leaves) B Epidermal Peel Preparation (using forceps or adhesive tape) A->B C Incubation in Opening Buffer (e.g., MES-KCl buffer under light) B->C D Treatment Application (Control, ABA, or PA solutions) C->D E Image Acquisition (Microscopy at specified time points) D->E F Image Analysis (Measure stomatal pore width and length using software like ImageJ) E->F G Data Analysis (Calculate aperture and compare treatments) F->G Seed_Germination_Workflow A Seed Sterilization (e.g., with bleach solution) B Plating (Place seeds on agar (B569324) plates containing different concentrations of Control, ABA, or PA) A->B C Stratification (if required) (e.g., 4°C in the dark for 2-4 days) B->C D Incubation (Transfer plates to a growth chamber with controlled light and temperature) C->D E Data Collection (Score germination - radicle emergence - daily) D->E F Calculation of Germination Percentage and Rate E->F

References

Unraveling the Affinity of (-)-Phaseic Acid for ABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between abscisic acid (ABA) metabolites and their receptors is paramount for developing novel agrochemicals and therapeutic agents. This guide provides a comparative analysis of the binding affinity of (-)-Phaseic acid to ABA receptors, contextualized with the binding of other key ligands. While direct quantitative binding data for this compound remains an area of active investigation, this document summarizes available qualitative evidence and presents the established binding affinities of related compounds to provide a comprehensive framework for comparison.

This compound, a major catabolite of abscisic acid, has been shown to elicit some ABA-like physiological responses, suggesting an interaction with the PYR/PYL/RCAR family of ABA receptors. However, a definitive quantification of its binding affinity, such as the dissociation constant (Kd), is not extensively documented in publicly available literature. To offer a valuable comparative perspective, this guide presents the binding affinities of well-characterized ligands for these receptors.

Comparative Binding Affinities of Ligands for ABA Receptors

The following table summarizes the experimentally determined dissociation constants (Kd) for the binding of (+)-abscisic acid, (-)-abscisic acid, and the synthetic agonist pyrabactin (B1679896) to various PYR/PYL/RCAR receptors. This data serves as a crucial benchmark for inferring the potential binding characteristics of this compound. Lower Kd values indicate a higher binding affinity.

LigandReceptorDissociation Constant (Kd)Method
(+)-Abscisic AcidPYL152 µMIsothermal Titration Calorimetry
(+)-Abscisic AcidPYL259 µMIsothermal Titration Calorimetry
(+)-Abscisic AcidPYL51.0 µMIsothermal Titration Calorimetry
(+)-Abscisic AcidPYL61.1 µMIsothermal Titration Calorimetry
(+)-Abscisic AcidPYL80.9 µMIsothermal Titration Calorimetry
(+)-Abscisic AcidPYR1Not specified in provided resultsNot specified in provided results
(-)-Abscisic AcidVariousGenerally shows weaker binding than (+)-ABAVarious
PyrabactinPYR1Binds and acts as an agonistX-ray crystallography, NMR

Core ABA Signaling Pathway

The binding of an agonist to a PYR/PYL/RCAR receptor initiates a signaling cascade that is central to the plant's response to stress. The diagram below illustrates this core pathway.

ABA_Signaling_Pathway cluster_receptor Receptor Complex cluster_core Core Signaling Cascade cluster_downstream Downstream Effects ABA (+)-ABA / Agonist Receptor PYR/PYL/RCAR Receptor ABA->Receptor Binds to PP2C PP2C Phosphatase (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 Kinase (Positive Regulator) PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABFs) SnRK2->TF Phosphorylates & Activates Ion Ion Channels (e.g., SLAC1) SnRK2->Ion Phosphorylates & Activates Gene ABA-Responsive Gene Expression TF->Gene Regulates Stomata Stomatal Closure Ion->Stomata

Core ABA signaling pathway initiated by agonist binding to PYR/PYL/RCAR receptors.

Experimental Protocols for Determining Binding Affinity

To quantitatively determine the binding affinity of a ligand like this compound to ABA receptors, several biophysical techniques can be employed. The following outlines a general workflow for Isothermal Titration Calorimetry (ITC), a gold-standard method for measuring binding thermodynamics.

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_itc 2. ITC Experiment cluster_analysis 3. Data Analysis Protein Purify recombinant PYR/PYL/RCAR receptor Buffer Dialyze both protein and ligand against the same buffer Protein->Buffer Ligand Prepare this compound solution of known concentration Ligand->Buffer Load Load receptor into the sample cell of the ITC instrument Buffer->Load Titrate Titrate with this compound from the injection syringe Buffer->Titrate Measure Measure the heat change (endothermic or exothermic) after each injection Titrate->Measure Plot Plot heat change per injection against the molar ratio of ligand to protein Measure->Plot Fit Fit the data to a binding model (e.g., one-site binding) Plot->Fit Determine Determine thermodynamic parameters: Kd (dissociation constant) ΔH (enthalpy change) ΔS (entropy change) n (stoichiometry) Fit->Determine

A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

Protocol Details: Isothermal Titration Calorimetry (ITC)

  • Protein Expression and Purification:

    • Clone the coding sequence of the desired PYR/PYL/RCAR receptor into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography to ensure homogeneity.

  • Sample Preparation:

    • Concentrate the purified receptor to a known concentration (typically 10-100 µM).

    • Prepare a solution of this compound at a concentration 10-20 times that of the receptor.

    • Thoroughly dialyze both the protein and the ligand against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

  • ITC Measurement:

    • Equilibrate the ITC instrument (e.g., a MicroCal ITC200) at the desired temperature (e.g., 25°C).

    • Load the receptor solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the instrument's software (e.g., Origin) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

Conclusion

While the direct binding affinity of this compound to ABA receptors has not been definitively quantified in the reviewed literature, its known role as an ABA catabolite and its ability to elicit ABA-like responses strongly suggest an interaction. The comparative data for (+)-ABA, (-)-ABA, and pyrabactin provide a valuable framework for understanding the potential range of affinities. To conclusively determine the binding affinity of this compound, rigorous biophysical studies, such as the Isothermal Titration Calorimetry protocol detailed above, are required. Such studies will be instrumental in elucidating the precise role of this important metabolite in the broader context of ABA signaling and will inform the rational design of next-generation agrochemicals and therapeutics.

A Comparative Analysis of Synthetic versus Naturally Occurring (-)-Phaseic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Phaseic acid (PA), a key catabolite of the phytohormone abscisic acid (ABA), has emerged as a molecule of significant interest due to its role as an agonist for ABA receptors, thereby modulating various physiological processes in plants and demonstrating potential neuroprotective effects in mammals.[1] This guide provides a comparative overview of synthetic and naturally occurring this compound, offering insights into their production, purity, and biological activity to aid researchers in selecting the appropriate source material for their studies.

Physicochemical Properties and Sourcing

Both synthetic and naturally occurring this compound share the same molecular structure and fundamental physicochemical properties. The primary distinction lies in their origin and the methodologies employed for their production, which can influence purity, yield, and the presence of potential impurities.

Naturally Occurring this compound:

Natural this compound is biosynthesized in plants through the oxidative metabolism of abscisic acid.[2][3][4] Its extraction from plant tissues is a multi-step process involving homogenization, solvent extraction, and chromatographic purification. While providing the native stereoisomer, the yield and purity of natural (-)-PA can vary depending on the plant source, developmental stage, and the efficiency of the extraction and purification protocol.

Synthetic this compound:

The chemical synthesis of this compound offers a controlled and potentially more scalable alternative to extraction from natural sources. Enantioselective synthesis routes have been developed to produce the biologically active (-)-enantiomer.[1] The purity and yield of synthetic (-)-PA are dependent on the specific synthetic pathway, reaction conditions, and purification methods employed.

Comparative Data Summary

The following tables summarize the available quantitative data for synthetic and naturally occurring this compound. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Table 1: Purity and Yield Comparison

ParameterSynthetic this compoundNaturally Occurring this compound
Purity Typically high (>95-99%), dependent on purificationVariable, dependent on extraction and purification methods
Overall Yield ~30% (based on analogous ABA synthesis)Highly variable depending on plant source and extraction efficiency

Table 2: Biological Activity Comparison

Biological AssaySynthetic this compoundNaturally Occurring this compoundKey Parameters
Receptor Binding Affinity (PYL Receptors) Expected to be similar to natural formKd values for ABA with PYL receptors range from ~1 µM to >50 µMDissociation Constant (Kd)
Stomatal Closure Assay Effective in inducing stomatal closureKnown to induce stomatal closureConcentration for 50% response (EC50)
Seed Germination Inhibition Effective in inhibiting seed germinationKnown to inhibit seed germinationConcentration for 50% inhibition (IC50)
Gene Expression Modulation Expected to modulate ABA-responsive genesModulates the expression of ABA-responsive genesFold change in gene expression

Experimental Protocols

Detailed methodologies for key experiments to compare the biological activity of synthetic and natural this compound are provided below.

Stomatal Aperture Bioassay

This assay measures the ability of this compound to induce stomatal closure in epidermal peels.

Methodology:

  • Plant Material: Grow Vicia faba or Arabidopsis thaliana plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Epidermal Peels: Carefully peel the abaxial epidermis from a fully expanded leaf.

  • Incubation: Float the epidermal peels in a buffer solution (e.g., 10 mM MES-KCl, pH 6.15) under light to open the stomata.

  • Treatment: Replace the opening buffer with treatment solutions containing various concentrations of synthetic or natural this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).

  • Measurement: After a set incubation period (e.g., 2 hours), capture images of the stomata using a microscope. Measure the width and length of the stomatal pore using image analysis software.

  • Data Analysis: Calculate the stomatal aperture (width/length ratio) for at least 50 stomata per treatment. Plot the dose-response curve and determine the EC50 value.

Seed Germination Assay

This assay assesses the inhibitory effect of this compound on seed germination.

Methodology:

  • Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana) with 70% ethanol (B145695) followed by a bleach solution and rinse with sterile water.

  • Plating: Place sterilized seeds on sterile filter paper in Petri dishes containing a basal salt medium (e.g., Murashige and Skoog) supplemented with different concentrations of synthetic or natural this compound (e.g., 0.1 µM to 50 µM) or a vehicle control.

  • Incubation: Stratify the seeds at 4°C for 2-4 days in the dark to break dormancy, then transfer to a growth chamber under a long-day photoperiod.

  • Scoring: Score germination, defined by the emergence of the radicle, daily for a period of 7-10 days.

  • Data Analysis: Calculate the germination percentage for each treatment. Plot the dose-response curve and determine the IC50 value.

In Vitro Receptor Binding Assay

This assay quantifies the binding affinity of this compound to its receptors (PYL/RCAR proteins).

Methodology:

  • Protein Expression and Purification: Express and purify recombinant PYL receptor proteins from E. coli.

  • Ligand Preparation: Prepare serial dilutions of synthetic and natural this compound. A radiolabeled or fluorescently tagged ABA analog can be used as a competitive ligand.

  • Binding Reaction: Incubate the purified PYL receptor with the labeled ligand and varying concentrations of unlabeled competitor (synthetic or natural this compound).

  • Detection: Measure the amount of bound labeled ligand using an appropriate method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).

  • Data Analysis: Generate a competition binding curve and calculate the dissociation constant (Kd) for this compound.

Gene Expression Analysis by qRT-PCR

This assay measures the effect of this compound on the expression of ABA-responsive genes.

Methodology:

  • Plant Treatment: Treat seedlings or plant tissues with a defined concentration of synthetic or natural this compound or a vehicle control for a specific duration.

  • RNA Extraction: Isolate total RNA from the treated tissues using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qPCR): Perform qPCR using gene-specific primers for known ABA-responsive genes (e.g., ABI1, ABI2, RAB18) and a reference gene (e.g., Actin).

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method. Determine the fold change in gene expression in response to this compound treatment compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Simplified ABA Signaling Pathway

ABAsignaling ABA This compound / ABA PYL PYL/PYR/RCAR Receptors ABA->PYL Binds to PP2C PP2C Phosphatases PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits (Dephosphorylates) Downstream Downstream Targets (Ion Channels, Transcription Factors) SnRK2->Downstream Activates (Phosphorylates) Response Physiological Response (Stomatal Closure, Gene Expression) Downstream->Response

Caption: Core ABA signaling pathway initiated by this compound/ABA binding.

Diagram 2: Experimental Workflow for Comparison

workflow cluster_source Source Material cluster_assays Biological Assays cluster_data Data Analysis Synthetic Synthetic (-)-PA Stomatal Stomatal Aperture Synthetic->Stomatal Germination Seed Germination Synthetic->Germination Binding Receptor Binding Synthetic->Binding Gene Gene Expression Synthetic->Gene Natural Natural (-)-PA Natural->Stomatal Natural->Germination Natural->Binding Natural->Gene EC50 EC50 / IC50 Stomatal->EC50 Germination->EC50 Kd Kd Binding->Kd FoldChange Fold Change Gene->FoldChange

Caption: Workflow for comparing synthetic and natural this compound.

Conclusion

The choice between synthetic and naturally occurring this compound will depend on the specific requirements of the research. Synthetic (-)-PA offers the potential for higher purity and scalability, which is advantageous for applications requiring a highly defined and consistent product, such as in drug development and detailed biochemical assays. Natural (-)-PA, while potentially more variable in purity and yield, provides the native form of the molecule and may be suitable for studies where the presence of other co-extracted plant metabolites is not a concern.

The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and make an informed decision based on the specific needs of their experiments. Further head-to-head studies with well-characterized synthetic and natural this compound are warranted to provide a more definitive quantitative comparison.

References

The Pivotal Role of CYP707A Enzymes in (-)-Phaseic Acid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of plant hormone metabolism is crucial for developing novel therapeutics and agricultural solutions. This guide provides a comprehensive comparison of the well-established role of Cytochrome P450 monooxygenase 707A (CYP707A) enzymes in the biosynthesis of (-)-Phaseic acid (PA) against alternative metabolic routes.

The catabolism of the plant hormone abscisic acid (ABA) is a critical process for regulating plant growth, development, and stress responses. The primary pathway for ABA inactivation in most plant tissues is its conversion to phaseic acid. This guide delves into the experimental validation of the CYP707A enzyme family as the key player in this conversion and compares this pathway with other known ABA metabolic routes.

CYP707A-Mediated Pathway: The Primary Route to Phaseic Acid

The CYP707A enzyme family, a group of cytochrome P450 monooxygenases, catalyzes the 8'-hydroxylation of (+)-abscisic acid, the biologically active form of ABA.[1][2][3] This hydroxylation step is the committed and rate-limiting step in the oxidative catabolism of ABA.[3][4] The resulting product, 8'-hydroxy ABA, is an unstable intermediate that spontaneously isomerizes to form phaseic acid.[2][3][5]

The significance of the CYP707A pathway is underscored by genetic studies. In Arabidopsis thaliana, four members of the CYP707A family (CYP707A1-CYP707A4) have been identified as ABA 8'-hydroxylases.[1][3] Mutants deficient in these enzymes, particularly cyp707a2 mutants, exhibit increased seed dormancy and accumulate significantly higher levels of ABA compared to wild-type plants, demonstrating the crucial role of these enzymes in controlling ABA levels.[1][2][6]

Experimental Workflow for Validating CYP707A Function

A common workflow to validate the function of CYP707A enzymes involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_cloning Gene Cloning & Expression cluster_assay Enzyme Activity Assay cluster_mutant Genetic Analysis cloning CYP707A cDNA Cloning expression Heterologous Expression (Yeast/Insect Cells) cloning->expression incubation Incubation with (+)-ABA & NADPH expression->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis validation Functional Validation mutant_screen Identification of cyp707a Mutants phenotyping Phenotypic Analysis (e.g., Seed Dormancy) mutant_screen->phenotyping quantification Quantification of ABA and PA mutant_screen->quantification

A typical experimental workflow for validating CYP707A enzyme function.

Quantitative Analysis of CYP707A Activity

The enzymatic efficiency of CYP707A has been quantified through various studies. The following table summarizes key kinetic parameters for CYP707A3 from Arabidopsis thaliana, highlighting its high affinity and catalytic efficiency for (+)-ABA.

EnzymeSubstrateKm (µM)kcat (min-1)Binding Constant (Ks) (µM)Reference
Arabidopsis thaliana CYP707A3(+)-Abscisic Acid1.3153.5[3][7]

Comparison with Alternative ABA Catabolic Pathways

While the CYP707A-mediated 8'-hydroxylation is the predominant pathway for ABA catabolism, other routes exist, primarily ABA conjugation.[8][9] This alternative pathway involves the formation of ABA-glucose ester (ABA-GE) through the action of UDP-glucosyltransferases.[6] ABA-GE is considered an inactive, storage form of ABA that can be rapidly converted back to active ABA by β-glucosidases.

FeatureCYP707A-mediated HydroxylationABA Conjugation (Formation of ABA-GE)
Enzymes Cytochrome P450 monooxygenases (CYP707As)UDP-glucosyltransferases (UGTs)
Product 8'-hydroxy ABA (spontaneously converts to Phaseic Acid)ABA-glucose ester (ABA-GE)
Nature of Inactivation Irreversible catabolismReversible inactivation/storage
Physiological Role Fine-tuning of active ABA levels in response to developmental and environmental cuesStorage and long-distance transport of ABA

The ABA Catabolic Pathway

The following diagram illustrates the central role of CYP707A enzymes in the broader context of ABA catabolism, leading to the formation of phaseic acid and its subsequent conversion to dihydrophaseic acid (DPA).

aba_catabolism ABA (+)-Abscisic Acid OH_ABA 8'-hydroxy ABA (unstable) ABA->OH_ABA CYP707A PA This compound OH_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid PA->DPA Phaseic Acid Reductase

The primary pathway of abscisic acid catabolism.

Experimental Protocols

Heterologous Expression of CYP707A and Enzyme Assays

A widely used method to characterize CYP707A enzymes involves their expression in a heterologous system, such as insect cells or yeast, followed by in vitro enzyme assays.

1. Cloning and Expression:

  • The full-length cDNA of the target CYP707A gene is cloned into an appropriate expression vector.

  • The recombinant vector is then used to transform a suitable host, such as Spodoptera frugiperda (Sf9) insect cells using a baculovirus system or Saccharomyces cerevisiae (yeast).[3][7]

2. Microsome Preparation:

  • The transformed cells are cultured and harvested.

  • Microsomal fractions containing the expressed CYP707A protein are prepared by differential centrifugation.

3. Enzyme Assay:

  • The microsomal fraction is incubated with (+)-ABA in the presence of a co-factor, typically NADPH.[10]

  • The reaction is stopped, and the products are extracted using an organic solvent.

4. Product Analysis:

  • The extracted metabolites are analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of 8'-hydroxy ABA and phaseic acid.[11][12][13]

Quantification of ABA and Phaseic Acid in Plant Tissues

Accurate quantification of ABA and its catabolites in plant tissues is essential for understanding the in vivo function of CYP707A enzymes.

1. Extraction:

  • Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

  • Hormones are extracted using a suitable solvent, often methanol-based.[14]

2. Purification:

  • The crude extract is purified to remove interfering compounds. This may involve solid-phase extraction (SPE) cartridges (e.g., C18).[14]

3. Derivatization (for GC-MS):

  • For GC-MS analysis, the carboxyl group of ABA and its metabolites is often derivatized (e.g., methylation) to increase volatility.

4. Quantification:

  • The purified and derivatized samples are analyzed by LC-MS/MS or GC-MS.[11][15] Stable isotope-labeled internal standards are typically added at the beginning of the extraction process for accurate quantification.

References

(-)-Phaseic Acid: A Comparative Analysis of its Effects on Glutamate Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Phaseic acid (PA), a naturally occurring phytohormone, has emerged as a molecule of interest in neuroscience due to its neuroprotective properties.[1][2] This guide provides a comparative analysis of the effects of this compound on different types of glutamate (B1630785) receptors, based on available experimental data. The focus of current research has been on its interaction with N-methyl-D-aspartate (NMDA) receptors, with limited to no information on its effects on other glutamate receptor subtypes such as AMPA, kainate, and metabotropic glutamate receptors.

Quantitative Comparison of this compound's Effect on Glutamate Receptors

The primary quantitative data available pertains to the inhibitory effect of this compound on NMDA receptors.

Receptor SubtypeParameterValueSpecies/Cell TypeReference
NMDA IC5034.37 ± 0.012 µMMouse cortical neurons[1]
AMPA Not Reported---
Kainate Not Reported---
Metabotropic Not Reported---

Summary of Findings:

Current research demonstrates that this compound acts as a reversible inhibitor of glutamate receptors, with a specific and quantified inhibitory effect on NMDA receptors.[1] Studies show that (-)-PA dose-dependently blocks NMDA receptors, suggesting a key role in modulating NMDA receptor-mediated excitotoxicity.[1] The electrophysiological profile of this compound's inhibition of NMDA receptors has been compared to that of memantine, a known uncompetitive NMDA receptor antagonist.[1] To date, there is a lack of published scientific literature detailing the effects, whether inhibitory or otherwise, of this compound on AMPA, kainate, or metabotropic glutamate receptors.

Signaling Pathway and Neuroprotective Mechanism

This compound's neuroprotective effects are primarily attributed to its inhibition of NMDA receptors, which play a critical role in glutamate-mediated excitotoxicity. Over-activation of NMDA receptors leads to an excessive influx of calcium ions (Ca2+), triggering downstream neurotoxic pathways. By inhibiting these receptors, this compound reduces this influx of calcium, thereby protecting neurons from damage.[1]

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Phaseic_Acid This compound Phaseic_Acid->NMDA_Receptor Inhibits Neuroprotection Neuroprotection Phaseic_Acid->Neuroprotection Promotes Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Signaling pathway of this compound's neuroprotective effect.

Experimental Protocols

The following are summaries of key experimental protocols used to determine the effects of this compound on glutamate receptors, as described in the cited literature.

Primary Cortical Neuron Culture

Primary cortical neurons are prepared from the cerebral cortices of embryonic mice. The cortices are dissected, dissociated into single cells, and plated on poly-D-lysine-coated culture dishes. The neurons are maintained in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

To measure NMDA-activated currents, whole-cell patch-clamp recordings are performed on cultured cortical neurons. Neurons are voltage-clamped at a holding potential of -70 mV. The external solution contains TTX to block sodium channels and bicuculline (B1666979) to block GABAA receptors. NMDA receptor-mediated currents are evoked by the application of NMDA and glycine (B1666218). The inhibitory effect of this compound is determined by co-applying it with the NMDA and glycine solution at various concentrations to establish a dose-response curve and calculate the IC50 value.[1]

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Culture Primary Cortical Neuron Culture Patch Whole-Cell Patch-Clamp Culture->Patch Record Record NMDA-evoked currents Patch->Record DoseResponse Dose-Response Curve Generation Record->DoseResponse IC50 IC50 Calculation DoseResponse->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Ratiometric Calcium Imaging

To assess changes in intracellular calcium concentration ([Ca2+]i), cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Neurons are then exposed to glutamate or NMDA to induce calcium influx. The effect of this compound is evaluated by pre-incubating the neurons with it before stimulating with the agonist. The ratio of fluorescence emission at two different excitation wavelengths is measured to determine the relative change in [Ca2+]i.

Conclusion

The current body of scientific evidence strongly supports the role of this compound as an inhibitor of NMDA-type glutamate receptors. This inhibitory action is the basis for its observed neuroprotective effects against glutamate-induced excitotoxicity. However, a significant gap in knowledge exists regarding the interaction of this compound with other major glutamate receptor subtypes, including AMPA, kainate, and metabotropic receptors. Future research should aim to characterize the broader pharmacological profile of this compound to fully understand its potential as a therapeutic agent for neurological disorders. This will require specific investigations, including binding assays and functional studies, on these other receptor targets.

References

Assessing the Off-Target Effects of (-)-Phaseic Acid in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Phaseic acid (PA), a naturally occurring plant hormone and a catabolite of abscisic acid (ABA), has garnered interest for its potential therapeutic applications, notably as a neuroprotective agent through its action as a reversible antagonist of the N-methyl-D-aspartate (NMDA) receptor. Understanding the off-target effects of any bioactive small molecule is paramount for advancing its development as a safe and effective therapeutic. This guide provides a comparative assessment of the potential off-target effects of this compound in cellular models, alongside relevant alternative compounds.

Due to the limited availability of direct, comprehensive off-target screening data for this compound, this guide draws comparisons with compounds that share its primary mechanism of action (NMDA receptor antagonism) and its structural and functional relationship with abscisic acid. The provided experimental protocols are standard methodologies applicable for assessing the off-target profile of small molecules like this compound.

On-Target and Known Biological Activities of this compound

This compound's primary known activity in mammalian systems is the reversible inhibition of NMDA-type glutamate (B1630785) receptors, which contributes to its neuroprotective effects against glutamate-induced excitotoxicity. In plant systems, it functions as a plant hormone, activating a subset of ABA receptors and playing a role in processes like stomatal closure and photosynthesis arrest.

Comparison with Alternative Compounds

To provide a framework for assessing potential off-target effects, we compare this compound with two classes of alternatives:

  • Other NMDA Receptor Antagonists: Memantine and Ketamine are well-characterized NMDA receptor antagonists used in clinical settings. Their off-target profiles offer insights into potential secondary targets for compounds acting on this receptor.

  • Abscisic Acid and its Analogs: Given that this compound is a metabolite of and retains some activity of Abscisic acid (ABA), comparing it to ABA and synthetic ABA receptor agonists like Pyrabactin and Quinabactin is relevant for predicting potential off-target effects related to the ABA signaling pathway.

Data Presentation: Comparative Off-Target Profile

The following tables summarize the known and potential off-target effects of this compound and its alternatives. "Not Reported" indicates a lack of publicly available data from comprehensive screening assays.

Table 1: Comparison with other NMDA Receptor Antagonists

Target/Assay This compound Memantine Ketamine
Primary Target NMDA Receptor AntagonistNMDA Receptor AntagonistNMDA Receptor Antagonist
Kinase Profile Not ReportedNot known to be a primary kinase inhibitor.Can inhibit some kinases at higher concentrations.
GPCR Profile Not ReportedLow affinity for nicotinic acetylcholine, dopamine (B1211576) D2, and serotonin (B10506) 5-HT3 receptors.Interacts with dopamine, serotonin, and opioid receptors.
Ion Channel Profile Primarily NMDA receptor ion channelBlocks other ion channels at higher concentrations.Can affect other ion channels, including voltage-gated sodium and potassium channels.
Gene Expression Not ReportedCan induce changes in genes related to synaptic plasticity and neuroprotection.Induces widespread changes in gene expression, including genes involved in synaptic function, neurogenesis, and inflammation.
Cell Viability Neuroprotective at effective concentrations.Generally well-tolerated at therapeutic concentrations.Can be cytotoxic at high concentrations.

Table 2: Comparison with Abscisic Acid and its Analogs

Target/Assay This compound Abscisic Acid (ABA) Pyrabactin Quinabactin
Primary Target Subset of ABA ReceptorsABA Receptors (PYR/PYL/RCARs)Selective ABA Receptor AgonistDimeric ABA Receptor Agonist
Kinase Profile Not ReportedCan influence the activity of downstream kinases in the ABA signaling pathway (e.g., SnRK2s)[1][2][3][4].Activates SnRK2 kinases downstream of receptor binding.Activates SnRK2 kinases downstream of receptor binding.
GPCR Profile Not ReportedNot known to directly target GPCRs.Not known to directly target GPCRs.Not known to directly target GPCRs.
Ion Channel Profile Not ReportedModulates ion channels in plant guard cells.Modulates ion channels in plant guard cells.Modulates ion channels in plant guard cells.
Gene Expression Can induce ABA-responsive genes in plants.Induces widespread changes in gene expression related to stress responses and development in plants[5][6][7][8].Induces a subset of ABA-responsive genes[9][10].Induces a broad range of ABA-responsive genes[11].
Cell Viability Not ReportedGenerally not cytotoxic at physiological concentrations.Generally not cytotoxic.Generally not cytotoxic.

Experimental Protocols

Detailed methodologies for key experiments to assess the off-target effects of this compound are provided below.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology: A competitive binding assay or a radiometric activity assay can be used.

  • Competitive Binding Assay (e.g., KINOMEscan™):

    • A DNA-tagged kinase is incubated with the test compound (this compound) and a ligand-immobilized solid support.

    • The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • Results are typically reported as the percentage of kinase remaining bound to the solid support at a given concentration of the test compound.

  • Radiometric Kinase Activity Assay (e.g., HotSpot):

    • The test compound is incubated with a purified kinase, a specific substrate, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

    • The kinase reaction is allowed to proceed for a defined time.

    • The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by spotting onto a filter membrane.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value[12][13][14].

Whole-Genome Gene Expression Analysis

Objective: To identify global changes in gene expression in a cellular model upon treatment with this compound.

Methodology: Microarray analysis is a common technique for this purpose.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a human neuroblastoma cell line for neuro-related off-targets or a relevant plant cell line) and treat with various concentrations of this compound or a vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.

  • cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the extracted RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for all known genes in the organism's genome.

  • Scanning and Data Analysis: Scan the microarray chip to measure the fluorescence intensity at each probe location. Normalize the data and perform statistical analysis to identify genes that are significantly up- or down-regulated in the presence of this compound compared to the control.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and metabolic activity of cells.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Include a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[15][16][17][18][19].

Mandatory Visualizations

G This compound Signaling Pathway PA This compound NMDAR NMDA Receptor PA->NMDAR Inhibits ABA_Receptor ABA Receptor (Subset) PA->ABA_Receptor Activates Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Mediates Stomatal_Closure Stomatal Closure ABA_Receptor->Stomatal_Closure Photosynthesis_Arrest Photosynthesis Arrest ABA_Receptor->Photosynthesis_Arrest Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Leads to (inhibition of excess)

Caption: this compound Signaling

G Experimental Workflow for Off-Target Assessment cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Profiling Kinase Profiling Data_Analysis Data Analysis and Target Identification Kinase_Profiling->Data_Analysis GPCR_Screening GPCR Screening GPCR_Screening->Data_Analysis Ion_Channel_Panel Ion Channel Panel Ion_Channel_Panel->Data_Analysis Gene_Expression Gene Expression Profiling Gene_Expression->Data_Analysis Cell_Viability Cell Viability Assays Cell_Viability->Data_Analysis Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Data_Analysis Compound This compound Compound->Kinase_Profiling Compound->GPCR_Screening Compound->Ion_Channel_Panel Compound->Gene_Expression Compound->Cell_Viability Compound->Phenotypic_Screening

Caption: Off-Target Assessment Workflow

G Logical Relationship of this compound and Potential Off-Targets cluster_primary Primary Targets cluster_potential Potential Off-Target Classes PA This compound NMDAR NMDA Receptors PA->NMDAR ABA_Receptors ABA Receptors PA->ABA_Receptors Kinases Kinases PA->Kinases Potential Direct Interaction GPCRs GPCRs PA->GPCRs Potential Direct Interaction Other_Ion_Channels Other Ion Channels NMDAR->Other_Ion_Channels Structural Similarity ABA_Receptors->Kinases Downstream Signaling

Caption: this compound Off-Target Relationships

References

Safety Operating Guide

Safe Handling and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (-)-Phaseic acid is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals.

Before handling this compound, ensure that you are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety practices should always be followed.

  • Eye and Face Protection : Wear chemical safety glasses or goggles.[1] Ensure an eye-wash station is readily accessible.[1][2]

  • Skin Protection : Use protective gloves and wear impervious clothing to prevent skin contact.[2]

  • Respiratory Protection : While generally not required, a dust mask (N95 or type P1) should be used if dust levels are high.[1] For higher concentrations, a NIOSH/MSHA-approved air-purifying respirator is recommended.[1]

  • General Hygiene : Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[1]

Spill and Accidental Release Procedures

In the event of a spill, it is important to act quickly and safely to contain and clean the affected area.

  • Evacuate and Ventilate : Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1][2]

  • Containment : Prevent the spill from spreading and from entering drains or water courses.[1][2][3][4]

  • Cleanup of Dry Spills :

    • Carefully sweep or shovel the material into a suitable, dry, and labeled container for disposal.[1][3]

    • Avoid generating dust during cleanup.[1][4]

  • Cleanup of Liquid Spills :

    • Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]

    • Place the absorbed material into a sealed container for disposal.[2]

  • Decontamination :

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

    • Flush the spill area with water.[1]

Proper Disposal Protocol

The disposal of this compound and its containers must be handled in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Waste Collection :

    • Collect waste material in its original container or a suitable, clearly labeled, and tightly closed container.[1][3][4]

    • Do not mix with other waste.[4]

  • Container Disposal : Handle uncleaned, empty containers as you would the product itself.[4]

  • Professional Disposal : Arrange for the disposal of the chemical waste through an approved and licensed waste disposal company.[4][5]

Environmental Precautions : this compound is noted as being very toxic to aquatic life with long-lasting effects.[4][5] Therefore, it is imperative to prevent its release into the environment.[4][5]

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Appearance Off-white powder solid
Melting Point 188 - 191 °C (370.4 - 375.8 °F)
pH 4-5 (in a 1% aqueous solution)
log Pow (n-octanol/water) 2.4

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_spill Accidental Spill Response cluster_disposal Waste Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B G Collect Waste in Labeled, Sealed Container B->G Routine Use C Evacuate and Ventilate Area D Contain Spill (Prevent entry to drains) C->D E Cleanup Spill (Sweep solid or absorb liquid) D->E F Decontaminate Spill Area E->F F->G After Spill Cleanup H Store Waste Securely G->H I Contact Licensed Waste Disposal Service H->I J Dispose According to Regulations I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (-)-Phaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (-)-Phaseic acid, a crucial compound in various research applications. Adherence to these protocols will minimize risk and ensure operational efficiency.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields or safety glasses.[1][2]Protects eyes from splashes or airborne particles.
Hand Protection Protective gloves (e.g., nitrile).[1][2]Prevents skin contact with the chemical.
Body Protection Lab coat or impervious clothing.[1][2]Protects skin and personal clothing from contamination.
Respiratory Protection Suitable respirator or dust mask (e.g., N95 or P1).[2]Recommended when handling the solid form to avoid inhalation of dust.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound ensures both safety and the integrity of the compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]

2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[2][3]

  • Prevent the formation of dust and aerosols during handling.[2]

  • Wash hands thoroughly after handling the compound.[2]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Protect the compound from light.[2][3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3]

    • Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Do not allow the product to enter drains or waterways.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_setup Prepare Workspace: - Fume Hood - Spill Kit Ready prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decon Decontaminate Workspace handling_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Phaseic acid
Reactant of Route 2
(-)-Phaseic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.